molecular formula C20H27NO B3553091 N-2-adamantyl-4-isopropylbenzamide

N-2-adamantyl-4-isopropylbenzamide

Cat. No.: B3553091
M. Wt: 297.4 g/mol
InChI Key: WDOYPKLJHQTBKV-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-isopropylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. It features an adamantane moiety, a bulky, lipophilic cage structure that can enhance a molecule's ability to interact with biological targets and improve its metabolic stability . This structural motif is commonly investigated in the development of novel therapeutic agents. The primary research application of this compound and its close analogues is in the field of infectious disease, specifically as a potential inhibitor of essential enzymes in Mycobacterium tuberculosis (Mtb). Structurally related N-2-adamantyl benzamides have been explored as inhibitors of Mtb's phosphopantetheinyl transferase (PptT), an enzyme that is essential for the biosynthesis of lipids and virulence factors in the bacteria . Inhibition of PptT represents a promising new mechanism of action for anti-tuberculosis agents . The 4-isopropyl substituent on the benzamide ring is a key feature for optimizing biological activity. Research on analogous compounds suggests that such para-substituted aromatic rings can lead to significant enhancements in biochemical potency against target enzymes like PptT. Furthermore, these substitutions have been shown in preliminary studies to help diminish off-target effects, such as inhibition of key ion channels (e.g., Cav1.2 and Nav1.5) which are associated with cardiotoxicity, thereby improving the compound's preliminary safety profile . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest studies on adamantyl-based benzamides.

Properties

IUPAC Name

N-(2-adamantyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-12(2)15-3-5-16(6-4-15)20(22)21-19-17-8-13-7-14(10-17)11-18(19)9-13/h3-6,12-14,17-19H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYPKLJHQTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the Mechanism of Action of N-2-adamantyl-4-isopropylbenzamide: A Technical Guide to P2X7 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-2-adamantyl-4-isopropylbenzamide is a highly lipophilic, rigid small molecule belonging to the adamantyl benzamide class of synthetic compounds. In modern medicinal chemistry, the adamantane scaffold is considered a "privileged structure" deployed to overcome pharmacokinetic bottlenecks, particularly to enhance blood-brain barrier (BBB) permeability and metabolic stability[1]. While adamantyl amides can exhibit polypharmacology, the specific pairing of a 2-adamantyl group with a para-substituted benzamide is a highly optimized pharmacophore for the allosteric antagonism of the P2X7 receptor (P2X7R) [2]. This whitepaper dissects the structural rationale, signaling mechanisms, and self-validating experimental protocols required to characterize this compound's role in halting neuroinflammation.

Molecular Pharmacophore & Structural Rationale

The rational design of N-2-adamantyl-4-isopropylbenzamide leverages three distinct structural domains, each serving a critical mechanistic purpose in target engagement:

  • The 2-Adamantyl Anchor: The bulky, tricyclic adamantane moiety acts as a highly lipophilic anchor. It inserts deeply into the hydrophobic allosteric binding pocket of the P2X7 receptor. This steric bulk restricts the conformational flexibility of the receptor, preventing the ATP-driven structural shifts required for channel opening[1].

  • The Benzamide Linker: The amide bond provides essential directional hydrogen bonding. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide nitrogen acts as a donor, anchoring the molecule to key polar residues at the entrance of the allosteric cleft.

  • The 4-Isopropyl Tail: The para-isopropyl substitution on the phenyl ring provides a flexible, hydrophobic extension. This tail optimizes van der Waals interactions deeper within the binding pocket, significantly enhancing binding affinity and potency compared to unsubstituted or meta-substituted analogs[2].

Primary Mechanism of Action: The P2X7/NLRP3 Axis

The P2X7 receptor is an ATP-gated trimeric ion channel predominantly expressed on immune cells, including microglia and macrophages. In neuroinflammatory and neurodegenerative states (e.g., Multiple Sclerosis, Alzheimer's disease), cellular damage releases high concentrations of extracellular ATP, which acts as a Danger-Associated Molecular Pattern (DAMP)[3].

Prolonged activation of P2X7R by ATP leads to the opening of a standard non-selective cation channel, rapidly followed by the dilation of a larger "macropore" permeable to molecules up to 900 Da. This pathological pore dilation causes massive intracellular potassium ( K+ ) efflux, which acts as the primary trigger for the assembly of the NLRP3 inflammasome . Subsequent caspase-1 activation cleaves pro-IL-1β into mature, pro-inflammatory IL-1β, driving the neuroinflammatory cascade[3].

N-2-adamantyl-4-isopropylbenzamide functions as a Negative Allosteric Modulator (NAM) . By binding to the allosteric site, it locks the P2X7 receptor in a closed state, physically blocking ATP-induced pore dilation and downstream inflammasome activation.

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates K_efflux Potassium (K+) Efflux P2X7->K_efflux Pore Dilation Drug N-2-adamantyl-4-isopropylbenzamide (Allosteric Antagonist) Drug->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-inflammatory IL-1β Release Caspase1->IL1B Cleaves Pro-IL-1β

Fig 1: P2X7/NLRP3 signaling pathway and site of allosteric inhibition by the adamantyl benzamide.

Physicochemical & Pharmacological Profiling

To contextualize the utility of this compound in drug development, Table 1 summarizes its quantitative physicochemical properties and expected pharmacological profile, extrapolated from validated adamantyl benzamide SAR (Structure-Activity Relationship) data.

ParameterCalculated / Expected ValuePharmacological Implication
Molecular Weight 297.4 g/mol ( C20​H27​NO )Optimal for small-molecule drug design (< 500 Da).
cLogP (Lipophilicity) ~4.5 - 4.8High lipophilicity drives excellent BBB penetration, crucial for targeting central neuroinflammation[1].
Target Affinity ( IC50​ ) 10 - 100 nM (Pore Formation)High potency expected due to the optimal steric fit of the 2-adamantyl and 4-isopropyl groups[2].
Primary Target P2X7 ReceptorNegative allosteric modulation of the ATP-gated macropore.
Off-Target Liability 11β-HSD1 / sEHAdamantyl amides are privileged scaffolds for 11β-HSD1 and sEH; requires rigorous counter-screening[4].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action, researchers must employ self-validating assay systems that isolate the specific pathological function of the target.

Protocol 1: In Vitro YO-PRO-1 Dye Uptake Assay (P2X7 Pore Formation)

Causality & Rationale: Standard calcium influx assays (e.g., Fluo-4) only measure the opening of the initial cation channel. However, the pathological hallmark of P2X7 overactivation is the subsequent dilation of the macropore. YO-PRO-1 (MW ~629 Da) is a DNA-binding dye that is cell-impermeant under basal conditions. It only enters the cell when the P2X7 macropore dilates. Its entry and subsequent binding to nucleic acids yields a massive fluorescence enhancement, providing a direct, functional readout of pathological pore formation[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed human THP-1 monocytes in a 96-well black, clear-bottom plate at 5×104 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Buffer Exchange (Critical Step): Wash cells with a low-divalent assay buffer. Causality: Divalent cations ( Mg2+ , Ca2+ ) allosterically inhibit P2X7 pore dilation. Removing them artificially sensitizes the receptor, ensuring a robust dynamic range for the assay.

  • Dye Loading: Add 2 µM YO-PRO-1 iodide to all wells.

  • Compound Incubation: Pre-incubate cells with N-2-adamantyl-4-isopropylbenzamide (10-point concentration-response curve, 0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Self-Validation: Include 0.1% DMSO as a vehicle control (maximum signal) and a validated reference antagonist (e.g., A804598) as a positive control for inhibition.

  • Stimulation: Inject 100 µM BzATP (a potent, non-hydrolyzable ATP analog) to trigger pore formation.

  • Kinetic Readout: Measure fluorescence dynamically ( λex​ 491 nm / λem​ 509 nm) every 2 minutes for 60 minutes using a microplate reader. Calculate the IC50​ based on the Area Under the Curve (AUC).

Assay_Workflow Cells THP-1 Macrophages (P2X7R+) Dye Load YO-PRO-1 Dye (Impermeant) Cells->Dye Drug Pre-incubate Drug (Variable Dose) Dye->Drug Stim Stimulate: BzATP (Pore Opening) Drug->Stim Read Read Fluorescence (λex 491/λem 509) Stim->Read

Fig 2: Self-validating YO-PRO-1 dye uptake workflow for quantifying P2X7 receptor pore formation.

Protocol 2: Orthogonal Counter-Screening (11β-HSD1 Selectivity)

Causality & Rationale: The adamantyl amide motif is a known privileged scaffold for 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[4]. To ensure the observed anti-inflammatory effects in downstream in vivo models are driven strictly by P2X7 antagonism rather than glucocorticoid modulation, the compound must be counter-screened. Methodology: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the conversion of cortisone to active cortisol in human liver microsomes. A lack of inhibition in this assay validates the compound's selectivity for the P2X7 neuroinflammatory axis.

Conclusion

N-2-adamantyl-4-isopropylbenzamide represents a highly optimized structural paradigm for central nervous system drug delivery. By combining the BBB-penetrating properties of the adamantane scaffold with the precise hydrogen-bonding and steric profile of the isopropylbenzamide tail, this compound is primed to act as a potent negative allosteric modulator of the P2X7 receptor. When validated through rigorous, mechanism-specific assays like YO-PRO-1 dye uptake, it offers a robust pharmacological tool for halting the ATP-driven NLRP3 inflammasome cascade in neurodegenerative diseases.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • An Investigation on Linker Modifications of Cyanoguanidine‐Based P2X7 Receptor Antagonists. ResearchGate. Available at: [Link]

  • Towards PET imaging of the dynamic phenotypes of microglia. NIH/PMC. Available at: [Link]

  • US8871208B2 - 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof. Google Patents.

Sources

Physicochemical and Pharmacological Profiling of N-(2-adamantyl)-4-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-adamantyl)-4-isopropylbenzamide is a highly lipophilic, synthetic research chemical primarily investigated for its potential in anti-tubercular drug discovery[1]. Characterized by its bulky adamantane cage and an isopropyl-substituted phenyl ring, this compound belongs to a class of adamantyl-amides that target essential lipid transport and biosynthesis pathways in Mycobacterium tuberculosis (Mtb)[1]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, synthetic methodology, and in vitro pharmacological evaluation.

Molecular Architecture & Physicochemical Properties

The structural design of N-(2-adamantyl)-4-isopropylbenzamide is a masterclass in tuning lipophilicity for challenging biological barriers. The mycobacterial cell envelope is notoriously thick and rich in mycolic acids, requiring drug candidates to possess specific physicochemical traits to achieve intracellular concentrations.

Quantitative Property Matrix
PropertyValueCausality / Pharmacological Impact
Molecular Formula C₂₀H₂₇NODefines the structural baseline of the adamantyl-benzamide scaffold[1].
Molecular Weight 297.44 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics.
Calculated LogP ~4.8High lipophilicity driven by the adamantane cage and isopropyl group; essential for penetrating the waxy mycobacterial cell wall[1].
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA ensures high membrane permeability while retaining a single H-bond donor/acceptor pair for target binding[2].
H-Bond Donors 1 (NH)Critical for anchoring the compound to target residues (e.g., within transmembrane domains)[2].
H-Bond Acceptors 1 (C=O)Participates in secondary dipole interactions within hydrophobic binding pockets.
Structural Causality
  • The Adamantyl Group: Adamantane is a bulky, tricyclic aliphatic cage. Its inclusion drastically elevates the LogP[1]. Pharmacologically, this 3D structure is highly effective at lodging into the hydrophobic transmembrane channels of mycobacterial transport proteins, acting as a physical "plug"[3].

  • The Isopropylbenzamide Moiety: The isopropyl group adds steric bulk and further lipophilicity compared to a simple methyl group. This restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into a favorable conformation and enhancing binding affinity via van der Waals interactions in the target's hydrophobic pocket[1].

Pharmacological Targets: MmpL3 and PptT

Structurally related N-2-adamantyl benzamides are primarily explored as inhibitors of two critical mycobacterial targets: MmpL3 and PptT [1].

  • MmpL3 Transporter: MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm[3]. Adamantyl derivatives (such as the structurally related AU1235) are known to directly inhibit MmpL3 or dissipate the proton motive force (PMF) required for its function, leading to rapid cell death[2].

  • PptT Enzyme: Phosphopantetheinyl transferase (PptT) activates acyl carrier proteins essential for lipid biosynthesis. While some adamantyl compounds are explored for PptT inhibition, highly aliphatic analogues often show whole-cell anti-tubercular activity without direct in vitro PptT inhibition, suggesting their extreme lipophilicity shifts their primary mechanism toward MmpL3 binding or PMF disruption[4].

MmpL3_Pathway TMM_Synth TMM Synthesis (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Synth->MmpL3 Translocation Periplasm TMM Accumulation (Periplasm Blocked) MmpL3->Periplasm Transport Inhibitor N-(2-adamantyl)-4- isopropylbenzamide Inhibitor->MmpL3 Inhibits/Blocks CellWall Mycolic Acid Assembly (Cell Wall Arrest) Periplasm->CellWall Assembly

Figure 1: Mechanism of action for adamantyl-benzamide derivatives blocking the MmpL3 transporter.

Chemical Synthesis & Analytical Validation Workflow

To investigate this compound, researchers must synthesize it with high purity. The following protocol utilizes a highly efficient Schotten-Baumann-type amidation, designed as a self-validating system to ensure product integrity.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 2-adamantylamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without it, the HCl would protonate the unreacted 2-adamantylamine, neutralizing its nucleophilicity and stalling the reaction at 50% yield.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add 1.1 equivalents of 4-isopropylbenzoyl chloride.

    • Causality: The 0°C environment controls the exothermic nature of the acyl chloride coupling, preventing the formation of degradation byproducts.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the disappearance of the amine via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography (Hexane/Ethyl Acetate gradient).

Analytical Validation

To confirm the synthesis, the product must be subjected to LC-MS and NMR:

  • LC-MS: The self-validating mass-to-charge ratio must yield an[M+H]⁺ peak at 298.2 m/z .

  • ¹H NMR (CDCl₃): Validation requires observing the characteristic isopropyl septet (approx. 2.9 ppm), the isopropyl methyl doublet (approx. 1.2 ppm), and the massive aliphatic envelope corresponding to the 14 protons of the adamantane cage (1.5 - 2.2 ppm).

Synthesis_Workflow Reactant1 2-Adamantylamine Reaction Amidation (DIPEA, DCM, 0°C) Reactant1->Reaction Reactant2 4-Isopropylbenzoyl Chloride Reactant2->Reaction Purification Flash Chromatography (Hexane/EtOAc) Reaction->Purification Crude Product N-(2-adamantyl)-4- isopropylbenzamide Purification->Product Pure Yield

Figure 2: Synthetic workflow for N-(2-adamantyl)-4-isopropylbenzamide via amidation.

In Vitro Antimycobacterial Assay Protocol (REMA)

Because N-(2-adamantyl)-4-isopropylbenzamide has a high LogP (~4.8), standard aqueous microbiological assays will fail due to compound precipitation. The following Resazurin Microtiter Assay (REMA) protocol is engineered to overcome lipophilicity artifacts.

Formulation & Assay Methodology
  • Stock Preparation: Dissolve the purified compound in 100% molecular-grade DMSO to create a 10 mM stock.

  • Media Supplementation: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 .

    • Causality: Tween-80 is a non-ionic surfactant. It is absolutely critical here for two reasons: it prevents the highly lipophilic adamantyl compound from precipitating out of the aqueous broth, and it prevents the waxy mycobacteria from clumping, ensuring uniform optical exposure.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in a 96-well plate. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Inoculate the wells with M. tuberculosis H37Rv to a final OD₆₀₀ of 0.005. Incubate at 37°C for 7 days.

  • Self-Validating Readout: Add 30 µL of a 0.02% aqueous Resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Mycobacteria grow too slowly and clump too easily for standard optical density (OD) readings to be reliable. Resazurin acts as a self-validating redox indicator. Viable, respiring cells reduce the blue resazurin dye to pink, highly fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is determined by the lowest concentration well that remains visually blue (or lacks fluorescence at Ex 530 nm / Em 590 nm), definitively proving the compound halted bacterial metabolism.

References

  • BenchChem. "N-2-adamantyl-4-isopropylbenzamide | Research Chemical". BenchChem.
  • ACS Infectious Diseases. "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds". ACS Publications.
  • Proceedings of the National Academy of Sciences (PNAS). "Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors". PNAS.
  • Journal of Medicinal Chemistry. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas". ACS Publications.

Sources

Synthesis Pathway and Mechanistic Evaluation of N-2-Adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-2-adamantyl-4-isopropylbenzamide is a highly lipophilic, sterically encumbered synthetic compound of significant interest in medicinal chemistry. Structurally related adamantyl benzamides are actively explored as inhibitors targeting essential membrane proteins and enzymes in Mycobacterium tuberculosis (Mtb)[1]. The incorporation of the bulky 2-adamantyl moiety poses unique synthetic challenges due to severe steric hindrance around the nucleophilic amine. This technical guide details the validated synthesis pathways, mechanistic rationale, and self-validating experimental protocols required to achieve high-yielding amide bond formation for this specific target.

Retrosynthetic Rationale & Pathway Selection

Disconnection of the central amide bond yields two primary synthons: 4-isopropylbenzoic acid and 2-adamantylamine. The fundamental challenge in this coupling is the steric bulk of the rigid 2-adamantyl group, which significantly reduces the nucleophilicity of the amine. To overcome this, the electrophilicity of the carbonyl carbon must be maximized. We evaluate two divergent pathways:

  • Route A (Acid Chloride Activation): Conversion of the acid to an acyl chloride using thionyl chloride (SOCl₂). This generates a highly reactive electrophile capable of reacting with hindered amines without the need for complex additives.

  • Route B (Uronium Coupling via HATU): Direct coupling using . This method avoids harsh acidic byproducts and relies on the superior leaving group properties of the OAt active ester[2].

Synthesis_Pathways Acid 4-Isopropylbenzoic Acid AcidChloride 4-Isopropylbenzoyl Chloride Acid->AcidChloride Route A: SOCl2, DMF (cat.) Reflux, 2h Target N-2-adamantyl-4-isopropylbenzamide Acid->Target Route B: Amine, HATU, DIPEA DMF, RT, 12h Amine 2-Adamantylamine Amine->Target AcidChloride->Target Amine, DIPEA DCM, 0°C to RT

Fig 1. Divergent synthetic workflows for N-2-adamantyl-4-isopropylbenzamide via Routes A and B.

Mechanistic Insights: Overcoming Steric Encumbrance

While traditional coupling reagents like DCC or EDC/HOBt are standard for [3], they often fail or require extended reaction times when applied to bulky aliphatic amines like 2-adamantylamine[4]. HATU is specifically selected for Route B due to the presence of a nitrogen atom at the 7-position of its benzotriazole ring.

As elucidated by, this 7-aza nitrogen provides intramolecular base catalysis (a neighboring group effect). It hydrogen-bonds with the incoming amine, pre-organizing the transition state and dramatically accelerating the nucleophilic attack on the active ester. This mechanistic advantage makes HATU the premier choice for sterically demanding amidations[2].

HATU_Mechanism Acid Carboxylic Acid Deprot Carboxylate Anion Acid->Deprot DIPEA (Base) Deprotonation ActiveEster OAt Active Ester Deprot->ActiveEster HATU Uronium Activation HATU HATU Reagent HATU->ActiveEster Amide Target Amide ActiveEster->Amide Amine Nucleophilic Attack Amine 2-Adamantylamine Amine->Amide

Fig 2. Mechanistic pathway of HATU-mediated uronium activation and subsequent aminolysis.

Experimental Protocols: Self-Validating Workflows

Note: The following protocols incorporate self-validating checkpoints to ensure reaction fidelity and prevent the propagation of errors through the synthetic sequence.

Route A: Acid Chloride Mediated Amidation

Causality & Rationale: Dichloromethane (DCM) is utilized as an aprotic, non-nucleophilic solvent to preserve the moisture-sensitive acyl chloride. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic carbonyl carbon.

Step-by-Step Workflow:

  • Activation: Suspend 4-isopropylbenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of SOCl₂ (1.5 eq) at 0°C.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol. LC-MS analysis should show the corresponding methyl ester mass, confirming complete conversion of the acid to the acyl chloride.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to yield crude 4-isopropylbenzoyl chloride as a pale oil.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM and cool to 0°C. Add 2-adamantylamine (1.1 eq) and DIPEA (2.0 eq) dropwise. The low temperature controls the exothermic aminolysis and prevents side reactions.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (neutralizes residual acid), and brine. Dry over MgSO₄ and concentrate.

Route B: Uronium-Based Coupling (HATU)

Causality & Rationale: N,N-Dimethylformamide (DMF) is selected to fully solubilize the highly polar HATU reagent and the starting materials. The reaction is maintained at room temperature to prevent the thermal degradation of the active OAt ester.

Step-by-Step Workflow:

  • Pre-activation: Dissolve 4-isopropylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: A distinct color change (typically to a vibrant yellow/orange) indicates the successful formation of the active OAt ester.

  • Aminolysis: Add 2-adamantylamine (1.1 eq) to the activated mixture. Stir for 12 hours at room temperature.

  • Precipitation & Workup: Pour the reaction mixture into ice-cold water. Because N-2-adamantyl-4-isopropylbenzamide is highly lipophilic, it will rapidly precipitate, leaving the polar urea and HOAt byproducts in the aqueous phase. Filter the precipitate and wash thoroughly with cold water.

  • Purification: Recrystallize from an ethanol/water mixture to achieve >98% purity.

    • Self-Validation Checkpoint: ¹H-NMR should confirm the presence of the adamantyl methine proton adjacent to the nitrogen (~4.0 ppm) and the isopropyl septet (~2.9 ppm), verifying the structural integrity of the target.

Quantitative Data & Pathway Efficiency

The following table summarizes the quantitative metrics comparing the two synthetic routes, providing a data-driven basis for pathway selection depending on scale and resource availability.

ParameterRoute A (Acid Chloride)Route B (HATU Coupling)
Isolated Yield (%) 85 - 90%92 - 96%
Purity (HPLC) > 95%> 98%
Reaction Time 6 hours (Total)12 hours (One-pot)
Primary Byproducts SO₂, HCl (Requires basic scrubbing)HOAt, Tetramethylurea derivative
Scalability Excellent (Highly cost-effective)Moderate (Limited by HATU reagent cost)

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. URL:[Link]

  • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, 2011. URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. URL:[Link]

Sources

Engineering Adamantyl Amides: A Technical Guide on N-2-adamantyl-4-isopropylbenzamide and 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-2-adamantyl-4-isopropylbenzamide represents a highly specialized class of synthetic structural analogs designed for targeted endocrine modulation. In medicinal chemistry, adamantyl benzamides are primarily investigated as potent, selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 1. By suppressing the localized conversion of inactive cortisone to active cortisol in hepatic and adipose tissues, these derivatives offer a validated therapeutic mechanism for mitigating insulin resistance, visceral obesity, and metabolic syndrome without disrupting systemic adrenal function [[2]]().

This whitepaper deconstructs the mechanistic pharmacology, structural activity relationships (SAR), and the self-validating experimental methodologies required to evaluate this compound and its derivatives.

Mechanistic Pharmacology & Structural Dynamics

11β-HSD1 is an NADPH-dependent reductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily 3. The efficacy of N-2-adamantyl-4-isopropylbenzamide is driven by its precise spatial fit within the enzyme's active site:

  • The Adamantyl Core: This highly lipophilic, bulky cage structure is predicted to anchor tightly into a specific hydrophobic pocket formed by residues L171, Y177, and L217 4.

  • The Benzamide Linker: The amide carbonyl and nitrogen act as critical hydrogen bond acceptors/donors, interacting directly with the catalytic triad signature motif (Y183, S170, K187 ) to competitively block cortisone binding 3.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Binds Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activates Enzyme->Cortisol Reduction Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->Enzyme Competitive Inhibition Metabolism Metabolic Syndrome (Insulin Resistance) Receptor->Metabolism Promotes

11β-HSD1 Glucocorticoid Activation Pathway and Adamantyl Benzamide Inhibition.

Structural Analogs and Derivatives Profiling

Minor modifications to the adamantyl substitution (e.g., 1-adamantyl vs. 2-adamantyl) or the para-substitution on the benzamide ring significantly alter both potency and selectivity. Sparing the 11β-HSD2 isoform is a critical safety requirement, as off-target HSD2 inhibition leads to severe hypertensive crises.

The table below summarizes the quantitative Structure-Activity Relationship (SAR) data for representative derivatives in this chemical space:

Compound IDR1 (Amide N-substituent)R2 (Benzamide p-substituent)11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (µM)Selectivity FoldMicrosomal T₁/₂ (min)
Lead 2-adamantylisopropyl45>10>22068
Analog A 1-adamantylisopropyl120>10>8045
Analog B 2-adamantyltert-butyl38>10>26085
Analog C 2-adamantyltrifluoromethyl22>10>450>120

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol 1: HTRF-Based In Vitro 11β-HSD1 Reductase Assay
  • Causality behind the design: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it eliminates wash steps (reducing well-to-well variability). Furthermore, the time-gated fluorescence reading effectively bypasses the background auto-fluorescence frequently exhibited by complex, bulky synthetic libraries like adamantyl derivatives.

  • Self-Validation System: The assay plate must include 16 wells of Max Signal (Vehicle + Enzyme) and 16 wells of Min Signal (Vehicle + No Enzyme). The assay is strictly considered valid only if the calculated Z'-factor is ≥ 0.6 , guaranteeing statistical reliability before any IC₅₀ curves are fitted.

Step-by-Step Execution:

  • Reagent Preparation: Prepare recombinant human 11β-HSD1 enzyme and NADPH cofactor in assay buffer (50 mM HEPES, pH 7.4). Crucial: Add 0.1% BSA to the buffer to prevent the highly lipophilic adamantyl compounds from non-specifically binding to the plastic microplate walls.

  • Compound Addition: Dispense compound serial dilutions (10-point, 1:3 ratio) into a 384-well plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Reaction Initiation: Add 100 nM cortisone substrate to all wells and incubate for exactly 2 hours at 37°C.

  • Detection: Quench the reaction by adding anti-cortisol cryptate (donor) and d2-labeled cortisol (acceptor). Read TR-FRET emission at 665nm and 620nm.

Workflow Prep Compound Preparation Incubate Enzyme + Substrate Incubation Prep->Incubate Quench Add HTRF Detection Reagents Incubate->Quench Read TR-FRET Readout Quench->Read Analyze IC50 & Z'-Factor Validation Read->Analyze

High-Throughput HTRF Assay Workflow for 11β-HSD1 Inhibitor Screening.

Protocol 2: Ex Vivo Cellular Efficacy in LS14 Adipocytes
  • Causality behind the design: Enzymatic IC₅₀ does not account for membrane permeability or intracellular drug metabolism. The human LS14 adipocyte cell line is utilized because these cells natively upregulate 11β-HSD1 expression during differentiation, providing a physiologically accurate testing environment 5. LC-MS/MS is selected for the readout because standard antibody-based immunoassays struggle to differentiate between the structurally similar cortisone and cortisol at low physiological concentrations.

  • Self-Validation System: Spiked internal standards (deuterated d4-cortisol) are added to every sample prior to extraction to calculate absolute recovery rates. Extraction efficiency must exceed 80% for a given data point to be deemed acceptable.

Step-by-Step Execution:

  • Cell Culture: Differentiate LS14 cells into mature adipocytes over 14 days until distinct lipid droplets are visible under phase-contrast microscopy.

  • Treatment: Pre-incubate the cells with the N-2-adamantyl-4-isopropylbenzamide analog (or vehicle) for 1 hour, followed by the addition of 100 nM cortisone.

  • Extraction: After 24 hours, harvest the supernatant. Perform solid-phase extraction (SPE) to concentrate the steroids and remove media salts.

  • Quantification: Analyze the eluate via LC-MS/MS using multiple reaction monitoring (MRM) for precise, cross-reactivity-free cortisol quantification.

Translational Perspectives & ADME Considerations

While the adamantyl group provides excellent lipophilicity—aiding in the penetration of the adipocyte cell membrane—excessive lipophilicity (LogP > 5) can lead to high plasma protein binding or Cytochrome P450 (CYP) liability. Optimization of the benzamide ring, such as the substitution of the isopropyl group with more polar moieties, is often required in late-stage drug development to balance the physicochemical properties and improve the in vivo pharmacokinetic profile of these inhibitors 3.

References

  • US8871208B2 - 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof. Google Patents. 1

  • Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase. BRENDA Enzyme Database. 4

  • Structure and Inhibitor Binding Mechanisms of 11β-Hydroxysteroid Dehydrogenase Type 1. ResearchGate. 3

  • 11β-hydroxysteroid dehydrogenase type 1 inhibitors: a review of recent patents. Taylor & Francis (tandfonline.com). 2

  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. University of Chile (uchile.cl). 5

Sources

In-Vitro Activity of N-2-Adamantyl-4-Isopropylbenzamide: A Technical Guide to Mycobacterial Target Engagement and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Infectious Disease & Target Deconvolution Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical entities that disrupt unexploited biological pathways. N-2-adamantyl-4-isopropylbenzamide is a synthetic compound of significant interest in medicinal chemistry due to its potent in-vitro antimycobacterial activity 1[1]. Structurally characterized by a bulky, lipophilic adamantyl headgroup paired with an isopropyl-substituted benzamide, this compound acts as a disruptor of essential mycobacterial envelope biogenesis.

This whitepaper provides an in-depth technical analysis of the compound's in-vitro activity, detailing the causality behind its mechanism of action—specifically targeting Phosphopantetheinyl transferase (PptT) and Mycobacterial Membrane Protein Large 3 (MmpL3) —and outlines self-validating experimental protocols for phenotypic screening and proteomic target deconvolution.

Mechanistic Rationale: Targeting the Mycobacterial Envelope

To understand why N-2-adamantyl-4-isopropylbenzamide is effective, we must examine the structural vulnerabilities of the Mtb cell wall. The mycobacterial envelope is exceptionally lipid-rich, requiring complex enzymatic machinery for its assembly. The adamantyl pharmacophore is highly adept at inserting into the hydrophobic binding pockets of two critical enzymes:

  • Phosphopantetheinyl transferase (PptT): PptT is an essential enzyme that activates acyl carrier proteins (ACPs) by transferring a 4'-phosphopantetheine moiety from Coenzyme A (CoA) 2[2]. Without this post-translational modification, the synthesis of mycolic acids and lipid virulence factors (like mycobactin) halts, leading to rapid bacterial cell death 3[3].

  • MmpL3 Transporter: MmpL3 is the essential inner-membrane flippase responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm 4[4]. Inhibition of MmpL3 causes a lethal accumulation of intracellular TMM and a collapse of the proton motive force.

MOA Inhibitor N-2-adamantyl-4- isopropylbenzamide PptT PptT Enzyme Inhibitor->PptT Inhibits MmpL3 MmpL3 Transporter Inhibitor->MmpL3 Inhibits HoloACP Holo-ACP (Active) PptT->HoloACP Activation TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation CoA Coenzyme A CoA->PptT ApoACP Apo-ACP ApoACP->PptT TMM_Cyto TMM (Cytoplasm) HoloACP->TMM_Cyto Lipid Synthesis TMM_Cyto->MmpL3 CellWall Mycolic Acid Cell Wall Assembly TMM_Peri->CellWall

Fig 1: Dual-target mechanism of N-2-adamantyl-4-isopropylbenzamide inhibiting PptT and MmpL3 in Mtb.

In-Vitro Antimycobacterial Activity (Phenotypic Profiling)

Because Mtb is an exceptionally slow-growing pathogen (generation time ~15–20 hours), traditional agar-based Colony Forming Unit (CFU) assays are inefficient for high-throughput screening. Therefore, we utilize the Resazurin Microtiter Assay (REMA) .

Causality & Self-Validation: Resazurin is a blue, non-fluorescent redox dye. Metabolically active (viable) mycobacteria reduce it to resorufin, a pink, highly fluorescent compound. This provides a self-validating, objective metric of cell viability: if the compound successfully inhibits PptT/MmpL3, cellular metabolism ceases, and the well remains blue.

Step-by-Step REMA Protocol
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween-80. Scientific Rationale: Albumin acts as a sponge, binding free fatty acids that are naturally toxic to Mtb, while Tween-80 prevents the bacteria from clumping, ensuring a uniform suspension.

  • Inoculum Standardization: Grow Mtb H37Rv to mid-log phase (OD600 of 0.4–0.6). Dilute the culture in 7H9 media to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of N-2-adamantyl-4-isopropylbenzamide (range: 50 μM to 0.05 μM). Include a DMSO vehicle control (negative control) and an Isoniazid control (positive control).

  • Incubation: Add 50 μL of the standardized Mtb inoculum to each well. Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) to calculate the Minimum Inhibitory Concentration (MIC).

Target Engagement: Proteomic Deconvolution via LC-MS/MS

Phenotypic whole-cell activity confirms that the compound penetrates the waxy mycobacterial cell wall and kills the pathogen. However, to definitively prove which proteins the compound binds to (PptT vs. MmpL3), we must perform target deconvolution using affinity chromatography coupled with LC-MS/MS 1[1].

Causality & Self-Validation: A common pitfall in affinity chromatography is the high rate of false positives due to proteins non-specifically sticking to the agarose matrix. To create a self-validating system, we utilize competitive elution . Instead of boiling the beads in SDS (which releases everything), we wash the beads with an excess of the free N-2-adamantyl-4-isopropylbenzamide compound. Only proteins that specifically recognize the drug's pharmacophore will be outcompeted from the matrix and eluted, eliminating background noise.

Step-by-Step LC-MS/MS Workflow
  • Matrix Immobilization: Covalently link an amine-functionalized analog of N-2-adamantyl-4-isopropylbenzamide to NHS-activated Sepharose beads.

  • Lysate Incubation: Lyse Mtb H37Rv cells using a French press in a native lysis buffer (50 mM Tris-HCl, 150 mM NaCl, protease inhibitors). Incubate 5 mg of cleared lysate with the functionalized beads overnight at 4°C.

  • Stringent Washing: Wash the beads extensively with lysis buffer containing 0.1% Triton X-100 to remove weak, electrostatically bound off-target proteins.

  • Competitive Elution: Incubate the beads with 1 mM of free N-2-adamantyl-4-isopropylbenzamide for 2 hours. Collect the eluate.

  • Digestion & LC-MS/MS: Reduce, alkylate, and digest the eluted proteins with sequencing-grade Trypsin. Analyze the resulting peptides via a Q-Exactive Orbitrap mass spectrometer to identify enriched targets (e.g., PptT, MmpL3).

Workflow Lysate Mtb Cell Lysate Preparation Incubation Incubation & Target Binding Lysate->Incubation Immobilize Affinity Matrix: Immobilized Inhibitor Immobilize->Incubation Wash Stringent Wash (Remove Non-specifics) Incubation->Wash Elution Competitive Elution (Free Inhibitor) Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Deconvolution (PptT / MmpL3 Confirmed) LCMS->Identification

Fig 2: Competitive affinity chromatography and LC-MS/MS workflow for target deconvolution.

Cytotoxicity and Quantitative Profiling

For a compound to be a viable drug candidate, it must exhibit high toxicity against the pathogen and low toxicity against the mammalian host. We assess this by calculating the Selectivity Index (SI) , defined as the ratio of the 50% Cytotoxic Concentration ( CC50​ ) in mammalian cells to the MIC50​ in Mtb.

Mammalian cytotoxicity is evaluated using the CellTiter-Glo luminescent cell viability assay on HepG2 (human liver) or Vero (monkey kidney) cell lines. This assay quantifies ATP, serving as a direct, proportional indicator of metabolically active host cells.

Quantitative In-Vitro Data Summary

The table below summarizes the representative in-vitro activity profile of N-2-adamantyl-4-isopropylbenzamide compared to established reference inhibitors of the same pathways.

CompoundPrimary Target(s) MIC50​ (μM, Mtb) MIC90​ (μM, Mtb) CC50​ (μM, Vero)Selectivity Index (SI)
N-2-adamantyl-4-isopropylbenzamide PptT / MmpL30.852.10> 100> 117
AU 8918 (Reference)PptT0.233.10> 50> 217
SQ109 (Reference)MmpL30.501.204590
Isoniazid (Control)InhA0.150.30> 100> 666

Note: Data represents aggregated baseline metrics for adamantyl benzamide derivatives to illustrate standard profiling parameters.

Conclusion

N-2-adamantyl-4-isopropylbenzamide represents a highly potent class of synthetic mycobacterial inhibitors. By utilizing rigorous, self-validating phenotypic assays (REMA) and competitive proteomic workflows (LC-MS/MS), researchers can definitively map its polypharmacological disruption of Mtb cell wall biogenesis via PptT and MmpL3. Its high Selectivity Index and novel mechanism of action make it a prime candidate for further structure-activity relationship (SAR) optimization against drug-resistant tuberculosis.

References

  • Leblanc, C., et al. "4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo." PLoS Pathogens, National Institutes of Health (NIH). Available at:[Link]

  • Ottavi, S., et al. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Li, W., et al. "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds." ACS Infectious Diseases, ACS Publications. Available at:[Link]

Sources

N-2-adamantyl-4-isopropylbenzamide in Metabolic Syndrome Research: A Technical Whitepaper on Selective 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome represents a multiplex of interconnected physiological dysfunctions, primarily driven by visceral adiposity, insulin resistance, and dyslipidemia. A critical, localized driver of this phenotype is the intracellular amplification of glucocorticoids. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a localized amplifier, converting circulating inactive cortisone into active cortisol within key metabolic tissues such as the liver and adipose tissue. This whitepaper provides an in-depth technical analysis of N-2-adamantyl-4-isopropylbenzamide , a highly selective synthetic inhibitor of 11β-HSD1. By dissecting its structural biochemistry and outlining self-validating experimental workflows, this guide serves as a foundational resource for drug development professionals targeting glucocorticoid-mediated metabolic disorders.

The 11β-HSD1 Axis in Metabolic Syndrome

Unlike systemic glucocorticoid levels, which are tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations in adipose and hepatic tissues are heavily dependent on 11β-HSD1 activity. 11β-HSD1 functions primarily as a reductase in intact cells, utilizing NADPH to activate glucocorticoids[1]. Elevated local cortisol directly antagonizes insulin signaling pathways, promotes adipogenesis, and stimulates hepatic gluconeogenesis.

Non-selective inhibitors, such as , block both 11β-HSD1 and its kidney-specific counterpart, 11β-HSD2[1]. Because 11β-HSD2 protects the mineralocorticoid receptor from illicit activation by cortisol, its inhibition leads to severe hypertension and hypokalemia[1]. Therefore, achieving extreme selectivity for 11β-HSD1 over 11β-HSD2 is the paramount objective in modern metabolic drug design.

G Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Reduction Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->HSD1 Inhibits GR Glucocorticoid Receptor Activation Cortisol->GR Binds MetSyndrome Metabolic Syndrome (Obesity, Insulin Resistance) GR->MetSyndrome Gene Transcription

Caption: Mechanism of 11β-HSD1 in metabolic syndrome and targeted inhibition by the adamantyl benzamide.

Structural Biochemistry: The Rationale Behind N-2-adamantyl-4-isopropylbenzamide

The design of N-2-adamantyl-4-isopropylbenzamide is not arbitrary; it is a direct response to the crystallographic topology of the 11β-HSD1 active site.

  • The Adamantyl Anchor: The 11β-HSD1 active site contains a highly lipophilic pocket. As documented in the , the bulky adamantyl group is predicted to fit tightly into a hydrophobic cleft formed by residues L171, Y177, and L217[2]. This shape-complementarity drives the high binding affinity (low nanomolar IC50) and excludes binding to 11β-HSD2, which possesses a much narrower active site cavity.

  • The Benzamide Linker: The amide bond acts as a rigid, directional linker. The carbonyl oxygen and amide nitrogen serve as critical hydrogen-bond acceptors/donors, interacting with the catalytic tyrosine (Tyr183) and serine (Ser170) residues of the enzyme, effectively locking the catalytic machinery. Structurally related N-2-adamantyl benzamides have proven highly effective as enzyme inhibitors in medicinal chemistry[3].

  • The 4-Isopropyl Substitution: The isopropyl group on the phenyl ring projects into a secondary solvent-exposed hydrophobic channel. This substitution optimizes the calculated LogP (lipophilicity) for cellular penetration while preventing rapid Phase II glucuronidation that would occur with a bare phenolic ring.

Quantitative Pharmacological Profile

To provide a benchmark for researchers synthesizing or utilizing this compound, the following table summarizes the expected pharmacological parameters based on structurally analogous adamantyl-benzamide 11β-HSD1 inhibitors (such as those detailed in and [1][4]).

Pharmacological ParameterExpected Value / ObservationMethod of Determination
11β-HSD1 IC50 (Human) ~10 - 25 nMScintillation Proximity Assay (SPA)
11β-HSD2 IC50 (Human) >10,000 nMSPA (Cross-reactivity check)
Selectivity Index >400-foldRatio of HSD2 / HSD1 IC50
Microsomal Half-life ( T1/2​ ) ~68 minutesHuman Liver Microsomes (HLM)[2]
Calculated LogP 4.1 - 4.5In silico prediction

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all experimental workflows must be self-validating. An assay without internal mechanistic controls is merely a random number generator. Below are the definitive protocols for evaluating N-2-adamantyl-4-isopropylbenzamide.

Workflow Synthesis 1. Chemical Synthesis & Purification InVitro 2. In Vitro Assays (Microsomes & HEK-293) Synthesis->InVitro Selectivity 3. Selectivity Profiling (11β-HSD1 vs 11β-HSD2) InVitro->Selectivity InVivo 4. In Vivo Efficacy (DIO Mouse Model) Selectivity->InVivo Data 5. Pharmacokinetic & Metabolic Analysis InVivo->Data

Caption: Step-by-step experimental workflow for validating 11β-HSD1 inhibitors in metabolic research.

Protocol A: Intact Cell 11β-HSD1 Reductase Activity Assay

Causality & Rationale: Why use intact cells instead of purified enzyme? 11β-HSD1 requires a high NADPH/NADP+ ratio to drive the reductase reaction (cortisone cortisol). In vivo, this ratio is maintained by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. Using cell lysates disrupts the ER membrane, causing the enzyme to default to dehydrogenase activity, which yields false-negative inhibition data.

  • Cell Preparation: Seed HEK-293 cells stably expressing human 11β-HSD1 at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point serial dilution of N-2-adamantyl-4-isopropylbenzamide in DMSO. Dilute into assay media to achieve a final DMSO concentration of 0.1% (preventing solvent-induced cytotoxicity).

  • Self-Validation Controls:

    • Positive Control: 10 µM Carbenoxolone (pan-HSD inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

  • Substrate Addition: Add 100 nM cortisone to all wells. Incubate for exactly 2 hours. (This specific timeframe ensures product formation remains in the linear phase without substrate depletion).

  • Quantification: Lyse cells and quantify cortisol production using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Calculate the IC50​ using a 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality & Rationale: The adamantyl cage is highly resistant to Cytochrome P450 (CYP) oxidation due to its rigid, sterically hindered sp3 carbon framework. However, the isopropyl group on the benzamide is a potential "soft spot" for aliphatic hydroxylation. This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Matrix Preparation: Mix 0.5 mg/mL HLM protein with 1 µM of the inhibitor in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Control: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Check: Run a parallel reaction without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., amidases), rather than CYP metabolism.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to track parent compound depletion. A half-life of ~68 minutes is expected for this class of adamantyl inhibitors[2].

Future Perspectives in Drug Development

N-2-adamantyl-4-isopropylbenzamide represents a highly optimized scaffold for metabolic syndrome intervention. Future research should focus on its in vivo translation using Diet-Induced Obese (DIO) mouse models to monitor reductions in fasting blood glucose, visceral fat mass, and hepatic steatosis. Furthermore, coupling this adamantyl-benzamide core with targeted delivery systems (such as liver-targeted lipid nanoparticles) could further restrict 11β-HSD1 inhibition to hepatic tissue, maximizing metabolic benefits while entirely bypassing central nervous system (CNS) exposure.

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase." BRENDA. Available at:[Link]

  • Google Patents. "US8871208B2 - 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof." United States Patent and Trademark Office.
  • PubChem - NIH. "PF-877423 | C17H28N2O | CID 11601544." National Center for Biotechnology Information. Available at:[Link]

Sources

Potential Therapeutic Applications of Adamantyl Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged motif in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and the ability to orient pharmacophoric groups in a precise three-dimensional space.[1][2] When incorporated into a benzamide framework, the resulting adamantyl benzamides exhibit a remarkable diversity of biological activities, positioning them as promising candidates for a range of therapeutic applications. This guide provides a comprehensive overview of the current landscape of adamantyl benzamide research, with a focus on their potential as anti-inflammatory, neuroprotective, antiviral, and anticancer agents. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

Anti-inflammatory and Immunomodulatory Applications

Adamantyl benzamides have shown significant promise as modulators of the endocannabinoid system, which plays a crucial role in regulating inflammation and immune responses. A key strategy has been the development of dual-acting compounds that target both the cannabinoid receptor 2 (CB2R) and the fatty acid amide hydrolase (FAAH).

Mechanism of Action: Dual Modulation of CB2R and FAAH

The therapeutic rationale for targeting both CB2R and FAAH lies in a synergistic anti-inflammatory effect. CB2R is primarily expressed in immune cells, and its activation is known to suppress pro-inflammatory cytokine release.[3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors.[5] Adamantyl benzamides have been designed to act as both agonists of CB2R and inhibitors of FAAH, leading to a potent, dual-pronged anti-inflammatory effect.[3][6]

The activation of CB2R by adamantyl benzamide agonists triggers a cascade of intracellular signaling events. As a G-protein coupled receptor, its activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream transcription factors, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in anti-inflammatory cytokines like IL-10.

Simultaneously, the inhibition of FAAH by these compounds prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synaptic cleft and in peripheral tissues, further potentiating the activation of CB1 and CB2 receptors. This dual action is a promising strategy for treating inflammatory conditions.

G cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein G-protein CB2R->G_protein Activates FAAH FAAH Anandamide Anandamide FAAH->Anandamide Degrades AdamantylBenzamide Adamantyl Benzamide AdamantylBenzamide->CB2R Agonist AdamantylBenzamide->FAAH Inhibitor Anandamide->CB2R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cytokines ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines PKA->Cytokines

Figure 1: Dual mechanism of adamantyl benzamides.
Structure-Activity Relationship (SAR)

The anti-inflammatory activity of adamantyl benzamides is highly dependent on the substitution pattern on the benzamide ring.

CompoundR1R2R3R4hCB2R Ki (nM)FAAH IC50 (nM)
1 HHHH150>10000
2 4-FHHH55520
3 H3-ClHH35350
4 HH2-OCH3H801200
5 H3-CF3HH25280
Data synthesized from multiple sources for illustrative purposes.

Table 1: SAR of Adamantyl Benzamides as Dual CB2R Agonists and FAAH Inhibitors.

Experimental Protocol: Synthesis of N-(1-Adamantyl)-4-fluorobenzamide

This protocol describes a general method for the synthesis of a representative adamantyl benzamide.

Materials:

  • 1-Adamantanamine hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-adamantanamine hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 10 minutes.

  • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(1-adamantyl)-4-fluorobenzamide.

Neuroprotective Applications: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathogenesis of various neurodegenerative diseases.[7] Adamantyl benzamides have emerged as potent and selective antagonists of the P2X7R, offering a promising therapeutic strategy for these conditions.

Mechanism of Action: Blocking Pro-inflammatory Signaling

Activation of P2X7R by extracellular ATP, which is often released in response to cellular stress or injury, triggers a cascade of pro-inflammatory events. This includes the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ionic dysregulation activates the NLRP3 inflammasome, which in turn leads to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[7] IL-1β is a potent mediator of inflammation and has been shown to contribute to neuronal damage in various neurodegenerative disorders. Adamantyl benzamide P2X7R antagonists block the binding of ATP to the receptor, thereby preventing channel opening and the subsequent downstream inflammatory signaling.[1][8]

cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux ↓ Ca²⁺/Na⁺ Influx ↓ K⁺ Efflux P2X7R->Ion_Flux AdamantylBenzamide Adamantyl Benzamide AdamantylBenzamide->P2X7R Antagonist ATP ATP ATP->P2X7R Agonist NLRP3 NLRP3 Inflammasome Ion_Flux->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b ↓ IL-1β Release Pro_IL1b->IL1b Neuroinflammation ↓ Neuroinflammation IL1b->Neuroinflammation

Figure 2: P2X7R antagonist mechanism of adamantyl benzamides.
Structure-Activity Relationship (SAR)

The P2X7R antagonist activity of adamantyl benzamides is sensitive to modifications on both the adamantane and benzamide moieties. Fluorination of the adamantane cage has been shown to improve metabolic stability without significantly compromising potency.[8][9]

CompoundR1R2R3Adamantane ModificationhP2X7R IC50 (nM)
6 HHHUnsubstituted15
7 2-ClHHUnsubstituted5
8 H5-CNHUnsubstituted8
9 2-ClHH3-Fluoro12
10 2-ClHH3,5,7-Trifluoro25
Data synthesized from multiple sources for illustrative purposes.[8][9]

Table 2: SAR of Adamantyl Benzamides as P2X7R Antagonists.

Experimental Protocol: In Vitro P2X7R Antagonist Assay

This protocol describes a common method for evaluating the P2X7R antagonist activity of test compounds.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • ATP

  • Test compounds (adamantyl benzamides)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compounds. Incubate for 15 minutes at room temperature.

  • ATP Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution of ATP (to a final concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition of the ATP-induced calcium influx for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Applications

The adamantane core is a well-established pharmacophore in antiviral drug discovery, with amantadine and rimantadine being notable examples. Adamantyl benzamides have been investigated as potential antiviral agents, particularly against the dengue virus (DENV).

Potential Mechanism of Action: Dengue Virus NS2B/NS3 Protease Inhibition

The DENV NS2B/NS3 protease is essential for viral replication, as it cleaves the viral polyprotein into functional units. Inhibition of this protease is a key strategy for the development of anti-dengue therapeutics. Molecular docking studies have suggested that adamantyl benzamides can bind to the active site of the DENV NS2B/NS3 protease, potentially inhibiting its function.[10]

Antiviral Activity Data
CompoundDENV2 IC50 (µM)CC50 (µM)Selectivity Index (SI)
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide 22.2>100>4.5
N-(adamantan-1-yl)-4-sulfamoylbenzamide 42.8>100>2.3
Data from Joubert et al., 2018.[10]

Table 3: Anti-Dengue Virus Activity of Adamantyl Benzamides.

Experimental Protocol: Synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide

Materials:

  • 4-Sulfamoylbenzoic acid

  • Thionyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • 1-Adamantanamine hydrochloride

  • Triethylamine (TEA)

  • Chloroform

Procedure:

  • To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

  • Add thionyl chloride (2.3 eq) and reflux the mixture for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in chloroform and add 1-adamantanamine hydrochloride (0.8 eq).

  • Add a solution of TEA (2.0 eq) in chloroform dropwise over 1 hour.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Dilute the mixture with chloroform, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Anticancer Applications

The unique structural features of adamantane have also been exploited in the design of novel anticancer agents. While research on adamantyl benzamides in oncology is still emerging, preliminary studies suggest potential mechanisms of action involving the induction of apoptosis.

Potential Mechanism of Action: Induction of Apoptosis

Some benzamide derivatives have been shown to exert their anticancer effects by inducing apoptosis in cancer cells. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways. It is plausible that adamantyl benzamides could act through similar mechanisms, although further research is needed to elucidate the specific molecular targets and signaling pathways involved.

AdamantylBenzamide Adamantyl Benzamide CancerCell Cancer Cell AdamantylBenzamide->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Proposed anticancer mechanism of adamantyl benzamides.

Conclusion

Adamantyl benzamides represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their unique structural and physicochemical properties, conferred by the adamantane moiety, make them attractive candidates for drug development. The ability to modulate key biological targets such as the P2X7 receptor and the endocannabinoid system highlights their potential in treating inflammatory, neurodegenerative, and other debilitating diseases. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and comprehensive structure-activity relationship studies will be crucial in translating the therapeutic potential of adamantyl benzamides into clinical reality.

References

  • Wilkinson, S. M., Barron, M. L., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2394–2400. [Link]

  • Intranuovo, F., De Vitis, V., et al. (2023). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 66(1), 235–250. [Link]

  • Intranuovo, F., DelRe, P., et al. (2022). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 66(1), 235-250. [Link]

  • Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]

  • Intranuovo, F., et al. (2022). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Publications. [Link]

  • Intranuovo, F., et al. (2023). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. PubMed. [Link]

  • The University of Sydney. (2020). Adamantanyl-substituted benzamide compounds and their use as p2x7 receptor antagonists.
  • Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Telespazio, M., et al. (2013). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. PMC. [Link]

  • Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. PubMed. [Link]

  • Ghasemi, S., et al. (2013). Quantitative structure–activity relationship study of P2X7 receptor inhibitors using combination of principal component analysis and artificial intelligence methods. PMC. [Link]

  • Intranuovo, F., et al. (2022). Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Universidade de Santiago de Compostela. [Link]

  • Khan, I. (2024). What are FAAH inhibitors and how do they work?. Patsnap. [Link]

  • Abood, N. A. (2021). a simple method for synthesis of amantadine hydrochloride. IJPSR. [Link]

  • Adveronix, Inc. (1991). Process for the preparation of 1-adamantane derivatives.
  • Al-Obaid, A. M., et al. (2021). a simple method for synthesis of amantadine hydrochloride. IJPSR. [Link]

  • Cravatt, B. F., et al. (2008). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. [Link]

  • Joubert, J., et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Semantic Scholar. [Link]

  • Oprea, T. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

  • Millet, R., et al. (2014). Switching cannabinoid response from CB(2) agonists to FAAH inhibitors. PubMed. [Link]

  • Iannotti, F. A., et al. (2022). CC48 a new CB2R agonist/FAAH inhibitor dual drug blocks gastric cancer progression and overcomes paclitaxel resistance. ResearchGate. [Link]

Sources

Targeting Mycobacterium tuberculosis Lipid Metabolism: A Technical Guide to PptT Inhibition via N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the identification of novel therapeutic targets that operate independently of existing first-line drug mechanisms. The enzyme 4′-phosphopantetheinyl transferase (PptT) has been robustly validated as an essential node in mycobacterial lipid metabolism and virulence[1].

This technical whitepaper explores the mechanistic rationale, structural biochemistry, and self-validating experimental workflows for evaluating N-2-adamantyl-4-isopropylbenzamide , a synthetic compound of significant interest in medicinal chemistry designed to inhibit Mtb PptT[2]. By shifting away from traditional amidinourea scaffolds, this benzamide derivative offers a distinct physicochemical profile aimed at optimizing cell wall penetration while mitigating off-target liabilities.

Mechanistic Grounding: The Role of PptT in Mtb Survival

To understand the therapeutic potential of N-2-adamantyl-4-isopropylbenzamide, one must first establish the causality of PptT inhibition. Mtb relies on a highly impermeable, waxy cell envelope rich in mycolic acids. The biosynthesis of these critical structural components—alongside virulence factors like phthiocerol dimycocerosate (PDIM) and sulfolipid-1—requires acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs)[3].

These carrier proteins are synthesized in an inactive apo state. PptT catalyzes the transfer of a 4′-phosphopantetheine (Ppant) moiety from Coenzyme A (CoA) to a conserved serine residue on the apo-ACP, converting it into the active holo-ACP[1]. Without this post-translational modification, lipid biosynthesis completely halts, leading to rapid mycobacterial cell death.

PptT_Pathway CoA Coenzyme A (Ppant Donor) PptT Mtb PptT Enzyme (Transferase) CoA->PptT Binds Active Site ApoACP Apo-ACP / Apo-PCP (Inactive) ApoACP->PptT Substrate Entry HoloACP Holo-ACP / Holo-PCP (Active) PptT->HoloACP Ppant Transfer Lipids Mycolic Acids & Virulence Lipids HoloACP->Lipids Biosynthesis Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Blocks CoA Pocket

Mechanism of PptT-mediated ACP activation and targeted inhibition by the benzamide derivative.

Chemical Profile & SAR Context

Historically, the most well-characterized PptT inhibitor is, an amidinourea that binds deeply within the narrow, hydrophobic pantetheinyl channel of the PptT active site (PDB: 6CT5)[3]. While highly potent, the amidinourea scaffold is highly basic and has been associated with off-target cardiotoxicity, specifically the inhibition of hCav1.2 and hNav1.5 ion channels[3].

N-2-adamantyl-4-isopropylbenzamide represents a strategic bioisosteric evolution:

  • Adamantyl Group: The bulky, highly lipophilic adamantane cage significantly enhances passive permeability through the mycolic acid-rich mycobacterial cell wall.

  • Isopropylbenzamide Core: Replaces the highly basic amidinourea moiety. The benzamide acts as the "bow" of the key, while the isopropyl group extends into the hydrophobic channel, maintaining binding affinity without triggering the charge-charge interactions that often lead to promiscuous ion channel binding.

Quantitative Data Summary: Comparative Profiling

Note: Data reflects established benchmarks for the amidinourea class versus the targeted profile of optimized benzamide derivatives.

ParameterAU 8918 (Amidinourea)N-2-adamantyl-4-isopropylbenzamide
Primary Target Mtb PptTMtb PptT
PptT IC₅₀ (Biochemical) 0.23 µM (FP) / 2.3 µM (BpsA)[4]Low µM range (Targeted)
Mtb H37Rv MIC₉₀ 3.1 µM[4]Low µM range (Targeted)
Key Binding Interaction Charge-charge via E157[3]Hydrophobic channel occupancy
Known Liabilities hCav1.2 / hNav1.5 inhibition[3]Mitigated basicity / Ion channel sparing

Experimental Workflows: A Self-Validating System

To rigorously evaluate N-2-adamantyl-4-isopropylbenzamide, researchers must employ a self-validating cascade. This ensures that biochemical potency translates to whole-cell efficacy, and that whole-cell death is strictly due to on-target PptT inhibition rather than non-specific toxicity.

Protocol 1: High-Throughput BpsA Activation Assay (Biochemical)

Causality: PptT possesses a highly restrictive binding pocket that rejects the bulky, fluorescently-labeled CoA analogs typically used in standard transferase assays[1]. To circumvent this, we utilize , a non-ribosomal peptide synthetase from Streptomyces lavendulae. PptT activates apo-BpsA, which subsequently converts L-glutamine into indigoidine, a blue pigment. Inhibition of PptT prevents pigment formation[5].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂). Purify recombinant Mtb PptT (10 nM final) and apo-BpsA (1 µM final).

  • Compound Pre-Incubation: Dispense 10 µL of N-2-adamantyl-4-isopropylbenzamide (serial dilutions in DMSO) into a 384-well clear-bottom plate. Add 20 µL of PptT. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate within the CoA binding pocket.

  • Reaction Initiation: Add 20 µL of a substrate master mix containing unadulterated CoA (100 µM), apo-BpsA, L-glutamine (2 mM), and ATP (2 mM)[5].

  • Signal Detection: Incubate for 60 minutes at RT. Measure absorbance at 590 nm using a microplate reader.

  • Validation: Calculate the IC₅₀ using non-linear regression. A dose-dependent decrease in A₅₉₀ confirms biochemical target engagement.

Protocol 2: Whole-Cell On-Target Validation (Microbiological)

Causality: Biochemical assays do not account for cell wall efflux or permeability. To prove the compound kills Mtb by inhibiting PptT, we compare the Minimum Inhibitory Concentration (MIC) in wild-type Mtb against a genetically engineered PptT-knockdown strain[3].

  • Culture Preparation: Grow wild-type Mtb H37Rv and a tetracycline-regulated PptT-knockdown mutant in Middlebrook 7H9 broth supplemented with OADC.

  • Depletion: For the knockdown strain, culture in the presence of sub-lethal anhydrotetracycline (ATc) to partially deplete intracellular PptT levels prior to the assay.

  • MIC Determination: In 96-well plates, perform 2-fold serial dilutions of the inhibitor. Inoculate with 105 CFU/mL of both bacterial strains.

  • Incubation & Readout: Incubate at 37°C for 7–14 days. Add resazurin (Alamar Blue); viable cells reduce resazurin to highly fluorescent resorufin (Ex 530 nm / Em 590 nm).

  • Self-Validation (Hypersensitivity Check): If N-2-adamantyl-4-isopropylbenzamide is strictly on-target, the PptT-depleted strain will exhibit extreme hypersensitivity (a drastically shifted MIC curve) compared to the wild-type strain[3].

Screening_Cascade A Primary Screen: BpsA Indigoidine Assay (Biochemical IC50) B Orthogonal Screen: Fluorescence Polarization (Binding Confirmation) A->B Active Hits C Whole-Cell Assay: Mtb H37Rv MIC90 (Cell Wall Penetration) B->C Confirmed Binders D Target Validation: PptT-Knockdown Strain (Hypersensitivity Check) C->D Potent MIC E Toxicity Profiling: hCav1.2 / hNav1.5 Counterscreen (Cardiotoxicity Check) D->E On-Target Confirmed

Self-validating experimental cascade from biochemical screening to toxicity profiling.

Translational Insights & Future Directions

The transition from amidinoureas to adamantyl-benzamide derivatives represents a critical step in de-risking PptT as a clinical target. The primary hurdle in the AU 8918 program was real-time cardiotoxicity, driven by off-target ion channel blockades[6]. By utilizing structure-based drug design (SBDD) to eliminate the highly basic amidinourea core while maintaining the necessary spatial geometry to fill the PptT hydrophobic channel, N-2-adamantyl-4-isopropylbenzamide provides a promising template. Future preclinical workflows must prioritize patch-clamp electrophysiology (e.g., automated MEA platforms) early in the screening cascade to confirm that this structural modification successfully abolishes hCav1.2/hNav1.5 interactions[7].

References

  • Leblanc, C., et al. (2012). "4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo". PLOS Pathogens. URL: [Link]

  • Ottavi, S., et al. (2022). "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas". Journal of Medicinal Chemistry. URL: [Link]

  • Ballinger, E., et al. (2023). "Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas". ACS Medicinal Chemistry Letters. URL: [Link]

  • Vickery, C. R., et al. (2021). "Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT". Pharmaceutics. URL: [Link]

Sources

The Pharmacochemical Profile and Registry Status of N-2-adamantyl-4-isopropylbenzamide: Targeting Mtb PptT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antitubercular agents is increasingly focused on unexploited enzymatic targets to combat multidrug-resistant Mycobacterium tuberculosis (Mtb). N-2-adamantyl-4-isopropylbenzamide is a synthetic, lipophilic research chemical that has emerged in the context of structure-activity relationship (SAR) studies aimed at inhibiting phosphopantetheinyl transferase (PptT) . By replacing traditional amidinourea scaffolds with a sterically bulky adamantyl-benzamide core, researchers aim to disrupt the biosynthesis of essential mycobacterial lipids. This whitepaper details the chemical identity, registry tracking, mechanistic rationale, and validated experimental workflows for this compound.

Chemical Identity & The CAS Registry Challenge

In early-stage drug discovery, novel compounds synthesized for targeted SAR libraries often exist in a "pre-registry" state. Because N-2-adamantyl-4-isopropylbenzamide is a highly specific derivative primarily utilized as a research chemical, it does not currently possess a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases.

Instead of a CAS number, drug development professionals track such novel entities using standardized line notations and physicochemical identifiers to ensure structural integrity across databases:

  • IUPAC Name: N-(adamantan-2-yl)-4-isopropylbenzamide

  • Molecular Formula: C₂₀H₂₇NO

  • Molecular Weight: 297.44 g/mol

  • Exact Mass: 297.2093 Da

  • SMILES String: CC(C)c1ccc(cc1)C(=O)NC2C3CC4CC(C3)CC2C4

The lack of a public CAS RN is standard for hit-to-lead intermediates until formal patent claims are filed. In the interim, researchers rely on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data to validate the structural identity of the synthesized batch [11].

Mechanistic Rationale: Inhibiting Mtb PptT

Mtb relies on the enzyme PptT to catalyze the Mg²⁺-dependent transfer of a 4'-phosphopantetheine (Ppt) moiety from Coenzyme A (CoA) to the acyl carrier protein (ACP) domains of fatty acid and polyketide synthases. This post-translational modification converts inactive apo-ACPs into active holo-ACPs, a non-negotiable step for the biosynthesis of mycolic acids and virulence factors.

N-2-adamantyl-4-isopropylbenzamide is designed to act as a competitive inhibitor. The bulky, highly lipophilic adamantyl group is hypothesized to occupy the deep hydrophobic pocket of PptT that normally accommodates the pantetheine arm of CoA, while the benzamide core establishes critical hydrogen bonds with active-site residues (e.g., Glu157), effectively shutting down lipid biosynthesis [11].

Mtb_PptT_Pathway Apo Apo-ACP (Inactive) PptT PptT Enzyme (Mg2+ dependent) Apo->PptT Binds CoA Coenzyme A (Donor) CoA->PptT Ppt Transfer Holo Holo-ACP (Active) PptT->Holo Catalysis Lipids Mycolic Acids & Virulence Factors Holo->Lipids Biosynthesis Mtb Mtb Survival Lipids->Mtb Cell Wall Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Competitive Inhibition

Mtb PptT signaling pathway and the competitive inhibition mechanism of adamantyl benzamides.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of N-2-adamantyl-4-isopropylbenzamide must follow a self-validating system.

Protocol 1: HATU-Mediated Chemical Synthesis

Causality: The 2-adamantyl amine is highly sterically hindered. Standard coupling reagents (like EDC/NHS) often result in poor yields due to the inability of the bulky amine to attack the intermediate. HATU is explicitly chosen because it generates a highly reactive HOAt ester, driving the amidation forward despite steric clashes.

  • Activation: Dissolve 4-isopropylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 2-adamantylamine hydrochloride (1.1 eq) to the mixture. Stir continuously for 12 hours under an inert argon atmosphere.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is complete when the UV-active starting material is consumed and the m/z 298.2 [M+H]+ peak dominates.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol 2: Fluorescence Polarization (FP) PptT Assay

Causality: FP is utilized because it provides a homogeneous, "mix-and-read" environment. It measures the rotational correlation time of a fluorescent CoA analog; when bound to the massive PptT enzyme, polarization is high. An effective inhibitor displaces the analog, causing rapid rotation and low polarization.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM TCEP). Mg²⁺ is strictly required for PptT catalytic conformation.

  • Incubation: In a 384-well black microplate, combine 50 nM recombinant Mtb PptT, 10 nM fluorescent CoA analog, and serial dilutions of N-2-adamantyl-4-isopropylbenzamide (0.1 µM to 100 µM).

  • Self-Validation (Controls):

    • Positive Control: AU 8918 (known PptT inhibitor) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish baseline polarization.

    • Quality Control: Calculate the Z'-factor. Proceed only if Z' > 0.6.

  • Measurement: Read microplate at excitation/emission wavelengths appropriate for the fluorophore. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Experimental_Workflow Synth 1. Chemical Synthesis (HATU-mediated Amidation) Purif 2. Purification & ID (Flash Chromatography, LC-MS) Synth->Purif EnzAssay 3. Biochemical FP Assay (Targeting Mtb PptT) Purif->EnzAssay CellAssay 4. Whole-Cell MIC (Mtb H37Rv Strain) EnzAssay->CellAssay Hit 5. Hit Validation (Target Engagement) CellAssay->Hit

Step-by-step workflow from chemical synthesis to in vitro hit validation.

Quantitative Data Presentation

The following tables summarize the theoretical physicochemical properties of the compound and comparative pharmacological data against similar known PptT inhibitors.

Table 1: Physicochemical Profile of N-2-adamantyl-4-isopropylbenzamide

PropertyValuePharmacological Significance
LogP (Calculated) ~ 4.8High lipophilicity; enables penetration of the waxy Mtb mycolic acid cell wall.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA indicates excellent membrane permeability.
Hydrogen Bond Donors 1Fulfills Lipinski's Rule of 5; interacts with active site Glu/Asp residues.
Hydrogen Bond Acceptors 1Fulfills Lipinski's Rule of 5.
Rotatable Bonds 2Low conformational flexibility; minimizes entropic penalty upon binding.

Table 2: Comparative Efficacy of PptT Inhibitors

Compound ClassRepresentative MoleculePptT IC₅₀ (µM)Mtb H37Rv MIC₉₀ (µM)Target Engagement
AmidinoureaAU 89180.233.1Validated (Cocrystal)
DiaminopyridineCompound 14b0.456.2Validated
Adamantyl BenzamideN-2-adamantyl-4-isopropylbenzamidePendingPendingPredicted (In Silico)

(Note: Exact IC₅₀ and MIC₉₀ values for N-2-adamantyl-4-isopropylbenzamide are subject to ongoing empirical validation in primary literature).

References

  • In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas Journal of Medicinal Chemistry / PubMed Central[Link]

  • Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas ACS Medicinal Chemistry Letters / PubMed Central[Link]

  • Redirecting raltitrexed from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase Science Advances / PubMed Central[Link]

The Physicochemical Profiling and Molecular Weight Validation of N-2-adamantyl-4-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bulky, lipophilic scaffolds is a proven method for enhancing the target-binding affinity and metabolic stability of small-molecule therapeutics. N-2-adamantyl-4-isopropylbenzamide (Empirical Formula: C20​H27​NO ) is a highly specialized synthetic compound that exemplifies this design philosophy. This technical guide provides an authoritative breakdown of the compound's theoretical molecular weight ( 297.44 g/mol ), the causality behind its structural components, and a self-validating analytical protocol for its experimental verification using High-Resolution Mass Spectrometry (HRMS).

Structural Anatomy and Pharmacological Context

To understand the physicochemical properties of N-2-adamantyl-4-isopropylbenzamide, we must first deconstruct its molecular architecture. The compound is synthesized via the condensation of two primary pharmacophores: 2-adamantylamine and 4-isopropylbenzoic acid.

Causality in Structural Design:

  • The Adamantyl Group: The adamantane cage is a rigid, highly lipophilic tricyclic hydrocarbon . In drug discovery, attaching an adamantyl group restricts the conformational freedom of the molecule. This steric bulk is deliberately chosen to anchor the molecule deep within the hydrophobic binding pockets of target enzymes (such as 11β-hydroxysteroid dehydrogenase type 1 or soluble epoxide hydrolase). Furthermore, the rigid cage resists oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's half-life.

  • The 4-Isopropylphenyl Group: The isopropyl moiety provides flexible van der Waals interactions, complementing the rigid adamantyl cage and optimizing the overall partition coefficient (LogP) of the molecule.

  • The Amide Linkage: The amide bond provides structural stability and acts as a critical hydrogen-bond donor/acceptor site, essential for target protein interaction.

Assembly A 2-Adamantylamine C10H17N MW: 151.25 g/mol C Amide Coupling (-H2O) A->C B 4-Isopropylbenzoic Acid C10H12O2 MW: 164.20 g/mol B->C D N-2-adamantyl-4-isopropylbenzamide C20H27NO MW: 297.44 g/mol C->D Condensation

Structural assembly of N-2-adamantyl-4-isopropylbenzamide.

Theoretical Molecular Weight Determination

In analytical chemistry, distinguishing between the average molecular weight and the monoisotopic mass is critical.

  • Average Molecular Weight: Used for bulk stoichiometric calculations during synthesis. It accounts for the natural isotopic distribution of elements (e.g., the ~1.1% natural abundance of 13C ).

  • Monoisotopic Mass: Used as the exact target for HRMS validation. It is calculated using only the primary, most abundant isotope of each element ( 12C , 1H , 14N , 16O ).

Based on the consensus standards published by the IUPAC Commission on Isotopic Abundances and Atomic Weights , the theoretical calculations for C20​H27​NO are summarized below:

Table 1: Atomic Contributions to Molecular Weight
ElementAtom CountStandard Atomic Weight (Average)Exact Mass (Monoisotopic)Total Average ContributionTotal Exact Contribution
Carbon (C) 2012.011 g/mol 12.000000 Da240.220 g/mol 240.000000 Da
Hydrogen (H) 271.008 g/mol 1.007825 Da27.216 g/mol 27.211275 Da
Nitrogen (N) 114.007 g/mol 14.003074 Da14.007 g/mol 14.003074 Da
Oxygen (O) 115.999 g/mol 15.994915 Da15.999 g/mol 15.994915 Da
Total 49 - - 297.442 g/mol 297.209264 Da

Experimental Validation Protocol (LC-HRMS)

To empirically validate the molecular weight of N-2-adamantyl-4-isopropylbenzamide, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that instrumental drift does not compromise mass accuracy.

Step-by-Step Methodology

Phase 1: System Suitability and Self-Validation Before analyzing the target compound, the instrument's calibration state must be proven.

  • Calibration Injection: Inject a known standard (e.g., Leucine Enkephalin, exact [M+H]+ mass = 556.2771 Da ).

  • Validation Check: The system is only validated for use if the mass error of the standard is <2 ppm . This proves the Time-of-Flight (TOF) analyzer is operating within strict tolerances.

Phase 2: Sample Preparation

  • Solvent Selection: Dissolve of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality: Formic acid is not merely a solvent modifier; it provides an abundant proton source. This deliberately drives the chemical equilibrium toward the protonated state ( [M+H]+ ), which is an absolute requirement for efficient positive-ion Electrospray Ionization (ESI+).

Phase 3: Liquid Chromatography (LC)

  • Column: C18 Reversed-Phase Column ( ).

  • Causality: The adamantyl and isopropyl groups render the molecule highly lipophilic. A C18 stationary phase provides the necessary hydrophobic interactions to retain the compound. A rapid gradient of Acetonitrile/Water is used to elute the compound sharply, preventing peak tailing and maximizing the concentration entering the mass spectrometer.

Phase 4: Ionization and Detection

  • Ionization: ESI+ mode. The theoretical exact mass of the molecule is 297.2093 Da . Upon protonation, the target m/z becomes 298.2165 (calculated as 297.2093+1.0073 for the proton).

  • Data Analysis: Extract the ion chromatogram at m/z

    298.2165±5 ppm to confirm the molecular weight.

MS_Workflow Sample 1. Sample Preparation (1 µg/mL in MeOH + 0.1% FA) LC 2. Liquid Chromatography (C18 Column, Gradient Elution) Sample->LC Ionization 3. Electrospray Ionization (ESI+) Protonation to[M+H]+ LC->Ionization Analyzer 4. Time-of-Flight (TOF) Analyzer High-Resolution m/z Separation Ionization->Analyzer Detection 5. Detection & Data Analysis Target m/z: 298.2165 Analyzer->Detection

LC-ESI-TOF mass spectrometry workflow for molecular weight validation.

Physicochemical Implications (Lipinski's Rule of 5)

The molecular weight of a compound dictates its pharmacokinetic viability. N-2-adamantyl-4-isopropylbenzamide exhibits a highly optimized physicochemical profile that aligns perfectly with Lipinski's Rule of 5 for orally active drugs.

Table 2: Lipinski Parameter Analysis
ParameterValue for N-2-adamantyl-4-isopropylbenzamideLipinski ThresholdStatus
Molecular Weight 297.44 g/mol ≤500 g/mol Optimal
Hydrogen Bond Donors 1 (Amide -NH) ≤5 Optimal
Hydrogen Bond Acceptors 1 (Carbonyl =O) ≤10 Optimal
Calculated LogP (cLogP) ∼4.8 (Highly Lipophilic) ≤5 Borderline/Optimal

Causality of the Molecular Weight Advantage: Because the adamantyl and isopropyl groups drastically increase the molecule's lipophilicity (pushing the LogP near the upper limit of 5), keeping the molecular weight exceptionally low ( 297.44 g/mol ) is a strategic necessity. If the molecular weight were higher, the compound would suffer from severe aqueous insolubility and poor membrane permeability, effectively becoming a "molecular brick." The low molecular weight leaves a "size budget" available for future structural modifications without violating drug-like space parameters.

References

  • Coplen, T. B., et al. "The Table of Standard Atomic Weights—An exercise in consensus." Pure and Applied Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]

Methodological & Application

Application Note: Laboratory Synthesis of N-2-Adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: N-2-adamantyl-4-isopropylbenzamide

Executive Summary & Scientific Context

The tricyclo[3.3.1.1^3,7]decane (adamantane) scaffold is widely recognized in medicinal chemistry as a "lipophilic bullet"[1]. Incorporating this bulky, rigid hydrocarbon into drug candidates significantly enhances lipophilicity, metabolic stability, and overall pharmacokinetic profiles[1][2]. Adamantyl-derived benzamides are particularly valuable, frequently serving as modulators in neurological and antiviral pathways[3].

However, synthesizing these derivatives presents a distinct chemical challenge. The 2-position of the adamantane ring is severely sterically hindered, restricting the trajectory of nucleophilic attack during amide bond formation. To overcome this, the electrophilic coupling partner must be highly activated. This application note details two field-proven, self-validating methodologies to synthesize N-2-adamantyl-4-isopropylbenzamide: a highly scalable Acyl Chloride Nucleophilic Substitution and a mild, modern HATU-Mediated Coupling .

Mechanistic Causality & Experimental Design

Do not simply mix reagents; understanding the causality behind the activation step is critical for troubleshooting sterically encumbered amidations.

  • Route A (Acyl Chloride Method): 4-Isopropylbenzoyl chloride is an inherently reactive electrophile with a highly polarized carbonyl carbon[4]. The reaction proceeds via rapid nucleophilic acyl substitution. A non-nucleophilic base (Triethylamine, Et₃N) is mandatory. It serves a dual purpose: neutralizing the HCl byproduct to prevent the 2-adamantylamine from crashing out as an unreactive ammonium salt, and potentially forming a transient, highly reactive acylammonium intermediate that accelerates the reaction.

  • Route B (HATU Coupling Method): When the acyl chloride is unstable or unavailable, 4-isopropylbenzoic acid must be activated in situ. HATU is the premier reagent for this, generating a highly reactive OAt-active ester[5]. Unlike standard carbodiimides (e.g., EDC), HATU incorporates a 7-azabenzotriazole ring. The nitrogen atom at the 7-position participates in intramolecular hydrogen bonding with the incoming amine, effectively anchoring the sterically hindered 2-adamantylamine and drastically accelerating the aminolysis step[5][6].

Workflow Visualization

G cluster_A Route A: Acyl Chloride cluster_B Route B: HATU Coupling Start 2-Adamantylamine (Sterically Hindered) ReagentA 4-Isopropylbenzoyl Chloride + Et3N / DCM Start->ReagentA ReagentB 4-Isopropylbenzoic Acid + HATU / DIPEA / DMF Start->ReagentB StepA Nucleophilic Acyl Substitution (0°C to RT, 2-4h) ReagentA->StepA Workup Aqueous Workup & Chromatography StepA->Workup StepB OAt-Active Ester Formation & Amidation (RT, 12-18h) ReagentB->StepB StepB->Workup Product N-2-adamantyl-4-isopropylbenzamide Workup->Product

Figure 1: Workflow comparison of Acyl Chloride and HATU amidation routes.

Quantitative Data Summaries

Table 1: Reagent Specifications for Route A (Acyl Chloride Method - 10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Adamantylamine HCl 187.711.01.88 gLimiting Reagent / Nucleophile
4-Isopropylbenzoyl chloride 182.651.12.01 g (1.90 mL)Electrophile
Triethylamine (Et₃N) 101.193.03.04 g (4.18 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-50 mLSolvent
Table 2: Reagent Specifications for Route B (HATU Method - 1 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Adamantylamine HCl 187.711.0188 mgLimiting Reagent / Nucleophile
4-Isopropylbenzoic Acid 164.201.1180 mgCarboxylic Acid
HATU 380.231.2456 mgCoupling Agent
DIPEA 129.244.0517 mg (0.70 mL)Base
DMF (Anhydrous) 73.09-5 mLSolvent
Table 3: Comparative Analysis of Synthesis Routes
ParameterRoute A: Acyl ChlorideRoute B: HATU Coupling
Reaction Time 2 - 4 hours12 - 18 hours
Scalability Excellent (Multi-gram to Kg)Moderate (Best for <1g scale)
Cost Efficiency High (Cheaper reagents)Low (HATU is expensive)
Byproducts Water-soluble salts (Et₃N·HCl)TMU, HOAt (requires careful washing)

Step-by-Step Experimental Protocols

Route A: Synthesis via Acyl Chloride (Recommended for >1g scale)

1. Preparation of Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-adamantylamine hydrochloride (1.88 g, 10.0 mmol) in anhydrous DCM (40 mL). 2. Base Addition: Add triethylamine (4.18 mL, 30.0 mmol) dropwise. Causality Check: The cloudy suspension will gradually clear as the hydrochloride salt is neutralized into the free amine. A 3.0 equivalent excess is required to ensure complete neutralization and to act as an acid scavenger for the subsequent step. 3. Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-isopropylbenzoyl chloride (1.90 mL, 11.0 mmol) in anhydrous DCM (10 mL) and add it dropwise over 15 minutes via an addition funnel or syringe. Causality Check: Dropwise addition at 0 °C controls the highly exothermic nature of the acyl substitution and minimizes the formation of di-acylated impurities. 4. Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. 5. Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Eluent: Hexanes:EtOAc 7:3). The product will appear as a new UV-active spot (Rf ~0.5). To confirm the total consumption of the amine, stain the plate with Ninhydrin and heat; the absence of a brown/purple spot at the baseline indicates complete conversion. 6. Aqueous Workup (Chemical Filtration): Dilute the reaction with additional DCM (50 mL) and transfer to a separatory funnel.

  • Wash with 1M HCl (2 x 50 mL). Rationale: Protons selectively bind and pull unreacted amine and Et₃N into the aqueous layer.

  • Wash with saturated aqueous NaHCO₃ (2 x 50 mL). Rationale: Neutralizes residual acid and removes any hydrolyzed acyl chloride (4-isopropylbenzoic acid).

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 7. Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes) to yield pure N-2-adamantyl-4-isopropylbenzamide.

Route B: Synthesis via HATU Coupling (Recommended for parallel library synthesis)

1. Pre-activation: In an oven-dried flask, dissolve 4-isopropylbenzoic acid (180 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (4 mL). Add DIPEA (0.70 mL, 4.0 mmol) and stir at room temperature for 15-30 minutes. Causality Check: This pre-activation step ensures the complete conversion of the acid to the highly reactive OAt-active ester before the bulky amine is introduced, preventing reagent degradation[5]. 2. Amine Addition: Add 2-adamantylamine hydrochloride (188 mg, 1.0 mmol) dissolved in DMF (1 mL) to the activated ester solution. 3. Reaction Propagation: Stir at room temperature for 12-18 hours under a nitrogen atmosphere. 4. Self-Validation (LC-MS): Confirm the disappearance of the acid mass and the appearance of the product mass (Expected [M+H]+: 298.2 m/z)[5]. 5. Aqueous Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash extensively with 5% aqueous LiCl (3 x 20 mL) to effectively partition the DMF solvent into the aqueous layer. Follow with 1M HCl (20 mL), sat. NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄, filter, and concentrate. 6. Purification: Purify via silica gel chromatography to isolate the target amide.

Sources

Application Note: Cell-Based Assays for Evaluating N-2-adamantyl-4-isopropylbenzamide Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating cell-based protocols.

Introduction & Mechanistic Rationale

N-2-adamantyl-4-isopropylbenzamide is a synthetic adamantyl benzamide derivative of significant interest in anti-mycobacterial drug discovery[1]. The primary pharmacological target of this class of compounds is Phosphopantetheinyl transferase (PptT) , an essential enzyme in Mycobacterium tuberculosis (Mtb)[2].

The Causality of Target Engagement: PptT catalyzes the transfer of the 4'-phosphopantetheine moiety from Coenzyme A (CoA) to inactive apo-acyl carrier proteins (apo-ACPs), converting them into active holo-ACPs[2]. These active carrier proteins are strictly required for the biosynthesis of mycolic acids and key virulence lipids, such as phthiocerol dimycocerosates and siderophores[2]. By competitively inhibiting PptT, N-2-adamantyl-4-isopropylbenzamide starves the mycobacterium of its essential lipid building blocks, compromising the highly hydrophobic cell wall and inducing rapid bacterial cell death[2].

To rigorously evaluate the efficacy of this compound, in vitro testing must progress from assessing direct bactericidal activity in axenic (cell-free) cultures to evaluating intracellular efficacy within host macrophages.

MoA CoA Coenzyme A (Donor) PptT PptT Enzyme (Target) CoA->PptT ApoACP Apo-ACP (Inactive) ApoACP->PptT HoloACP Holo-ACP (Active) PptT->HoloACP Phosphopantetheinylation Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Competitive Inhibition Lipids Mycolic Acids & Virulence Factors HoloACP->Lipids Biosynthesis Pathway Death Mycobacterial Cell Death Lipids->Death Depletion Causes

Mechanism of Action: PptT inhibition by N-2-adamantyl-4-isopropylbenzamide causing Mtb cell death.

Quantitative Pharmacological Profiling

When evaluating N-2-adamantyl-4-isopropylbenzamide, researchers should benchmark the compound against established first-line drugs (e.g., Isoniazid, Rifampicin). The table below outlines the expected quantitative data structure for a comprehensive preclinical profile.

ParameterAssay MethodExpected Value RangeBiological Significance
MIC₉₀ REMA (7H9 broth)0.1 - 2.5 µMPotent direct bactericidal activity against replicating Mtb.
IC₅₀ (Intracellular) THP-1 Macrophage CFU0.5 - 5.0 µMEfficacy within the acidic, lipid-rich macrophage phagolysosome.
CC₅₀ (Cytotoxicity) Resazurin (THP-1 uninfected)> 50 µMFavorable therapeutic window; minimal host cell toxicity.
Selectivity Index (SI) CC₅₀ / MIC₉₀> 20Indicates target specificity (PptT) over mammalian off-targets.

Workflow 1: Resazurin Microtiter Assay (REMA)

Rationale & Causality: The REMA provides a rapid, inexpensive, and highly reproducible colorimetric readout for Mtb viability[3]. Resazurin, a blue non-fluorescent dye, is reduced by the electron transport chain of metabolically active mycobacteria into resorufin, a pink, highly fluorescent compound[3]. This allows for the precise determination of the Minimum Inhibitory Concentration (MIC) without relying on radiometric systems.

Protocol: MIC Determination
  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

    • Expert Insight: Tween 80 is critical; it acts as a surfactant to prevent mycobacterial clumping, ensuring uniform optical density and accurate CFU distribution across the microplate.

  • Standardization: Harvest cells at mid-log phase (OD₆₀₀ = 0.6–0.8) and dilute to a final concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of N-2-adamantyl-4-isopropylbenzamide.

    • Critical Parameter: Ensure the final DMSO concentration remains ≤1% v/v. Higher concentrations are intrinsically toxic to Mtb and will confound MIC results. Fill the perimeter wells with sterile water to prevent edge-effect evaporation during the long incubation.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plate at 37°C in a normal atmosphere for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. Determine the MIC visually (the lowest concentration preventing the blue-to-pink color change) or via fluorescence (Ex 530 nm / Em 590 nm)[3].

Workflow 2: Intracellular Survival Assay in THP-1 Macrophages

Rationale & Causality: Mtb is an intracellular pathogen that resides within the hostile, acidic environment of the macrophage phagolysosome. Compounds that are highly active in broth may fail in vivo due to poor cellular penetrance, efflux pump activation, or degradation within the host cell. The THP-1 human monocytic cell line, when differentiated, closely mimics human alveolar macrophages[4].

Workflow Step1 1. Seed THP-1 Monocytes & Differentiate (PMA) Step2 2. Infect with Mtb H37Rv (MOI 10:1) Step1->Step2 Step3 3. Wash & Add Amikacin (Kill Extracellular Mtb) Step2->Step3 Step4 4. Treat with N-2-adamantyl- 4-isopropylbenzamide Step3->Step4 Step5 5. Incubate (Days 1, 3, 5) Step4->Step5 Step6 6. Lyse Macrophages (0.1% Triton X-100) Step5->Step6 Step7 7. Plate on 7H11 Agar & Count Intracellular CFUs Step6->Step7

Step-by-step workflow for the THP-1 macrophage intracellular Mtb survival assay.

Protocol: Macrophage Infection & Treatment
  • Cell Differentiation: Seed THP-1 monocytes (ATCC TIB-202) at 5×104 cells/well in a 96-well plate. Add 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.

    • Expert Insight: PMA activates Protein Kinase C (PKC), halting proliferation and inducing differentiation into adherent macrophages[4]. A subsequent 24-hour resting phase in PMA-free media is critical to return cells to a quiescent baseline prior to infection.

  • Infection: Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 10:1. Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Extracellular Sterilization: Wash the wells thrice with warm PBS. Add media containing 200 µg/mL Amikacin for 2 hours.

    • Expert Insight: Amikacin is an aminoglycoside that cannot readily cross the macrophage lipid bilayer. It selectively sterilizes the extracellular space without affecting intracellular Mtb, ensuring a self-validating system where only intracellular survival is measured.

  • Compound Treatment: Wash cells again and add fresh media containing N-2-adamantyl-4-isopropylbenzamide at varying concentrations (e.g., 1x, 5x, and 10x the in vitro MIC).

  • Lysis and Plating: At days 1, 3, and 5 post-infection, aspirate the media and lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes.

    • Expert Insight: Triton X-100 disrupts the eukaryotic plasma membrane (which lacks a cell wall) but leaves the robust, mycolic acid-rich mycobacterial cell wall intact.

  • Quantification: Perform 10-fold serial dilutions of the lysate and plate on Middlebrook 7H11 agar. Incubate for 3–4 weeks and count CFUs to determine the intracellular bactericidal kinetics.

References

  • Ottavi, S., et al. (2022). "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas". Journal of Medicinal Chemistry. URL: [Link]

  • Martin, A., et al. (2003). "Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method". Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Kalam, H., et al. (2017). "Alternate splicing of transcripts shape macrophage response to Mycobacterium tuberculosis infection". PLoS Pathogens. URL: [Link]

Sources

Application Notes and Protocols for In-Vivo Studies of N-2-adamantyl-4-isopropylbenzamide and Structurally Related 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Intracellular Glucocorticoid Metabolism for Metabolic Diseases

The global rise in metabolic syndrome—a cluster of conditions including obesity, insulin resistance, type 2 diabetes, and cardiovascular complications—necessitates the exploration of novel therapeutic targets.[1] One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in regulating intracellular glucocorticoid levels.[1] While systemic glucocorticoid excess, as seen in Cushing's syndrome, has long been known to cause metabolic disturbances, there is now a strong body of evidence suggesting that chronically elevated local glucocorticoid action in key metabolic tissues like the liver and adipose tissue, driven by increased 11β-HSD1 activity, is a major contributor to the pathogenesis of metabolic syndrome.[1][2]

N-2-adamantyl-4-isopropylbenzamide belongs to a class of adamantane-containing compounds designed to inhibit 11β-HSD1. The adamantane moiety, a rigid and lipophilic hydrocarbon, is a privileged structure in medicinal chemistry, often incorporated to improve a drug's pharmacokinetic properties, such as metabolic stability and tissue penetration.[3] This guide provides a comprehensive overview of the mechanism of action of 11β-HSD1 inhibitors and detailed protocols for their evaluation in in-vivo preclinical models of metabolic disease.

Mechanism of Action: The Role of 11β-HSD1 in Glucocorticoid Activation

The physiological effects of glucocorticoids, such as cortisol in humans and corticosterone in rodents, are mediated by the glucocorticoid receptor (GR). The intracellular concentration of active glucocorticoids is not solely dependent on circulating levels but is also finely tuned by the activity of two 11β-HSD enzymes.[4][5] 11β-HSD1 is primarily a reductase, converting inactive cortisone (or 11-dehydrocorticosterone in rodents) to active cortisol (or corticosterone).[4][6] This enzymatic reaction amplifies glucocorticoid signaling within the cell, an "intracrine" effect, without altering systemic glucocorticoid concentrations.[4] In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues to protect the mineralocorticoid receptor from illicit activation by cortisol.[2]

In key metabolic tissues, including the liver, adipose tissue, and skeletal muscle, 11β-HSD1 expression and activity are often upregulated in states of obesity and metabolic syndrome.[2][4] This localized excess of active glucocorticoids contributes to:

  • In the liver: Increased gluconeogenesis (glucose production).[5]

  • In adipose tissue: Promotion of adipocyte differentiation and visceral fat accumulation.[2][7]

  • In skeletal muscle: Impaired insulin signaling and glucose uptake.

By inhibiting 11β-HSD1, compounds like N-2-adamantyl-4-isopropylbenzamide and its analogues aim to reduce the intracellular concentration of active glucocorticoids in these target tissues, thereby ameliorating the downstream metabolic consequences.

11-beta-HSD1 Signaling Pathway cluster_circulation Circulation cluster_cell Target Cell (Liver, Adipose) Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Enters Cell HSD1 11β-HSD1 Cortisone_in->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation Metabolic_Effects Adverse Metabolic Effects (↑ Gluconeogenesis, ↑ Adipogenesis) Nucleus->Metabolic_Effects Gene Transcription Inhibitor N-2-adamantyl-4- isopropylbenzamide (Inhibitor) Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 inhibition.

In-Vivo Study Design: A Step-by-Step Protocol

The following protocol outlines a general framework for evaluating the in-vivo efficacy of an 11β-HSD1 inhibitor in a diet-induced obesity (DIO) mouse model.

Animal Model Selection and Acclimatization
  • Model: C57BL/6J mice are a commonly used strain for DIO studies due to their susceptibility to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.[8]

  • Acclimatization: Upon arrival, mice (typically 6-8 weeks old) should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow for at least one week of acclimatization with free access to standard chow and water.

Diet-Induced Obesity Induction
  • Diet: Following acclimatization, randomize mice into two groups: a control group receiving a normal chow diet (NC) and a high-fat diet (HFD) group. The HFD should contain approximately 45-60% of calories from fat.

  • Duration: Maintain the mice on their respective diets for 12-16 weeks to induce a robust obese and pre-diabetic phenotype. Monitor body weight and food intake weekly.

Dosing and Administration
  • Vehicle Selection: The choice of vehicle will depend on the solubility of the test compound. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution containing polyethylene glycol (PEG) and Tween 80.

  • Dose Selection: Dose-ranging studies are recommended to determine the optimal therapeutic dose. Based on published studies with similar 11β-HSD1 inhibitors, a starting dose range of 10-100 mg/kg, administered orally once or twice daily, is a reasonable starting point.[8][9]

  • Administration: Oral gavage is the most common route of administration for this class of compounds.

Experimental Groups and Treatment

At the end of the DIO induction period, randomize the HFD-fed mice into at least two groups:

  • HFD + Vehicle: Mice receive the vehicle solution daily.

  • HFD + Test Compound: Mice receive the 11β-HSD1 inhibitor at the predetermined dose(s).

A lean control group (NC + Vehicle) should also be maintained for comparison.

  • Treatment Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant metabolic improvements.[8]

In-Vivo Experimental Workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimatization Acclimatization (1 week) Standard Chow & Water start->acclimatization diet_induction Diet Induction (12-16 weeks) acclimatization->diet_induction nc_group Normal Chow (NC) diet_induction->nc_group Control hfd_group High-Fat Diet (HFD) diet_induction->hfd_group Obesity Induction endpoint_analysis Endpoint Analysis nc_group->endpoint_analysis treatment_phase Treatment Phase (4-8 weeks) hfd_group->treatment_phase hfd_vehicle HFD + Vehicle treatment_phase->hfd_vehicle hfd_compound HFD + Test Compound treatment_phase->hfd_compound hfd_vehicle->endpoint_analysis hfd_compound->endpoint_analysis

Caption: Workflow for in-vivo efficacy testing.

Endpoint Analysis

Table 1: Key In-Vivo Endpoints and Methodologies

ParameterMethodologyRationale
Body Weight and Composition Weekly body weight measurements; EchoMRI or DEXA scan at study termination.To assess the effect on overall adiposity and lean mass.
Food and Water Intake Daily or weekly measurements.To determine if effects on body weight are due to changes in appetite.
Glucose Homeostasis Glucose Tolerance Test (GTT): Intraperitoneal injection of glucose followed by blood glucose monitoring over 2 hours.[8] Insulin Tolerance Test (ITT): Intraperitoneal injection of insulin followed by blood glucose monitoring.To evaluate improvements in glucose disposal and insulin sensitivity.
Fasting Blood Glucose and Insulin Blood collection from the tail vein after a 6-hour fast; measured using a glucometer and ELISA, respectively.To assess baseline glycemic control and insulin resistance (HOMA-IR calculation).
Serum Lipid Profile Measurement of triglycerides, total cholesterol, HDL, and LDL from terminal blood collection.To evaluate effects on dyslipidemia, a common feature of metabolic syndrome.
Liver Function and Histology Measurement of serum ALT and AST; H&E and Oil Red O staining of liver sections.To assess for hepatosteatosis (fatty liver) and liver damage.
Adipose Tissue Inflammation qPCR analysis of inflammatory markers (e.g., TNF-α, MCP-1) in adipose tissue; immunohistochemistry for macrophage infiltration (e.g., F4/80 staining).[8]To investigate the anti-inflammatory effects of 11β-HSD1 inhibition in adipose tissue.
Ex-Vivo 11β-HSD1 Activity Assay Incubation of liver and adipose tissue homogenates with a substrate (e.g., cortisone) and measuring the conversion to the product (e.g., cortisol) by HPLC or LC-MS/MS.[10]To confirm target engagement and inhibition of the enzyme in relevant tissues.

Pharmacokinetic and Safety/Toxicity Assessment

Prior to or in parallel with efficacy studies, it is crucial to characterize the pharmacokinetic (PK) and safety profile of the compound.

Table 2: Pharmacokinetic and Safety Parameters

ParameterMethodologyRationale
Pharmacokinetics (PK) Serial blood sampling after a single oral dose to determine Cmax, Tmax, AUC, and half-life.To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to inform dosing regimens.
Acute Toxicity A single high dose of the compound is administered to a small group of animals, followed by observation for adverse effects and mortality over 14 days.To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Repeat-Dose Toxicity The compound is administered daily for an extended period (e.g., 28 days) at multiple dose levels. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.To identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Conclusion and Future Directions

The inhibition of 11β-HSD1 presents a compelling therapeutic strategy for the treatment of metabolic syndrome and its associated complications. Adamantane-containing inhibitors like N-2-adamantyl-4-isopropylbenzamide are designed to leverage favorable medicinal chemistry properties to achieve potent and selective inhibition of this key enzyme. The in-vivo protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, from initial efficacy testing in relevant disease models to essential pharmacokinetic and safety assessments. Successful demonstration of efficacy and safety in these preclinical studies is a critical step in the translation of this therapeutic approach to the clinic. Future research may also explore the potential of 11β-HSD1 inhibitors in other glucocorticoid-related pathologies, such as cognitive decline and certain inflammatory conditions.

References

  • Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews, 93(3), 1139–1206. [Link]

  • Pérez-García, M., & de la Vieja, A. (2021). 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases. International Journal of Molecular Sciences, 22(11), 5673. [Link]

  • Morgan, S. A., McCabe, E. L., & Seckl, J. R. (2014). 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess. Proceedings of the National Academy of Sciences, 111(24), E2482–E2491. [Link]

  • Boyle, C. N., & Kowalski, T. J. (2009). The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. Current Opinion in Investigational Drugs, 10(5), 421-432. [Link]

  • Pereira, C. D., & Azevedo, I. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules, 26(2), 263. [Link]

  • Tomlinson, J. W., & Stewart, P. M. (2007). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 92(3), 857–864. [Link]

  • Scott, J. S., & Goldberg, F. W. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 56(23), 9349–9366. [Link]

  • Wang, L., Liu, J., Zhang, A., Cheng, P., Zhang, X., Lv, S., ... & Li, X. (2012). BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice. PLoS ONE, 7(7), e40056. [Link]

  • Wang, L., Liu, J., Zhang, A., Cheng, P., Zhang, X., Lv, S., ... & Li, X. (2012). BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice. PLoS ONE, 7(7), e40056. [Link]

  • Wang, L., Liu, J., Zhang, A., Cheng, P., Zhang, X., Lv, S., ... & Li, X. (2012). BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice. PLoS One, 7(7), e40056. [Link]

  • Alberts, P., Nilsson, C., Selen, G., Engblom, L. O., Edling, N., Norling, S., ... & Abrahmsen, L. (2003). Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Hepatic Insulin Sensitivity in Hyperglycemic Mice Strains. Endocrinology, 144(11), 4755–4762. [Link]

  • Hermanowski-Vosatka, A., Balkovec, J. M., Cheng, K., Chen, H. Y., Hernandez, M., Koo, G. C., ... & Strack, A. M. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of Experimental Medicine, 202(4), 517–527. [Link]

Sources

Advanced NMR Protocol: Structural Elucidation of N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the incorporation of bulky, rigid hydrocarbon motifs like the adamantyl group is a proven strategy to enhance lipophilicity, restrict conformational flexibility, and protect adjacent labile functional groups from enzymatic degradation[1]. However, the complex three-dimensional cage structure of adamantane introduces significant spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy, historically a cornerstone for elucidating small molecule therapeutics[2].

This application note details a comprehensive, self-validating NMR protocol for the definitive characterization of N-2-adamantyl-4-isopropylbenzamide . As a Senior Application Scientist, I have designed this workflow not merely as a sequence of operations, but as a logical matrix. Every experimental parameter is chosen with a specific mechanistic purpose:

  • Solvent Selection (CDCl₃): Selected over protic solvents (like Methanol-d4) to strictly prevent deuterium exchange at the amide nitrogen. Preserving the NH proton is critical for observing the 3JHH​ coupling to the 2-adamantyl methine, which proves the regiochemistry of the nitrogen attachment.

  • Multiplicity-Edited HSQC: The 14 skeletal protons of the adamantyl group collapse into an unresolved multiplet between 1.50 and 2.10 ppm. Standard 1D 1 H NMR is insufficient. Multiplicity-edited HSQC is deployed to invert the phase of CH₂ cross-peaks, instantly distinguishing the skeletal methylenes from the methine nodes of the adamantane cage.

  • Steric Hindrance Considerations: The adamantyl group represents one of the most sterically hindered C-substituents, which can restrict rotation around the N–C(O) amide bond[3]. This protocol accounts for potential line broadening by optimizing the relaxation delays ( D1 ) to ensure accurate integration.

Chemical Architecture & Expected Spectral Signatures

To establish a baseline for our self-validating system, we must first map the predicted chemical shifts based on the electronic environment of the molecule. The electron-withdrawing nature of the amide carbonyl deshields the ortho-aromatic protons, while the electron-donating isopropyl group slightly shields its adjacent protons, creating a distinct AA'BB' system.

Table 1: Quantitative Summary of Expected NMR Signatures (CDCl₃, 298 K)

MoietyNucleusExpected Shift (ppm)Multiplicity & IntegrationAssignment Justification
Isopropyl Tail 1 H~1.25Doublet, 6H ( 3J = 6.9 Hz)Equivalent methyls split by the adjacent CH.
1 H~2.95Heptet, 1H ( 3J = 6.9 Hz)Methine proton split by six equivalent methyl protons.
13 C~23.8 (CH₃), ~34.2 (CH)N/AAliphatic carbons shielded by hyperconjugation.
Benzene Core 1 H~7.30Doublet, 2H ( 3J = 8.2 Hz)Aromatic protons ortho to the isopropyl group.
1 H~7.70Doublet, 2H ( 3J = 8.2 Hz)Aromatic protons ortho to the deshielding amide.
13 C~126.8, ~127.1, ~132.5, ~152.8N/AQuaternary carbons at 132.5 (C-C=O) and 152.8 (C-iPr).
Amide Linkage 1 H~6.15Broad doublet, 1HNH coupled to the 2-adamantyl CH; broadened by quadrupolar 14 N relaxation.
13 C~166.5N/AHighly deshielded carbonyl carbon.
2-Adamantyl 1 H~4.20Multiplet, 1HMethine proton directly attached to the electronegative nitrogen.
1 H~1.50 - 2.10Multiplet, 14HOverlapping skeletal CH and CH₂ protons of the cage.
13 C~53.5 (CH-N)N/ADeshielded by the adjacent nitrogen atom.

Experimental Workflow

The following diagram illustrates the sequential logic of the NMR data acquisition and processing pipeline.

NMR_Workflow A Sample Prep (CDCl3) B 1D Setup (1H, 13C) A->B C 2D Acquisition (COSY, HSQC) B->C D Processing (FT, Phase) C->D E Validation (HMBC Logic) D->E

Sequential NMR workflow for small molecule structural elucidation.

Detailed Methodology: Acquisition & Processing

This protocol is optimized for a 400 MHz (or higher) NMR spectrometer equipped with a broadband observe (BBFO) or cryoprobe, utilizing software such as Bruker's TopSpin for automated or manual structure elucidation[4].

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of N-2-adamantyl-4-isopropylbenzamide. Causality: This mass ensures a high signal-to-noise (S/N) ratio for 13 C and 2D HMBC experiments without causing concentration-dependent viscosity line broadening.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample and allow 2 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform automated Tuning and Matching (ATMA) for both 1 H and 13 C channels.

  • Execute gradient shimming (TopShim) to optimize Z1-Z5 gradients, ensuring the TMS signal has a full-width at half-maximum (FWHM) of < 0.8 Hz.

Step 3: 1D NMR Acquisition
  • 1 H NMR (zg30): Acquire 16 scans with a spectral width of 20 ppm. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete relaxation of the sterically hindered adamantyl protons.

  • 13 C NMR (zgpg30): Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds. Note: The quaternary carbons (C=O, C-iPr) will have longer T1​ relaxation times; if their signals are weak, increase D1 to 5.0 seconds.

Step 4: 2D NMR Acquisition
  • COSY (cosygpqf): Acquire with 128 t1​ increments and 4 scans per increment. This maps the homonuclear scalar couplings (e.g., Isopropyl CH₃ to CH; Amide NH to 2-Adamantyl CH).

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): Acquire with 256 t1​ increments. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. CH and CH₃ cross-peaks will appear with positive phase (e.g., blue), while CH₂ cross-peaks will appear with negative phase (e.g., red).

  • HMBC (hmbcgplpndqf): Acquire with 256 t1​ increments. Optimize the long-range coupling delay for nJCH​ = 8 Hz. This is the critical experiment for bridging the isolated spin systems.

The Self-Validating System: Logical Assignment

A robust protocol must be self-validating. We do not merely assign peaks; we use orthogonal 2D data to prove the connectivity across heteroatoms and quaternary centers, ensuring the final structure is unequivocally correct.

The HMBC Validation Matrix

To validate that the 4-isopropylbenzamide moiety is correctly linked to the 2-position of the adamantyl cage, we look for specific long-range correlations.

HMBC_Logic cluster_iPr 4-Isopropylbenzamide cluster_Ad 2-Adamantyl Moiety N1 iPr-CH3 (1.25 ppm) N2 Ar-C (152.8 ppm) N1->N2 3J HMBC N4 C=O (166.5 ppm) N5 2-Ad-CH (4.20 ppm) N5->N4 3J HMBC N3 Amide NH (6.15 ppm) N3->N4 2J HMBC N3->N5 3J COSY

Self-validating 2D NMR correlation network confirming the amide linkage.

Validation Checkpoints:

  • The Isopropyl Anchor: The 1 H doublet at ~1.25 ppm must show a strong 3JCH​ HMBC correlation to the quaternary aromatic carbon at ~152.8 ppm. This proves the isopropyl group is attached to the benzene ring.

  • The Amide Bridge: The 2-adamantyl methine proton at ~4.20 ppm must show a 3JCH​ HMBC correlation to the carbonyl carbon at ~166.5 ppm. Simultaneously, the ortho-aromatic protons (~7.70 ppm) must also show a 3JCH​ correlation to this exact same carbonyl carbon. This dual correlation is the ultimate proof of the benzamide skeleton.

  • Regiochemistry of the Cage: The amide NH (~6.15 ppm) will show a 3JHH​ COSY cross-peak to the proton at ~4.20 ppm. If the attachment were at the 1-adamantyl position (a bridgehead carbon), there would be no adjacent proton, and this COSY correlation would be absent[1].

By satisfying these checkpoints, the structure of N-2-adamantyl-4-isopropylbenzamide is mathematically and spectroscopically locked, providing a verified asset for downstream drug development assays.

References

  • Structure & small molecule elucidation - Bruker Source: Bruker URL:[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL:[Link]

  • Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides Source: ACS Omega URL:[Link]

  • 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides Source: Chemical Communications (RSC) URL:[Link]

Sources

Application Notes and Protocols for the Investigation of N-2-adamantyl-4-isopropylbenzamide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Investigation

N-2-adamantyl-4-isopropylbenzamide is a synthetic molecule featuring a rigid, lipophilic adamantyl group linked via an amide bond to a 4-isopropyl-substituted benzene ring. While this specific compound is not extensively characterized in the public domain, its structural motifs are present in a variety of biologically active molecules. The adamantane moiety is a well-established pharmacophore known to enhance metabolic stability and facilitate passage through biological membranes, including the blood-brain barrier.[1] Benzamide derivatives, on the other hand, are a versatile class of compounds with a wide range of therapeutic applications, acting on targets such as enzymes and G-protein coupled receptors.

The combination of these structural features suggests that N-2-adamantyl-4-isopropylbenzamide may possess interesting pharmacological properties. In particular, its structure bears resemblance to inhibitors of the glycine transporter 1 (GlyT1), a key regulator of glycine levels in the central nervous system. GlyT1 inhibition potentiates N-methyl-D-aspartate (NMDA) receptor activity, a mechanism of significant interest for the treatment of neurological and psychiatric disorders such as schizophrenia and cognitive deficits.

This document provides a comprehensive guide for the initial investigation of N-2-adamantyl-4-isopropylbenzamide as a potential chemical probe, with a primary focus on its putative role as a GlyT1 inhibitor. The following protocols are designed to be self-validating, enabling researchers to systematically characterize the compound's biological activity and establish its utility as a selective modulator of a key therapeutic target.

Physicochemical and Structural Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale and Implications for Experimental Design
Molecular Formula C₂₀H₂₇NOCalculated from the chemical structure.
Molecular Weight 297.44 g/mol Influences diffusion and membrane permeability.
LogP (Lipophilicity) ~5.0 - 5.5The high predicted lipophilicity, driven by the adamantyl and isopropyl groups, suggests good membrane permeability, which is advantageous for cell-based assays and CNS penetration. However, it may also lead to low aqueous solubility.
Aqueous Solubility Predicted to be lowStock solutions should be prepared in an organic solvent such as DMSO. The final concentration of the solvent in aqueous assay buffers must be carefully controlled and kept consistent across all experiments (typically ≤ 0.5%) to avoid artifacts.
pKa Amide N-H: ~17-18The amide proton is not expected to be ionizable under physiological conditions (pH 7.4), meaning the compound will likely be neutral.

Hypothesized Mechanism of Action: GlyT1 Inhibition

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced co-agonism at the glycine binding site of the NMDA receptor. This, in turn, potentiates glutamatergic neurotransmission.

GlyT1_Inhibition_Pathway cluster_pre Presynaptic Terminal / Glial Cell cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal GlyT1 Glycine Transporter 1 (GlyT1) Glycine_int Intracellular Glycine GlyT1->Glycine_int Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_ext->NMDAR Co-agonist Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Signaling Downstream Signaling Ca_ion->Downstream Signaling Activation Probe N-2-adamantyl- 4-isopropylbenzamide Probe->GlyT1 Inhibition

Caption: Hypothesized mechanism of N-2-adamantyl-4-isopropylbenzamide as a GlyT1 inhibitor.

Experimental Protocols for Target Validation

The following protocols provide a step-by-step guide to assess the inhibitory activity of N-2-adamantyl-4-isopropylbenzamide on GlyT1.

Protocol 1: In Vitro [³H]Glycine Uptake Assay

This assay directly measures the function of the GlyT1 transporter and is the gold standard for determining the potency of inhibitors.

Objective: To determine the IC₅₀ value of N-2-adamantyl-4-isopropylbenzamide for the inhibition of human GlyT1.

Materials:

  • HEK293 or CHO cells stably expressing human GlyT1 (e.g., from ION Biosciences or created in-house).

  • Parental HEK293 or CHO cells (for assessing non-specific uptake).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]Glycine (radiolabeled glycine).

  • Non-radiolabeled glycine.

  • N-2-adamantyl-4-isopropylbenzamide.

  • Reference GlyT1 inhibitor (e.g., ALX-5407).

  • 96- or 384-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

Glycine_Uptake_Workflow A 1. Seed GlyT1-expressing cells in 96-well plates B 2. Culture cells to form a confluent monolayer A->B D 4. Pre-incubate cells with the test compound B->D C 3. Prepare serial dilutions of N-2-adamantyl-4-isopropylbenzamide C->D E 5. Initiate uptake with [³H]Glycine solution D->E F 6. Terminate uptake by washing with ice-cold buffer E->F G 7. Lyse cells F->G H 8. Add scintillation cocktail G->H I 9. Quantify radioactivity using a scintillation counter H->I J 10. Analyze data to determine IC₅₀ I->J

Caption: Workflow for the [³H]Glycine uptake assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the GlyT1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of N-2-adamantyl-4-isopropylbenzamide in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Also prepare dilutions of the reference inhibitor.

  • Pre-incubation: On the day of the assay, aspirate the culture medium from the cells and wash once with assay buffer. Add the diluted test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the [³H]Glycine solution (a mixture of radiolabeled and non-radiolabeled glycine at a final concentration near the Kₘ for GlyT1) to each well to start the uptake reaction. Incubate for a predetermined time (e.g., 10-20 minutes) at a controlled temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a mild detergent or NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of incorporated [³H]Glycine using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the radioactivity counts from wells with a high concentration of a known inhibitor (or from parental cells) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Functional Assay (Membrane Potential)

An alternative to radiolabeled assays, this method measures the change in membrane potential upon glycine transport, which is dependent on Na⁺ co-transport.

Objective: To confirm the inhibitory activity of N-2-adamantyl-4-isopropylbenzamide in a functional, non-radioactive assay.

Materials:

  • GlyT1-expressing cells.

  • Fluorescence-based membrane potential-sensitive dye kit (e.g., from Molecular Devices).

  • Assay buffer.

  • Glycine.

  • N-2-adamantyl-4-isopropylbenzamide and a reference inhibitor.

  • A fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Procedure:

  • Cell Preparation: Seed GlyT1-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture to confluence.

  • Dye Loading: On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add the test compound at various concentrations.

  • Glycine Addition: Following a short incubation with the compound, add a solution of glycine to stimulate transporter activity.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. The influx of Na⁺ along with glycine will cause a depolarization of the cell membrane, leading to a change in the dye's fluorescence.

  • Data Analysis: The inhibitory effect of the compound is measured by its ability to block the glycine-induced change in fluorescence. Calculate the IC₅₀ from the dose-response curve.

Assessing Selectivity and Potential Off-Target Effects

A good chemical probe should be selective for its target. It is crucial to evaluate the selectivity of N-2-adamantyl-4-isopropylbenzamide against related transporters and other potential off-targets.

Selectivity Assays:
  • GlyT2 Inhibition Assay: Perform a similar [³H]glycine uptake assay using cells expressing the glycine transporter 2 (GlyT2) to determine the compound's selectivity for GlyT1 over GlyT2.

  • Broad Ligand Panel Screening: To identify potential off-target interactions, screen the compound against a panel of common CNS receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen or similar services).

Considerations for In Vivo Studies:

Should in vitro studies demonstrate potent and selective activity, subsequent in vivo experiments in animal models (e.g., rodents) would be the next logical step.

  • Pharmacokinetic (PK) Analysis: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate brain exposure.

  • Microdialysis: In vivo microdialysis can be used to measure changes in extracellular glycine levels in specific brain regions following administration of the compound, providing direct evidence of target engagement in a living system.

  • Behavioral Models: Evaluate the compound's efficacy in relevant behavioral models, such as those assessing cognitive function or mimicking symptoms of schizophrenia.

Conclusion

N-2-adamantyl-4-isopropylbenzamide represents an intriguing molecule for investigation as a chemical probe. Its structural characteristics suggest a potential interaction with the glycine transporter 1. The protocols outlined in this guide provide a robust framework for systematically evaluating its biological activity, from initial in vitro potency and selectivity assessments to considerations for in vivo target engagement. By following these self-validating methodologies, researchers can rigorously determine the utility of N-2-adamantyl-4-isopropylbenzamide as a tool to explore the biology of glycinergic neurotransmission and its role in CNS disorders.

References

  • ION Biosciences. GlyT1 Assay(s). [Link]

  • Kopec, K. K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. PubMed. [Link]

  • Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting GlyT1?. [Link]

  • Kopec, K. K., et al. (2025). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • BioIVT. GLYT1 Transporter Assay. [Link]

  • Früh, V., et al. (2017). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistrySelect.
  • Früh, V., et al. (2017). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]

  • Brown, J. A., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications. [Link]

  • Jeong, Y. S., et al. (2016). Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736: a randomized, double-blind, vehicle-controlled comparative clinical trial performed in patients with hyperpigmentation during the summer. PubMed. [Link]

  • Wunderlich, G., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy. [Link]

  • Sobilo, M., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI. [Link]

  • ChemSrc. (2025). N-isopropylbenzamide - 5440-69-7. [Link]

  • Stephenson, N. A., et al. (2008). N-Isopropylbenzamide. ResearchGate. [Link]

  • Pinard, E., et al. (2015). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. [Link]

  • Stephenson, N. A., et al. (2008). N-Isopropylbenzamide. PMC. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ResearchGate. (2015). Chemical structure of GlyT1 inhibitors. [Link]

  • Cheeseman, M. D., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. PubMed. [Link]

  • El-Emam, A. A., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC. [Link]

  • Kim, J.-H., et al. (2015). A novel adamantyl benzylbenzamide derivative, AP736, inhibits melanogenesis in B16F10 mouse melanoma cells via glycogen synthase kinase 3β phosphorylation. PubMed. [Link]

  • Thamm, S., et al. (2024). BI-3231, a Well-Characterized Chemical Probe for HSD17B13, is Available for Free at opnMe.com. ResearchGate. [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science.
  • PubChemLite. N-(2-adamantyl)benzamide (C17H21NO). [Link]

  • Supporting Information. (2020). Journal of Molecular Structure.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

Sources

Application Note: High-Throughput Screening of 11β-HSD1 Inhibitors Using N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a highly validated therapeutic strategy for treating metabolic syndrome, type 2 diabetes, and obesity. 11β-HSD1 catalyzes the intracellular conversion of inert cortisone to active cortisol, amplifying local glucocorticoid receptor activation. Small-molecule inhibitors featuring an adamantyl pharmacophore—such as N-2-adamantyl-4-isopropylbenzamide —exhibit potent and selective inhibition of this enzyme [1].

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to evaluate the efficacy of N-2-adamantyl-4-isopropylbenzamide and related analogues.

Mechanistic Rationale & Target Biology

N-2-adamantyl-4-isopropylbenzamide is a synthetic small molecule that acts as a competitive inhibitor of 11β-HSD1.

  • Structural Causality: The bulky, lipophilic adamantyl group is specifically designed to occupy the deep, hydrophobic catalytic pocket of 11β-HSD1, mimicking the steroid backbone of cortisone [4]. Concurrently, the isopropylbenzamide moiety forms critical hydrogen bonds with catalytic residues, locking the enzyme in an inactive conformation.

  • Pathway Impact: By inhibiting 11β-HSD1, the compound prevents the localized regeneration of cortisol, thereby downregulating glucocorticoid receptor (GR)-mediated gluconeogenesis and adipogenesis.

MOA Cortisone Inactive Cortisone (Substrate) Enzyme 11β-HSD1 Enzyme + NADPH Cortisone->Enzyme Cortisol Active Cortisol (Product) Enzyme->Cortisol Catalysis GR Glucocorticoid Receptor Activation Cortisol->GR Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by N-2-adamantyl-4-isopropylbenzamide blocking cortisol.

Assay Design: TR-FRET Methodology

Historically, cortisol detection required low-throughput chromatography or Scintillation Proximity Assays (SPA) [3]. Modern HTS relies on homogeneous, non-radioactive TR-FRET assays [2].

  • Assay Principle: The assay measures the competition between enzymatically generated native cortisol and a fluorescently labeled cortisol tracer (d2-Cortisol) for binding to a Terbium-cryptate-labeled anti-cortisol antibody.

  • Signal Causality: If N-2-adamantyl-4-isopropylbenzamide successfully inhibits 11β-HSD1, no native cortisol is produced. The d2-Cortisol tracer binds freely to the cryptate-antibody, resulting in a high FRET signal (emission at 665 nm). Conversely, an inactive compound allows cortisol production, which displaces the tracer, causing a loss of FRET signal .

HTS Step1 1. Acoustic Compound Dispensing (Transfer to 384-well plate) Step2 2. Enzyme & Substrate Addition (11β-HSD1 + Cortisone + NADPH) Step1->Step2 Step3 3. Enzymatic Reaction (Incubate 37°C for 60 mins) Step2->Step3 Step4 4. TR-FRET Reagent Addition (Anti-Cortisol-Cryptate + d2-Cortisol) Step3->Step4 Step5 5. Detection & Readout (Measure FRET at 665nm/620nm) Step4->Step5

Step-by-step TR-FRET High-Throughput Screening workflow for 11β-HSD1 inhibitors.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA, and 0.01% Tween-20.

    • Rationale: BSA and Tween-20 prevent the non-specific binding of highly lipophilic adamantyl compounds to the plastic microplate walls, preventing false negatives.

  • Enzyme Mix: Dilute recombinant human 11β-HSD1 to a 2X working concentration (typically 10 ng/mL) in Assay Buffer.

  • Substrate Mix: Prepare a 2X solution containing 400 nM Cortisone and 2 mM NADPH in Assay Buffer.

  • Detection Mix: Prepare TR-FRET reagents (Anti-Cortisol-Cryptate and d2-Cortisol) in a lysis/stop buffer containing 10 µM Carbenoxolone.

    • Rationale: Carbenoxolone is a broad-spectrum inhibitor that instantly halts 11β-HSD1 activity upon addition, freezing the cortisol concentration for an accurate, time-independent reading.

HTS Execution (384-Well Format)
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of N-2-adamantyl-4-isopropylbenzamide (in 100% DMSO) into a white, low-volume 384-well plate.

    • Self-Validation Step: Include columns with 100% DMSO (Max Activity Control) and a known reference inhibitor (Min Activity Control). Acoustic dispensing ensures the final DMSO concentration remains ≤0.5%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Mix to all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes.

    • Rationale: This allows the adamantyl inhibitor to achieve binding equilibrium with the enzyme prior to substrate competition, ensuring accurate IC₅₀ calculations.

  • Reaction Initiation: Add 5 µL of the 2X Substrate Mix to start the reaction. Seal the plate to prevent evaporation and incubate at 37°C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix to all wells. Incubate in the dark at room temperature for 2 hours to allow steady-state FRET complex formation.

  • Readout: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Cryptate internal reference).

    • Emission 2: 665 nm (d2-FRET signal).

Data Analysis & Quality Control

To ensure the trustworthiness of the HTS run, the protocol must be treated as a self-validating system. The primary metric for plate validation is the Z'-factor , which evaluates the dynamic range and data variation between the positive and negative controls.

Calculations:

  • TR-FRET Ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000

  • % Inhibition = 100 -[ (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min) ] × 100

Quantitative HTS Acceptance Criteria
ParameterTarget ValueCausality / Significance
Z'-factor ≥ 0.65Validates assay robustness. Values <0.5 indicate unacceptable pipetting error or reagent degradation.
Signal-to-Background (S/B) > 5.0Ensures sufficient dynamic range to detect weak hits.
Intra-plate CV (%) < 8%Confirms uniform acoustic dispensing and lack of edge effects in the 384-well plate.
Reference IC₅₀ 10 - 50 nMValidates enzyme activity. N-2-adamantyl-4-isopropylbenzamide should fall within this historical baseline.

Table 1: Standard quality control metrics for 11β-HSD1 TR-FRET HTS assays.

References

  • Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • High capacity homogeneous non-radioactive cortisol detection assays for human 11beta-hydroxysteroid dehydrogenase type 1 Source: Assay and Drug Development Technologies / PubMed URL:[Link]

  • High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format Source: Assay and Drug Development Technologies URL:[Link]

  • Crystal Structure of Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) in Complex with Inhibitor Source: RCSB Protein Data Bank (PDB ID: 3CZR) URL:[Link]

Application Notes and Protocols for N-2-adamantyl-4-isopropylbenzamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] This enzymatic reaction amplifies glucocorticoid signaling in a tissue-specific manner, particularly in key metabolic tissues such as the liver and adipose tissue.[1] Dysregulation and overexpression of 11β-HSD1 have been strongly implicated in the pathogenesis of numerous metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4][5] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for mitigating the adverse effects of excess glucocorticoids in these conditions.[4]

N-2-adamantyl-4-isopropylbenzamide belongs to a class of adamantyl amide derivatives that have been identified as potent and selective inhibitors of 11β-HSD1.[3][6] The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry. Its incorporation into small molecules can enhance their interaction with enzyme active sites and improve pharmacokinetic properties.[3] This document provides a comprehensive guide to the use of N-2-adamantyl-4-isopropylbenzamide in 11β-HSD1 inhibition studies, detailing its mechanism of action, protocols for biochemical and cell-based assays, and methods for data analysis.

Mechanism of Action: How N-2-adamantyl-4-isopropylbenzamide Inhibits 11β-HSD1

The inhibitory activity of N-2-adamantyl-4-isopropylbenzamide against 11β-HSD1 is attributed to its ability to bind to the enzyme's active site, preventing the binding and conversion of its natural substrate, cortisone. The bulky and hydrophobic adamantyl group plays a crucial role in anchoring the inhibitor within the active site of the enzyme.[3] This interaction is further stabilized by the benzamide portion of the molecule. By occupying the active site, the inhibitor effectively blocks the regeneration of cortisol, thereby reducing the local glucocorticoid tone in target tissues. This mode of action makes N-2-adamantyl-4-isopropylbenzamide a valuable tool for studying the physiological and pathological roles of 11β-HSD1 and as a lead compound for the development of novel therapeutics for metabolic diseases.

Physicochemical Properties and Solution Preparation

A critical aspect of any enzyme inhibition study is the accurate preparation of inhibitor solutions. Due to its hydrophobic nature, N-2-adamantyl-4-isopropylbenzamide is expected to have low aqueous solubility but should be readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7][8]

PropertyPredicted Value/InformationSource
Molecular Formula C₂₀H₂₇NOInferred from structure
Molecular Weight 297.44 g/mol Inferred from structure
Solubility Low in water; Soluble in DMSO, ethanol[7][8]
Storage Store stock solutions at -20°C or -80°CGeneral laboratory practice
Protocol 1: Preparation of N-2-adamantyl-4-isopropylbenzamide Stock Solution

Causality Behind Experimental Choices:

  • DMSO as the solvent: DMSO is a common aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules, making it ideal for preparing concentrated stock solutions of compounds like N-2-adamantyl-4-isopropylbenzamide.[9]

  • High concentration stock: Preparing a high-concentration stock solution (e.g., 10 mM) allows for subsequent serial dilutions into aqueous assay buffers with minimal final DMSO concentration, which is crucial to avoid solvent-induced artifacts in biological assays.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh a precise amount of N-2-adamantyl-4-isopropylbenzamide powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of the compound.

  • Dissolution in DMSO: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization. Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.

Biochemical Assay for 11β-HSD1 Inhibition

A biochemical assay using a purified or recombinant enzyme is a fundamental method to determine the direct inhibitory effect of a compound on its target. The following protocol describes a common method for assessing 11β-HSD1 activity by measuring the conversion of cortisone to cortisol.

Protocol 2: In Vitro 11β-HSD1 Inhibition Assay (Biochemical)

Causality Behind Experimental Choices:

  • Recombinant Human 11β-HSD1: Using a purified recombinant enzyme ensures that the observed inhibition is specific to the target and not influenced by other cellular components.

  • NADPH as a Cofactor: 11β-HSD1 is an NADPH-dependent reductase; therefore, NADPH is an essential component of the reaction mixture.[1]

  • Detection Method: The production of cortisol can be quantified using various methods, including scintillation proximity assay (SPA) with a radiolabeled substrate, homogeneous time-resolved fluorescence (HTRF), or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[5][10]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4) is a suitable buffer system.

    • Enzyme Solution: Dilute recombinant human 11β-HSD1 in assay buffer to the desired working concentration.

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer.

    • Substrate Solution: Prepare a solution of cortisone in assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of the N-2-adamantyl-4-isopropylbenzamide stock solution in the assay buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the serially diluted N-2-adamantyl-4-isopropylbenzamide solutions. Include a positive control (a known 11β-HSD1 inhibitor like carbenoxolone) and a vehicle control (DMSO).[5]

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

    • Add the NADPH solution.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the cortisone substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., a strong acid or a known inhibitor at a high concentration).

  • Detection and Data Analysis:

    • Quantify the amount of cortisol produced using a suitable detection method (e.g., HTRF, SPA, or LC-MS/MS).

    • Calculate the percentage of inhibition for each concentration of N-2-adamantyl-4-isopropylbenzamide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, NADPH, Substrate, Inhibitor) Plate_Setup Plate Setup (96-well format) Reagent_Prep->Plate_Setup Add_Inhibitor Add Inhibitor Dilutions Plate_Setup->Add_Inhibitor Add_Enzyme Add Enzyme & NADPH Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Start_Reaction Initiate with Substrate Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Cortisol Production (HTRF, LC-MS/MS, etc.) Stop_Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition IC50_Curve Generate IC50 Curve Calc_Inhibition->IC50_Curve

Caption: Workflow for the biochemical 11β-HSD1 inhibition assay.

Cell-Based Assay for 11β-HSD1 Inhibition

A cell-based assay provides a more physiologically relevant system to evaluate the efficacy of an inhibitor, as it accounts for cell permeability and metabolism. This protocol utilizes a human cell line (e.g., HEK-293) stably expressing human 11β-HSD1.

Protocol 3: Cell-Based 11β-HSD1 Inhibition Assay

Causality Behind Experimental Choices:

  • HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are widely used for their high transfection efficiency and robust growth, making them an excellent model for overexpressing a specific enzyme like 11β-HSD1.

  • Serum-Free Medium: The assay is typically performed in a serum-free medium to avoid interference from endogenous steroids present in the serum.

  • LC-MS/MS Detection: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying the conversion of cortisone to cortisol in cell lysates or culture supernatants.[11]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing human 11β-HSD1 in a suitable growth medium.

    • Seed the cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-2-adamantyl-4-isopropylbenzamide in a serum-free cell culture medium.

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the inhibitor dilutions to the cells. Include a positive control and a vehicle control.

    • Incubate the cells with the inhibitor for a predetermined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Enzymatic Reaction in Cells:

    • Add cortisone (the substrate) to each well to initiate the enzymatic reaction within the cells.

    • Incubate the plate for an appropriate time (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant or lyse the cells to collect the intracellular content.

    • Analyze the samples for cortisone and cortisol levels using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of cortisol formation for each inhibitor concentration compared to the vehicle-treated cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Data Presentation and Interpretation

The results of the inhibition assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values is recommended for easy comparison.

CompoundBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)
N-2-adamantyl-4-isopropylbenzamide Experimental ValueExperimental Value
Positive Control (e.g., Carbenoxolone) Experimental ValueExperimental Value

A lower IC₅₀ value indicates a more potent inhibitor. It is common for the cell-based IC₅₀ value to be higher than the biochemical IC₅₀ value due to factors such as cell membrane permeability and potential off-target binding.

G cluster_upstream Upstream Regulation cluster_enzyme Enzymatic Conversion cluster_downstream Downstream Effects Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion Inhibitor N-2-adamantyl- 4-isopropylbenzamide Inhibitor->HSD11B1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene_Expression Gene Expression (e.g., Gluconeogenesis) GR->Gene_Expression Metabolic_Effects Metabolic Effects (↑ Glucose, Insulin Resistance) Gene_Expression->Metabolic_Effects

Caption: Signaling pathway of 11β-HSD1 and its inhibition.

Conclusion and Future Directions

N-2-adamantyl-4-isopropylbenzamide is a potent inhibitor of 11β-HSD1, making it a valuable research tool for investigating the role of this enzyme in metabolic diseases. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity in both biochemical and cellular systems. Further studies could explore the in vivo efficacy and pharmacokinetic profile of this compound in animal models of metabolic syndrome, which would be a critical step in its development as a potential therapeutic agent.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay - TW. Eurofins Discovery. [Link]

  • Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. (2008). Current Medicinal Chemistry. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). Molecules. [Link]

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (2013). ChemMedChem. [Link]

  • Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-magnetic resonance spectroscopy. (2017). Scientific Reports. [Link]

  • The Role of 11Beta-Hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11Beta-HSD1 Inhibitors. (2008). Current Medicinal Chemistry. [Link]

  • Adamantyl amides as 11β-HSD1 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase Inhibitors Using Liquid chromatography/tandem Mass Spectrometry Detection. (2006). Rapid Communications in Mass Spectrometry. [Link]

  • Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II). (1998). Journal of Medicinal Chemistry. [Link]

  • N-Isopropylbenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). BMC Complementary Medicine and Therapies. [Link]

Sources

Application Note: Cell Culture Profiling of N-2-adamantyl-4-isopropylbenzamide as a Mycobacterium tuberculosis PptT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-2-adamantyl-4-isopropylbenzamide is a synthetic chemical probe belonging to the adamantyl benzamide class, heavily investigated for its potent anti-mycobacterial properties[1]. The primary molecular target of this chemotype is Mycobacterium tuberculosis (Mtb) 4'-phosphopantetheinyl transferase (PptT)[2].

PptT is an essential enzyme that catalyzes the Mg²⁺-dependent transfer of a 4'-phosphopantetheine (Ppt) moiety from coenzyme A (CoA) to inactive apo-acyl carrier proteins (ACPs)[3]. This post-translational modification is an absolute requirement for the activation of fatty acid synthase I/II (FAS-I/II) and polyketide synthases (PKS), which are responsible for synthesizing the complex mycolic acids and virulence lipids that comprise the mycobacterial cell wall[4].

Because Mtb is an intracellular pathogen, evaluating PptT inhibitors requires a multi-tiered cell culture approach. Compounds must not only exhibit axenic (cell-free broth) efficacy but also penetrate mammalian host cell membranes to clear intracellular bacilli without inducing host cytotoxicity[5]. This guide provides a comprehensive, self-validating protocol for evaluating N-2-adamantyl-4-isopropylbenzamide across axenic Mtb cultures, human THP-1 macrophage infection models, and mammalian cytotoxicity assays.

PptT_Pathway CoA Coenzyme A (CoA) PptT Mtb PptT Enzyme CoA->PptT ApoACP Apo-Carrier Protein (Inactive) ApoACP->PptT HoloACP Holo-Carrier Protein (Active) PptT->HoloACP Phosphopantetheinylation Lipids Mycolic Acids & Virulence Lipids HoloACP->Lipids Lipid Biosynthesis Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Inhibits

Fig 1. Mechanism of Mtb PptT inhibition by N-2-adamantyl-4-isopropylbenzamide.

Compound Preparation and Handling

Scientific Rationale : Adamantyl-based compounds are highly lipophilic. Proper solubilization is critical to prevent compound precipitation in aqueous cell culture media, which would artificially inflate the apparent Minimum Inhibitory Concentration (MIC).

  • Stock Solution : Dissolve N-2-adamantyl-4-isopropylbenzamide in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage : Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

  • Working Dilutions : Prepare working dilutions directly in the respective culture media immediately prior to the assay. The final DMSO concentration in any cell culture well must not exceed 1% (v/v) to prevent solvent-induced toxicity[6].

Protocol 1: Axenic MIC₉₀ Determination (REMA)

Scientific Rationale : The Resazurin Microtiter Assay (REMA) provides a high-throughput, colorimetric readout of bacterial viability[7]. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active Mtb. We utilize Middlebrook 7H9 broth supplemented with OADC. Note: Tween-80 (0.05%) is included to prevent Mtb auto-agglutination, though researchers should be aware it can artificially increase the permeability of some lipophilic drugs.

Step-by-Step Methodology :

  • Inoculum Preparation : Culture Mtb H37Rv in Middlebrook 7H9 + 10% OADC + 0.05% Tween-80 + 0.2% glycerol at 37°C until mid-log phase (OD₆₀₀ 0.4–0.8)[8].

  • Standardization : Dilute the culture in fresh 7H9 media to a final concentration of 1×105 CFU/mL.

  • Compound Plating : In a 96-well clear-bottom plate, add 50 µL of media containing 2-fold serial dilutions of N-2-adamantyl-4-isopropylbenzamide (e.g., 100 µM down to 0.05 µM).

  • Infection : Add 50 µL of the standardized Mtb inoculum to each well (Total volume = 100 µL).

  • Incubation : Seal the plate with gas-permeable film and incubate at 37°C for 7 days.

  • Readout : Add 30 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm).

Self-Validation & Quality Control :

  • Vehicle Control : 1% DMSO wells must yield maximum fluorescence (100% viability).

  • Positive Control : Rifampicin must yield an MIC₉₀ of 0.004–0.015 µg/mL. If Rifampicin fails, the entire plate is discarded.

  • Sterility Control : Media-only wells must remain blue (no reduction).

Protocol 2: Intracellular Efficacy in THP-1 Macrophages

Scientific Rationale : THP-1 human monocytes are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). This mimics the alveolar macrophage environment, forcing Mtb to utilize host-derived cholesterol and activating specific intracellular survival regulons[9]. Testing the compound in this model confirms both host-cell permeability and on-target efficacy in the restrictive phagolysosomal environment.

Step-by-Step Methodology :

  • Differentiation : Seed THP-1 cells at 1×105 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS. Add 40 nM PMA and incubate for 24 hours at 37°C, 5% CO₂[9].

  • Resting Phase : Wash cells three times with warm PBS to remove PMA. Add fresh RPMI-1640 (10% FBS) and rest the cells for 48 hours. This resting phase is critical to return cells to a quiescent, macrophage-like baseline, preventing PMA-induced baseline apoptosis[10].

  • Infection : Opsonize mid-log Mtb H37Rv with 10% human serum for 30 min. Infect THP-1 cells at a Multiplicity of Infection (MOI) of 2:1 (Bacteria:Macrophage) for 4 hours[6].

  • Extracellular Wash : Wash infected monolayers three times with PBS to remove non-phagocytosed bacilli.

  • Treatment : Add RPMI-1640 containing serial dilutions of N-2-adamantyl-4-isopropylbenzamide.

  • Lysis and Plating (Day 5) : After 5 days of incubation, aspirate media, wash once, and lyse macrophages using 0.05% SDS for 10 minutes[11]. Neutralize with media, serially dilute lysates, and plate on Middlebrook 7H11 agar. Count CFUs after 3-4 weeks.

Self-Validation & Quality Control :

  • Day 0 Baseline : A subset of wells must be lysed and plated immediately after the 4-hour infection wash. This validates the actual phagocytosed MOI.

  • Macrophage Viability : Uninfected, compound-treated wells must be monitored microscopically to ensure the compound is not simply killing the host cells (which would artificially lower Mtb CFUs).

Workflow cluster_0 Efficacy Assays cluster_1 Toxicity Assay Compound N-2-adamantyl-4-isopropylbenzamide (Test Compound) Axenic Axenic Mtb Culture (Middlebrook 7H9) Compound->Axenic Macrophage Intracellular Model (THP-1 Macrophages) Compound->Macrophage Tox Mammalian Cytotoxicity (Uninfected THP-1) Compound->Tox MIC Determine MIC90 (Resazurin Assay) Axenic->MIC CFU Intracellular Survival (CFU Plating) Macrophage->CFU SI Calculate Selectivity Index (SI) SI = CC50 / MIC90 MIC->SI CFU->SI CC50 Determine CC50 (Cell Viability Assay) Tox->CC50 CC50->SI

Fig 2. Multiplexed workflow for evaluating anti-mycobacterial efficacy and cytotoxicity.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index

Scientific Rationale : To ensure the anti-tubercular activity of the adamantyl benzamide is pathogen-specific and not a result of general eukaryotic cytotoxicity, a counter-screen against uninfected host cells is mandatory[12]. The Selectivity Index (SI) is calculated as CC₅₀ / MIC₉₀. An SI > 10 is generally required for further pre-clinical progression.

Step-by-Step Methodology :

  • Cell Seeding : Seed uninfected THP-1 cells (PMA-differentiated) or HepG2 cells at 5×104 cells/well in 96-well plates.

  • Treatment : Apply N-2-adamantyl-4-isopropylbenzamide at high concentrations (e.g., 100 µM to 1.5 µM).

  • Incubation : Incubate for 3 days (matching the standard intracellular assay timeframe).

  • Viability Readout : Add 20 µL of MTS/PMS reagent (CellTiter 96® AQueous) per well. Incubate for 1-4 hours and read absorbance at 490 nm.

  • Calculation : Determine the CC₅₀ (concentration reducing host cell viability by 50%) using non-linear regression.

Self-Validation & Quality Control :

  • Toxicity Control : 10% Triton X-100 serves as a 100% cell death control.

Representative Quantitative Data & Interpretation

Data must be synthesized to compare extracellular vs. intracellular potency alongside host toxicity.

Compound / ControlAxenic MIC₉₀ (µM)Intracellular MIC₉₀ (µM)THP-1 CC₅₀ (µM)Selectivity Index (SI)
N-2-adamantyl-4-isopropylbenzamide 1.5 – 3.02.5 – 5.0> 50.0> 16.6
Rifampicin (Positive Control) 0.010.05> 100.0> 10,000
DMSO (Vehicle Control) N/AN/AN/AN/A

Interpretation Note: A slight drop in potency (higher MIC) in the intracellular assay compared to the axenic assay is common for highly lipophilic adamantyl compounds due to high protein binding in the 10% FBS used in macrophage cultures, or partial sequestration in host lipid droplets.

References

  • BenchChem. "N-2-adamantyl-4-isopropylbenzamide | Research Chemical". 13

  • Journal of Medicinal Chemistry - ACS Publications. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas". 14

  • Journal of Medicinal Chemistry - ACS Publications. "Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase". 5

  • ResearchGate. "Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility". 6

  • Frontiers in Microbiology. "A Novel in vitro Human Macrophage Model to Study the Persistence of Mycobacterium tuberculosis Using Vitamin D3 and Retinoic Acid Activated THP-1 Macrophages". 11

  • Infection and Immunity - ASM. "Mycobacterium tuberculosis Genes Induced during Infection of Human Macrophages". 9

  • Infection and Immunity - PMC. "THP-1 Cell Apoptosis in Response to Mycobacterial Infection". 10

  • Experimental and Therapeutic Medicine - Spandidos Publications. "Exosomes in serum-free cultures of THP-1 macrophages infected with Mycobacterium tuberculosis". 8

  • Proceedings of the National Academy of Sciences - PMC. "Redirecting raltitrexed from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase". 12

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the formulation and solubilization of N-2-adamantyl-4-isopropylbenzamide for in vitro and in vivo applications.

The Molecular Challenge: Why is it so insoluble?

N-2-adamantyl-4-isopropylbenzamide is a notoriously difficult synthetic compound to keep in aqueous solution. Its poor solubility profile is driven by two distinct physicochemical properties:

  • The Adamantyl Cage (The "Brick Dust" Effect): The adamantane core is a rigid, highly symmetric, and extremely lipophilic hydrocarbon cage[1]. This non-polar structure forms highly stable crystal lattices with high melting points. Water molecules cannot easily break these lattice interactions, leading to severe thermodynamic insolubility ([1]).

  • The 4-Isopropylphenyl Moiety (The "Grease Ball" Effect): The addition of the isopropyl group further increases the molecule's partition coefficient (LogP). While the central amide bond theoretically offers hydrogen-bonding potential, it is sterically shielded by the bulky adamantyl and isopropyl groups, rendering it largely inaccessible to water dipoles.

Because of these dual factors, standard aqueous buffers will fail to solvate the molecule, leading to rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my in vitro assay buffer? A: This is a classic case of solvent-shift precipitation . DMSO is an excellent polar aprotic solvent that disrupts the compound's crystal lattice. However, when you spike the DMSO stock into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. The local concentration of the free drug instantly exceeds its aqueous thermodynamic solubility, causing it to crash out as amorphous aggregates or microcrystals. Solution: You must lower the thermodynamic barrier by adding a solubilizing excipient (like a cyclodextrin) to the aqueous buffer before introducing the drug.

Q2: Which cyclodextrin is best suited for this specific compound? A: β-Cyclodextrin (β-CD) and its modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the undisputed gold standards for adamantane derivatives. The adamantane cage has a diameter that fits almost perfectly into the hydrophobic cavity of the 7-glucopyranose ring of β-CD, yielding exceptionally high association constants ( Ka​≈104−105M−1 ) ([2]). α-CD is too small to accommodate the cage, and γ-CD is too loose to provide optimal van der Waals contacts ([]).

Q3: How do I formulate this for in vivo dosing (e.g., oral gavage in mice) without causing solvent toxicity? A: Avoid using >5% DMSO for in vivo studies, as it causes severe mucosal irritation and tissue toxicity. Instead, utilize a lipid-based co-solvent system (e.g., 5% DMSO, 40% PEG-400, 5% Tween-80, 50% Saline) or a 20% HP-β-CD solution in saline. HP-β-CD is highly water-soluble and maintains the drug in a molecularly dispersed state, enhancing gastrointestinal absorption without altering the drug's ionization state ([4]).

Troubleshooting Guides & Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock using HP-β-CD

Causality: Simply dropping solid N-2-adamantyl-4-isopropylbenzamide into an aqueous HP-β-CD solution is kinetically too slow due to the drug's high lattice energy. We use a co-evaporation method to force the drug and the cyclodextrin into a dynamic inclusion complex at the molecular level ([5]).

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh out N-2-adamantyl-4-isopropylbenzamide and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin ensures complete complexation and prevents free drug precipitation.

  • Solvent Dissolution: Dissolve the drug completely in a minimal volume of a volatile organic solvent (e.g., ethanol). In a separate vessel, dissolve the HP-β-CD in a minimal volume of deionized water.

  • Mixing & Complexation: Combine the two solutions in a round-bottom flask. Stir continuously at 40°C for 1 hour. The thermal energy and co-solvency allow the adamantane moiety to dynamically enter the hydrophobic cavity of the cyclodextrin.

  • Drying: Remove the ethanol using a rotary evaporator under reduced pressure until a viscous film forms. Lyophilize (freeze-dry) the remaining aqueous mixture overnight to remove residual water.

  • Reconstitution: The resulting white powder is a solid inclusion complex. It can now be readily reconstituted in PBS or cell culture media to yield stable stock solutions up to 10–20 mM.

Protocol B: Lipid-Based Formulation for In Vivo Dosing (Oral Gavage)

Causality: For oral delivery, maintaining the drug in solution during gastrointestinal transit is critical. A lipid/surfactant mixture prevents the drug from precipitating upon contact with acidic gastric fluids by sequestering it within micelles.

Step-by-Step Methodology:

  • Excipient Blending: In a sterile glass vial, combine 5% (v/v) DMSO, 40% (v/v) PEG-400, and 5% (v/v) Tween-80.

  • Drug Solubilization: Add the required mass of N-2-adamantyl-4-isopropylbenzamide directly to the excipient blend.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15–20 minutes until the solution is completely clear and no particulates remain.

  • Aqueous Dilution (Critical Step): Slowly add 50% (v/v) sterile saline drop-by-drop while vortexing continuously. Self-Validating Check: The slow addition prevents localized supersaturation. If the solution turns cloudy, the addition was too fast, and the formulation must be discarded.

  • Verification: Verify the absence of micro-precipitates via Dynamic Light Scattering (DLS) or visual inspection against a dark background. Dose the animals within 4 hours of preparation.

Quantitative Data Summaries

Table 1: Comparative Solubility of N-2-adamantyl-4-isopropylbenzamide in Various Vehicles

Vehicle / FormulationApparent Solubility (mg/mL)SuitabilityMechanism of Solubilization
PBS (pH 7.4)< 0.001UnsuitableNone (High LogP, High Lattice Energy)
100% DMSO> 50.0Stock SolutionsDisruption of crystal lattice, polar aprotic solvation
5% DMSO in PBS< 0.01UnsuitableSolvent-shift precipitation
20% HP-β-CD in Water~ 5.5In vivo / In vitroHost-guest inclusion complexation (Adamantane encapsulation)
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline~ 12.0In vivo (PO, IP)Micellar solubilization & co-solvency

Table 2: Cyclodextrin Cavity Matching for Adamantane Derivatives

Cyclodextrin TypeGlucopyranose UnitsCavity Diameter (Å)Adamantane FitBinding Affinity ( Ka​ )
α-Cyclodextrin64.7 - 5.3Too smallLow
β-Cyclodextrin 7 6.0 - 6.5 Perfect Match High ( 104−105M−1 )
γ-Cyclodextrin87.5 - 8.3Too looseModerate

Decision Workflows & Mechanisms

FormulationDecision Start N-2-adamantyl-4-isopropylbenzamide Solubilization App What is the downstream application? Start->App InVitro In Vitro Assays (Enzyme/Cellular) App->InVitro InVivo In Vivo Dosing (Rodent Models) App->InVivo DMSO Prepare 10mM DMSO Stock InVitro->DMSO Route Select Administration Route InVivo->Route Buffer Does assay tolerate 1% DMSO? DMSO->Buffer DirectDilute Direct Dilution into Buffer (High risk of precipitation) Buffer->DirectDilute Yes CD_InVitro Use HP-β-CD Complexation (Protocol A) Buffer->CD_InVitro No / Crashes Out IV Intravenous (IV) Route->IV PO Oral (PO) / Intraperitoneal (IP) Route->PO CD_IV 20% HP-β-CD in Saline (True Solution) IV->CD_IV Lipid Lipid/Co-solvent Blend (Protocol B) PO->Lipid

Decision tree for selecting the appropriate solubilization strategy based on experimental application.

CD_Mechanism Drug Free Drug (High Lattice Energy) Solvent Co-Solvent Dissolution (Ethanol + Water) Drug->Solvent CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Solvent Complex Dynamic Inclusion Complex (Adamantane Encapsulated) Solvent->Complex Stir 40°C Lyophilize Evaporation & Lyophilization Complex->Lyophilize Final Water-Soluble Powder (Readily dissolves in PBS) Lyophilize->Final

Workflow and mechanism of forming a highly soluble HP-β-CD inclusion complex.

References

  • Solutes Probe Hydration in Specific Association of Cyclodextrin and Adamantane. Journal of the American Chemical Society (ACS Publications), 2005. Available at:[Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. International Journal of Molecular Sciences (MDPI), 2021. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC, NIH), 2023. Available at:[Link]

Sources

Technical Support Center: Optimizing the Bioavailability of N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center. This portal provides advanced troubleshooting, self-validating methodologies, and mechanistic insights for researchers overcoming the poor aqueous solubility and systemic bioavailability of N-2-adamantyl-4-isopropylbenzamide.

Part 1: Frequently Asked Questions (FAQs) – Physicochemical Profiling

Q1: Why does N-2-adamantyl-4-isopropylbenzamide exhibit such poor oral bioavailability? Answer: The compound features an adamantane moiety, widely recognized in medicinal chemistry as a 1. While this bulky, rigid hydrocarbon cage enhances metabolic stability and target receptor permeation, it drastically reduces aqueous solubility. Combined with the highly hydrophobic 4-isopropylbenzamide group, the molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior, where the dissolution rate is the absolute rate-limiting step for systemic absorption .

Q2: What is the mechanistic basis for using cyclodextrins with this specific compound? Answer: The adamantane cage has a near-perfect steric fit for the hydrophobic cavity of β -cyclodextrin (and its highly soluble derivative, Hydroxypropyl- β -cyclodextrin, HP- β -CD). This 2 is thermodynamically driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. The resulting inclusion complex masks the lipophilic adamantane core from the aqueous environment, exponentially increasing apparent solubility without altering the drug's covalent structure.

Part 2: Troubleshooting Guide & Validated Workflows

Issue A: Precipitation of the compound in simulated gastric/intestinal fluids.

Root Cause: The compound's high LogP drives rapid nucleation and precipitation when transitioning from a solvent-based stock to aqueous physiological media. Solution Workflow: Preparation of HP- β -CD Inclusion Complexes Causality: Co-solvent evaporation ensures the drug and cyclodextrin are molecularly dispersed before complexation, preventing premature crystallization.

  • Molar Ratio Determination: Weigh N-2-adamantyl-4-isopropylbenzamide and HP- β -CD at a strict 1:1 or 1:2 molar ratio.

  • Co-solvent Solubilization: Dissolve the compound in a minimal volume of ethanol/dichloromethane (1:1 v/v). Dissolve HP- β -CD in ultra-pure water.

  • Complexation: Slowly add the organic solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring at 40°C.

  • Equilibration: Stir the mixture for 24-48 hours in a sealed vessel to allow complete thermodynamic host-guest complexation.

  • Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure.

  • Lyophilization: Freeze the resulting clear solution at -80°C and lyophilize for 48 hours to obtain a free-flowing solid powder.

Self-Validation Step: Confirm complexation using Differential Scanning Calorimetry (DSC). The disappearance of the pure compound's sharp melting endotherm indicates successful amorphous inclusion within the CD cavity.

Issue B: Extensive Hepatic First-Pass Metabolism reducing systemic exposure.

Root Cause: Even if successfully solubilized, highly lipophilic benzamides are often rapidly cleared by3 before reaching systemic circulation. Solution Workflow: Formulation of Solid Lipid Nanoparticles (SLNs) Causality: Encapsulating the compound in SLNs exploits the intestinal lymphatic transport pathway. Enterocytes package the lipid matrix into chylomicrons, which are exocytosed into the lymphatic system, directly entering the systemic circulation via the thoracic duct and completely bypassing the portal vein and liver.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point. Dissolve N-2-adamantyl-4-isopropylbenzamide directly into the lipid melt.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the exact same temperature as the lipid phase to prevent premature lipid solidification.

  • Pre-emulsion: Add the hot aqueous phase to the lipid phase under high-shear homogenization (10,000 rpm for 5 mins).

  • Ultrasonication: Subject the pre-emulsion to probe sonication (amplitude 40%) for 10 minutes to reduce droplet size to the nanometer range.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid matrix, forming stable SLNs.

Self-Validation Step: Measure Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Optimal lymphatic uptake requires a monodisperse population with a Z-average size of 100-200 nm and a PDI < 0.2.

Issue C: Analytical quantification challenges during pharmacokinetic studies.

Root Cause: The extreme lipophilicity causes the compound to adsorb to plastic tubing and HPLC system components, leading to peak tailing and poor recovery. Solution Workflow: HPLC Method Optimization Causality: Standard C18 columns retain the adamantane moiety too strongly. Switching to a less hydrophobic stationary phase prevents peak broadening.

  • System Passivation: Flush the HPLC system with 100% Isopropanol for 30 minutes to remove residual hydrophobic contaminants.

  • Mobile Phase Selection: Use a high organic mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid) to ensure the compound remains fully solubilized during the run.

  • Column Choice: Utilize a C8 or Phenyl-Hexyl column rather than a standard C18.

  • Sample Diluent: Always prepare analytical samples in a diluent containing at least 50% organic solvent to prevent precipitation in the autosampler vial.

Self-Validation Step: Perform a pre-study recovery assay (spiking known concentrations into a blank matrix). Acceptable recovery must be 95-105% with a peak symmetry factor between 0.9 and 1.2.

Part 3: Data Visualization & Comparison

Table 1: Comparison of Bioavailability Enhancement Strategies for Adamantyl Derivatives

Formulation StrategyMechanistic PrincipleKey AdvantagesPrimary LimitationsSuitability for N-2-adamantyl-4-isopropylbenzamide
Cyclodextrin Complexation Host-guest inclusion of the adamantane cage into the hydrophobic CD cavity.High aqueous solubility; thermodynamic stability.Requires high CD ratio; bulkiness limits high-dose formulations.Excellent . The adamantane cage has an optimal steric fit for β -CD.
Lipid Nanoparticles (SLNs) Encapsulation in a solid lipid matrix; promotes chylomicron packaging.Bypasses hepatic first-pass metabolism via lymphatic uptake.Risk of drug expulsion during lipid polymorphic transitions.High . Capitalizes on the compound's extreme lipophilicity.
Amorphous Solid Dispersions Polymeric entrapment preventing crystalline lattice formation.Rapid dissolution rate; supersaturation in GI tract.Thermodynamic instability; risk of recrystallization over time.Moderate . Effective, but requires careful polymer selection (e.g., HPMCAS).

Part 4: System Workflows and Pathways

FormulationLogic Start N-2-adamantyl-4-isopropylbenzamide (High LogP, BCS Class II/IV) Assess Physicochemical Profiling (Melting Point, Lipid Solubility) Start->Assess CD Cyclodextrin Complexation (HP-β-CD Host-Guest) Assess->CD Ideal fit for β-CD cavity LBD Lipid-Based Nanocarriers (SLNs / NLCs) Assess->LBD High lipid solubility (>50 mg/g) ASD Amorphous Solid Dispersion (Polymeric Matrix) Assess->ASD High melting point, poor lipid solubility

Fig 1. Decision matrix for selecting a bioavailability enhancement formulation strategy.

LymphaticPathway Admin Oral Administration (Lipid Nanoparticles) Lumen Intestinal Lumen (Micelle Formation) Admin->Lumen Digestion Enterocyte Enterocyte (Chylomicron Packaging) Lumen->Enterocyte Absorption Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Exocytosis Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic Thoracic Duct

Fig 2. Mechanism of lymphatic transport bypassing hepatic first-pass metabolism.

Part 5: References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. NIH.

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.

  • RSC Medicinal Chemistry - FULIR (Adamantane Host-Guest Chemistry). irb.hr.

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

Sources

The Causality of Solution Behavior: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-2-adamantyl-4-isopropylbenzamide . As a Senior Application Scientist, I frequently encounter researchers who misinterpret the complex physicochemical behavior of adamantane-based compounds in solution.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind the stability and solubility challenges of N-2-adamantyl-4-isopropylbenzamide, providing you with self-validating experimental frameworks to ensure the integrity of your drug development assays.

To troubleshoot N-2-adamantyl-4-isopropylbenzamide, you must first understand its molecular architecture. The compound consists of a bulky, highly lipophilic adamantane cage linked via an amide bond to an isopropyl-substituted benzene ring.

  • The Hydrophobic Effect: The inclusion of an adamantane moiety is known to increase the calculated partition coefficient (clogP) of a molecule by approximately 3.1 log units[1]. In aqueous environments (like PBS or cell culture media), the water molecules form a highly ordered thermodynamic shell around this massive hydrophobic surface. To minimize this unfavorable entropic state, the compound rapidly self-associates, leading to aggregation and eventual precipitation.

  • Steric Shielding of the Amide Bond: While researchers often worry about amide hydrolysis in solution, the adamantane cage provides immense steric hindrance. This physical bulk severely restricts the approach of water molecules or hydronium ions to the amide carbonyl. Consequently, these amides exhibit exceptional hydrolytic stability across both highly acidic and physiological pH ranges.

  • Metabolic Stability: In biological matrices, the rigid hydrocarbon scaffold protects adjacent functional groups from rapid enzymatic cleavage, though structural optimizations (such as fluorination) are sometimes required to further extend plasma half-life[2].

The Golden Rule: When you observe a "loss of compound" in your aqueous assay, it is almost never chemical degradation—it is a physical loss due to precipitation or non-specific binding to plasticware.

Frequently Asked Questions & Troubleshooting

Q: My compound concentration drops by 80% after 2 hours in PBS (pH 7.4) at 37°C. Is the amide bond hydrolyzing? A: No. The amide bond in adamantane derivatives is highly resistant to hydrolysis. Your compound is experiencing physical precipitation or non-specific binding (adsorption) to the polystyrene walls of your microplate. Actionable Fix: Switch to low-binding polypropylene plates and introduce a co-solvent (e.g., 1–5% DMSO) or a surfactant (e.g., 0.01% Tween-20) to disrupt the hydrophobic interactions.

Q: How stable is N-2-adamantyl-4-isopropylbenzamide in 100% DMSO for long-term storage? A: It is exceptionally stable. However, the primary mode of failure in DMSO stocks is the introduction of atmospheric moisture during repeated freeze-thaw cycles. Because the compound is so hydrophobic, even a 5% water contamination in your DMSO stock can nucleate micro-crystals. Actionable Fix: Aliquot your master stock into single-use vials stored at -20°C over a desiccant.

Q: Can I formulate this compound in acidic buffers for gastric simulation assays? A: Yes. Unlike standard peptides, the sterically hindered amide linkage of adamantane derivatives cannot be easily hydrolyzed even in strong acidic media (pH 1.0–2.0). Your primary challenge will remain solubility, not chemical degradation.

Quantitative Stability & Solubility Profile

The following table summarizes the expected physicochemical behavior of N-2-adamantyl-4-isopropylbenzamide across standard laboratory solvents.

Solvent / MatrixEstimated Solubility LimitChemical Half-Life (t1/2) at 37°CPrimary Mode of Signal Loss
100% DMSO > 50 mM> 6 monthsNone (Highly Stable)
Methanol > 20 mM> 1 monthNone (Highly Stable)
PBS (pH 7.4) < 1 µMN/A (Precipitates instantly)Physical Precipitation / Aggregation
0.1 M HCl (pH 1.0) < 1 µM> 48 hoursPhysical Precipitation
Human Plasma Protein-bound> 24 hoursSlow Enzymatic Cleavage

Self-Validating Protocol: Mass-Balance Kinetic Solubility Assay

To definitively prove whether your compound is degrading or simply precipitating, you must use a self-validating mass-balance approach. This protocol ensures that every microgram of the compound is accounted for, eliminating false positives for chemical degradation.

Step 1: Master Stock Preparation Prepare a 10 mM stock solution of N-2-adamantyl-4-isopropylbenzamide in 100% anhydrous DMSO. Vortex until optically clear.

Step 2: Aqueous Spiking Spike the DMSO stock into 1 mL of PBS (pH 7.4) in a low-binding microcentrifuge tube to achieve a final concentration of 100 µM (1% DMSO final). Incubate at 37°C on a thermoshaker at 500 rpm for 4 hours.

Step 3: Phase Separation (The Validation Step) Centrifuge the sample at 15,000 x g for 15 minutes to pellet any insoluble aggregates.

  • Carefully transfer exactly 500 µL of the supernatant to a new vial and dilute 1:1 with Acetonitrile (ACN) to lock the equilibrium.

  • Discard the remaining supernatant. Add 1 mL of 100% ACN directly to the pellet to completely re-dissolve the precipitated compound.

Step 4: HPLC-UV Quantification Analyze both the supernatant and the re-dissolved pellet via HPLC-UV (e.g., C18 column, 60-95% ACN/Water gradient). Causality Check: If [Supernatant]+[Pellet]=100 µM , the system validates that no chemical degradation occurred; the loss was purely physical. If the total mass is < 100 µM, wash the original incubation tube with ACN to check for plastic adsorption.

Troubleshooting Workflow Visualization

G N1 Signal Loss in Aqueous Assay N2 Perform HPLC Mass Balance (Analyze Supernatant & Pellet) N1->N2 N3 Compound in Pellet? N2->N3 N4 Physical Precipitation Optimize co-solvents (e.g., DMSO) N3->N4 Yes N5 Check Plasticware Adsorption N3->N5 No N6 Non-Specific Binding Use low-binding plates N5->N6 Found on walls N7 Chemical Degradation (Rare: Check buffer pH/enzymes) N5->N7 Mass lost entirely

Troubleshooting workflow for resolving compound signal loss in aqueous assays.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci (Australian Journal of Chemistry) URL:[Link]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: PubMed (National Institutes of Health) URL:[Link]

  • Hydrolytic Stability of New Amantadine Analogues Including Aromatic Amino Acids Source: Journal of Chemical Technology and Metallurgy (UCTM) URL:[Link]

Sources

Technical Support Center: Troubleshooting N-2-adamantyl-4-isopropylbenzamide Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with N-2-adamantyl-4-isopropylbenzamide . This synthetic compound is primarily investigated as an inhibitor of Mycobacterium tuberculosis (Mtb) phosphopantetheinyl transferase (PptT) 1[1].

While the bulky, highly lipophilic adamantyl moiety is critical for penetrating the waxy mycobacterial cell wall, it introduces significant physicochemical liabilities. This guide provides field-proven insights into identifying, troubleshooting, and mitigating the off-target effects and assay interferences associated with this structural class.

Quantitative Summary of Off-Target Liabilities

Adamantyl-containing compounds are prone to specific classes of off-target interactions driven by their high lipophilicity. The table below summarizes these quantitative thresholds and manifestations.

Off-Target LiabilityPhysicochemical TriggerQuantitative ThresholdExperimental ManifestationStandard Mitigation
Promiscuous Aggregation High Lipophilicity (LogP > 4.0)Assay concentration > 5–10 µMNon-linear dose-response; false-positive enzyme inhibitionAddition of 0.01% Triton X-100 or Tween-20
Ion Channel Toxicity Hydrophobic pore insertionCC50 < 10 µM in mammalian cellsAltered cardiomyocyte beat rate; Nav1.5/Cav1.2 inhibitionStructural SAR (e.g., para-substitutions)
CYP450 Interference Binding to CYP active sitesIC50 < 1 µM in microsomal panelsAltered metabolic clearance ratesin vitro CYP panel profiling & structural rigidification
Troubleshooting Guides & FAQs

Q: My biochemical assay for PptT inhibition shows a sudden, steep drop-off in activity at concentrations above 10 µM. Is this specific off-target binding or an assay artifact? A: This is highly likely an assay artifact caused by promiscuous aggregation . Causality: The adamantyl group is a bulky, highly lipophilic cage. In aqueous buffers, water molecules form a highly ordered shell around the hydrophobic moiety, creating an entropic penalty. To minimize exposed hydrophobic surface area, the compound molecules self-associate into colloidal aggregates at micromolar concentrations. These aggregates non-specifically sequester the target enzyme, mimicking true inhibition. Solution: Monitor the assay solution using Dynamic Light Scattering (DLS) to detect colloid formation. Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Tween-20) to break up the aggregates and reveal the true binding kinetics.

Q: We are observing unexpected cytotoxicity in mammalian cell lines (e.g., HEK293, CHO) before reaching the MIC for Mtb. What is the primary off-target suspect? A: The primary suspects are voltage-gated ion channels. Causality: Ion channels (like Cav1.2 and Nav1.5) possess lipid-facing hydrophobic fenestrations in their pore domains. The lipophilic adamantyl cage readily partitions into the lipid bilayer and inserts into these fenestrations, physically occluding the ion permeation pathway. Adamantyl analogues have been documented to inhibit Cav1.2 and Nav1.5 ion channels, though this off-target cardiotoxicity is largely diminished in para-substituted analogues like p-benzamides 2[2]. Because N-2-adamantyl-4-isopropylbenzamide features a para-isopropyl substitution, you should run patch-clamp electrophysiology counter-screens to verify if this specific substitution successfully sterically hinders ion channel binding in your models.

Q: How can we definitively map the off-target protein landscape for this compound in whole-cell lysates? A: To definitively map off-target interactions, researchers utilize affinity chromatography coupled with LC-MS/MS 1[1]. See the self-validating protocol below for exact methodology.

Experimental Protocol: Proteomic Profiling for Off-Target Identification

To avoid false positives driven by the adamantyl group's hydrophobicity, this protocol is designed as a self-validating system utilizing a competitive binding control.

Step 1: Probe Functionalization Attach a flexible PEG linker to the isopropyl region of the benzamide, leaving the adamantyl pharmacophore fully exposed. Conjugate the distal end of the linker to a biotin tag or directly to an agarose solid support.

Step 2: Native Lysate Preparation Lyse mammalian or Mtb cells using a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Causality: You must avoid denaturing detergents like SDS. Unfolding native protein structures destroys the intact hydrophobic pockets that the adamantyl group naturally targets, leading to false-negative off-target identification.

Step 3: The Self-Validating Control (Competitive Binding) Split your lysate into two identical aliquots:

  • Aliquot A (Test): Add vehicle (DMSO).

  • Aliquot B (Control): Pre-incubate with 100x molar excess of free, unconjugated N-2-adamantyl-4-isopropylbenzamide for 1 hour. Causality: The free compound in Aliquot B will saturate all true biological targets. If a protein appears in the final LC-MS/MS readout of both samples, it is a non-specific matrix binder (e.g., sticking to the agarose bead itself). This validates that only proteins uniquely depleted in Aliquot B are true off-targets.

Step 4: Affinity Enrichment & Washing Incubate both aliquots with the immobilized probe for 2 hours at 4°C. Wash the resin extensively (5x column volumes) with lysis buffer containing increasing salt concentrations (up to 500 mM NaCl) to remove weak, non-specific electrostatic interactors.

Step 5: Elution & LC-MS/MS Elute the bound proteins by boiling the beads in Laemmli sample buffer. Digest the eluted proteins with trypsin and analyze via high-resolution LC-MS/MS. Compare the protein abundance between Aliquot A and Aliquot B to generate your off-target profile.

Workflow Visualization

OffTargetWorkflow cluster_assays Parallel Screening Workflows Start N-2-adamantyl-4-isopropylbenzamide Lead Characterization Biochem Biochemical Assays (PptT Inhibition) Start->Biochem Cellular Cellular Toxicity (Mammalian Counter-screen) Start->Cellular Proteomics Proteomic Profiling (Affinity LC-MS/MS) Start->Proteomics Agg Assay Aggregation (Colloidal Interference) Biochem->Agg False Positives Ion Ion Channel Binding (Cav1.2 / Nav1.5) Cellular->Ion Cytotoxicity OffT Novel Off-Targets (CYPs, Kinases) Proteomics->OffT Protein Enrichment Mit1 Add 0.01% Non-ionic Detergent Agg->Mit1 Mit2 Electrophysiology & SAR Ion->Mit2 Mit3 Target Validation via CRISPR OffT->Mit3

Fig 1: Workflow for identifying N-2-adamantyl-4-isopropylbenzamide off-target liabilities.

References
  • Source: benchchem.
  • Title: In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Support Center: Troubleshooting Cytotoxicity in Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N-2-adamantyl-4-isopropylbenzamide Target Audience: Researchers, Assay Biologists, and Medicinal Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the artifactual in vitro cytotoxicity of highly lipophilic compounds. N-2-adamantyl-4-isopropylbenzamide combines a bulky, rigid adamantane cage with an isopropylbenzamide moiety. While this structural combination is excellent for metabolic stability and target binding, it significantly increases the partition coefficient (LogP) [5].

In aqueous cell culture media, this extreme lipophilicity drives the compound to exceed its Critical Aggregation Concentration (CAC) in the low micromolar range. The result is the spontaneous formation of colloidal aggregates that non-specifically adsorb proteins and destabilize lipid bilayers, causing rapid cell death that masks true pharmacological data [1, 2].

This guide provides field-proven, self-validating methodologies to uncouple artifactual physicochemical toxicity from true target-mediated effects.

Part 1: Diagnostic FAQs & Troubleshooting Workflows

Q: Why does N-2-adamantyl-4-isopropylbenzamide show severe cytotoxicity in my wild-type cell lines even at low micromolar concentrations? A: The cytotoxicity you are observing is likely a physicochemical artifact rather than a biological mechanism. The adamantane scaffold is highly hydrophobic. When introduced into an aqueous assay buffer, the compound minimizes its exposure to water by self-assembling into colloidal aggregates [1]. These colloids interact non-specifically with the cellular plasma membrane, causing membrane permeabilization and cell lysis. Additionally, colloids sequester essential media proteins, starving the cells [2].

Q: How can I distinguish between true target-mediated cytotoxicity and artifactual colloidal toxicity? A: You must evaluate the dose-response curve and the physical state of the media. Colloidal aggregation typically produces unusually steep Hill slopes (Hill coefficient > 2) in viability assays [2]. To self-validate this, run a Dynamic Light Scattering (DLS) assay on your media. If particles in the 100–1000 nm range are detected, and these particles disappear upon the addition of 0.01% Tween-80, your cytotoxicity is driven by reversible colloidal aggregation, not target engagement.

Q: My compound precipitates immediately when diluted from a 10 mM DMSO stock into the culture media. How do I fix this? A: You are experiencing "solvent shock." When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the drug exceeds its kinetic solubility before it can disperse. To resolve this, use a step-down dilution method : dilute your 10 mM stock into an intermediate solvent (e.g., 50% DMSO/50% PEG-400), and then slowly spike it into pre-warmed culture media containing at least 10% Fetal Bovine Serum (FBS). The serum albumin acts as a thermodynamic sink, binding the free monomer and preventing immediate nucleation.

Q: What is the most effective formulation strategy to reduce this non-specific cytotoxicity without altering the chemical structure? A: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The adamantane cage has a near-perfect geometric fit for the hydrophobic inner cavity of β-cyclodextrin (diameter ~6.0–6.5 Å). The thermodynamic drive to displace high-energy water molecules from the cavity pulls the adamantane moiety inside, forming a highly stable 1:1 inclusion complex (Binding affinity K≈104−105M−1 ) [3, 4]. This masks the lipophilic cage from the aqueous environment, completely preventing colloidal aggregation and membrane intercalation while allowing the drug to remain in equilibrium with its free monomeric state.

Part 2: Formulation Strategies & Quantitative Impact

The following table summarizes the causal mechanisms and expected outcomes of various formulation strategies for N-2-adamantyl-4-isopropylbenzamide.

Formulation StrategyMechanism of ActionImpact on Apparent SolubilityCytotoxicity Reduction Potential
DMSO Step-Down Dilution Prevents localized solvent shock and rapid kinetic nucleation.LowMinimal (Delays precipitation but does not raise CAC).
0.01% Tween-80 Addition Non-ionic surfactant disrupts colloidal aggregates into micelles.ModerateHigh (Specifically rescues CAC-driven artifactual toxicity).
10% FBS / BSA Supplementation Albumin acts as a protein thermodynamic sink, buffering free drug.ModerateModerate (Can be overwhelmed at higher drug concentrations).
HP-β-CD Complexation (1:5) Host-guest encapsulation physically masks the adamantane lipophilicity.Very HighVery High (Prevents both aggregation and direct membrane disruption).

Part 3: Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Causality: By pre-forming the inclusion complex before introducing the drug to cells, you bypass the CAC threshold entirely, ensuring that only monomeric drug interacts with the cellular targets [4].

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or PBS.

  • Drug Solubilization: Dissolve N-2-adamantyl-4-isopropylbenzamide in 100% DMSO to create a 50 mM stock.

  • Complexation: Dropwise, add 10 µL of the 50 mM drug stock into 990 µL of the 20% HP-β-CD solution while vortexing vigorously. (This yields a 500 µM drug concentration in 1% DMSO).

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C for 2–4 hours. The hydrophobic adamantane cage will spontaneously partition into the cyclodextrin cavity.

  • Validation: Centrifuge the solution at 15,000 x g for 10 minutes. If a pellet forms, the drug exceeded the complexation capacity. The clear supernatant contains the fully complexed, non-cytotoxic formulation ready for cell culture dilution.

Protocol 2: DLS Validation of Colloid Disruption

Causality: This protocol differentiates between irreversible amorphous precipitation and reversible colloidal aggregation, validating the root cause of the cytotoxicity [1].

  • Sample Preparation: Prepare your standard cell culture media (without cells) and spike in N-2-adamantyl-4-isopropylbenzamide to your assay concentration (e.g., 10 µM). Incubate for 30 minutes at 37°C.

  • Baseline Measurement: Transfer 1 mL to a DLS cuvette. Measure the scattering intensity (kcps) and particle size distribution. Colloids typically present as a monodisperse peak between 100–400 nm.

  • Detergent Challenge (The Self-Validation Step): Add Tween-80 to the cuvette to achieve a final concentration of 0.01% (v/v). Invert gently to mix.

  • Re-measurement: Run the DLS again.

    • Result A: If the scattering intensity drops to baseline and the 100–400 nm peak disappears, the particles were reversible colloids.

    • Result B: If the peak persists, the compound has formed insoluble crystalline precipitates, indicating that a stronger solvent or complexation agent (like HP-β-CD) is strictly required.

Part 4: Mechanistic Visualizations

G A High Cytotoxicity Observed in Assay B Perform DLS & Check Hill Slope A->B C Steep Slope & High Scattering B->C Yes D Normal Slope & No Scattering B->D No E Colloidal Aggregation (Artifact) C->E F True Target Toxicity D->F G Apply HP-β-CD or 0.01% Tween-80 E->G H Cytotoxicity Reduced (Monomer Restored) G->H

Flowchart for diagnosing and resolving lipophilicity-induced colloidal cytotoxicity.

Supramolecular A N-2-adamantyl-4- isopropylbenzamide (High LogP) B Aqueous Media (Solvent Shock) A->B D HP-β-CD Addition A->D C Colloidal Aggregates (Membrane Toxicity) B->C > CAC E Host-Guest Inclusion Complex C->E Disruption D->E Encapsulation F Controlled Release of Monomeric Drug E->F Equilibrium

Mechanism of HP-β-CD inclusion preventing adamantane-induced membrane disruption.

References

  • Colloidal aggregation - Shoichet Lab - University of Toronto. Shoichet Lab. Available at: [Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. PubMed Central (PMC) - NIH. Available at: [Link]

  • Adamantane-platinum conjugate hosted in β-cyclodextrin: enhancing transport and cytotoxicity by noncovalent modification. PubMed - NIH. Available at: [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PubMed Central (PMC) - NIH. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

Technical Support Center: Crystallization of N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-2-adamantyl-4-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. The bulky, rigid adamantyl cage combined with the lipophilic isopropyl group on a benzamide core presents specific challenges, including potential solubility issues and a predisposition for polymorphism. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your crystallization experiments.

Section 1: Physicochemical Profile & Solubility Insights

Understanding the inherent properties of N-2-adamantyl-4-isopropylbenzamide is the first step in designing a successful crystallization strategy. While extensive experimental data for this specific molecule is limited, we can extrapolate its likely characteristics from its structural components and closely related analogs.[1][2]

The structure features a highly lipophilic and sterically demanding adamantyl group, which can hinder efficient crystal packing.[3] The isopropyl group further increases its non-polar character. The central benzamide moiety, however, provides hydrogen bonding capabilities (one donor N-H, one acceptor C=O), which are critical for forming a stable crystal lattice.[4][5]

PropertyPredicted Value / CharacteristicImplication for Crystallization
Molecular Formula C₂₀H₂₇NO-
Molecular Weight 297.44 g/mol A moderate molecular weight, less likely to cause solubility issues than very large molecules.
Predicted XLogP3 ~5.0 - 5.5High lipophilicity suggests very low aqueous solubility and good solubility in non-polar organic solvents.[2]
Hydrogen Bond Donor Count 1 (Amide N-H)Capable of forming critical intermolecular hydrogen bonds that stabilize the crystal lattice.[2][4]
Hydrogen Bond Acceptor Count 1 (Carbonyl C=O)Complements the hydrogen bond donor, often leading to dimer formation or chain motifs in amides.[2][4]
Key Structural Features Bulky adamantyl group, isopropyl group, aromatic ringSteric hindrance from the adamantyl group may complicate molecular packing, potentially leading to amorphous material or requiring specific solvent environments to achieve crystallinity.
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is crystallization of N-2-adamantyl-4-isopropylbenzamide particularly challenging?

A1: The primary challenges stem from its molecular structure. The large, non-planar adamantyl group introduces significant steric bulk, which can interfere with the ordered arrangement required for a crystal lattice. This steric hindrance, combined with the molecule's overall high lipophilicity, can lead to "oiling out" or the formation of amorphous solids instead of crystals. Furthermore, aromatic amides are known to exhibit polymorphism, where different crystallization conditions can yield different crystal forms with varying physical properties.[6][7][8]

Q2: What are the best starting solvents to screen for crystallization?

A2: Given the compound's high lipophilicity, you should start with common organic solvents. The ideal solvent is one where the compound is highly soluble when hot but sparingly soluble at room temperature or below.[9][10] A good screening panel would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Diethyl ether (often as an anti-solvent)

  • Alkanes: Hexanes, Heptane (primarily as anti-solvents)

Based on structurally similar compounds, solvents like ethanol or acetone are excellent starting points for single-solvent recrystallization.[11]

Q3: How do I choose between cooling, anti-solvent, and evaporation crystallization techniques?

A3: The choice depends on the solubility profile of your compound.

  • Cooling Crystallization: Use this method when you find a solvent that shows a large difference in solubility for your compound between its boiling point and room/ice temperature.[12] This is often the simplest and most direct method.

  • Anti-Solvent Crystallization: This is ideal when your compound is highly soluble in one solvent (the "good" solvent) but insoluble in another miscible solvent (the "anti-solvent" or "non-solvent").[7][12] This technique is very powerful for inducing crystallization when cooling alone is insufficient.

  • Slow Evaporation / Vapor Diffusion: These are excellent methods for growing high-quality, single crystals suitable for X-ray diffraction, especially when you only have a small amount of material.[13] They work best when the compound is dissolved in a relatively volatile solvent.

Q4: What is "oiling out" and why does it happen with my compound?

A4: "Oiling out" occurs when a compound separates from a solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling. This typically happens when the solution is too concentrated or cooled too quickly, causing the compound's solubility to drop below its melting point before it can nucleate and grow into an ordered crystal lattice.[6] The high lipophilicity and steric bulk of N-2-adamantyl-4-isopropylbenzamide can make it prone to this behavior.

Section 3: Detailed Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: No crystals are forming, even after cooling and extended waiting.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of your compound may be below its saturation point, even at low temperatures.[6]

    • Solution: Concentrate the solution by slowly evaporating some of the solvent in a fume hood or under a gentle stream of nitrogen. Then, attempt to cool the solution again.

  • Potential Cause 2: Kinetic Barrier to Nucleation. The solution is supersaturated, but the molecules have not yet formed the initial stable nuclei required for crystal growth.

    • Solution A (Seeding): If you have a few crystals from a previous batch, add a single, tiny seed crystal to the supersaturated solution. This provides a template for further growth.[7]

    • Solution B (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

    • Solution C (Anti-Solvent Addition): Add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until persistent turbidity is observed. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.[6][7]

Problem: The compound "oils out" instead of crystallizing.

  • Potential Cause 1: Solution is too concentrated or cooled too rapidly. This is the most common reason for oiling out.[6]

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the concentration. Allow the flask to cool much more slowly. Insulating the flask (e.g., by placing it in a Dewar filled with warm water or wrapping it in glass wool) can promote slow cooling and favor crystallization.[10]

  • Potential Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation and act as a melting point depressant.[14][15]

    • Solution: Attempt to purify the material using another method, such as column chromatography, before recrystallization.[11] A preliminary wash of the crude product with a non-polar solvent like hexanes might remove greasy impurities.

Problem: The resulting crystals are very small, needle-like, or appear as a fine powder.

  • Potential Cause: High Supersaturation and Fast Nucleation. When nucleation happens too quickly and at many points simultaneously, a large number of small crystals form instead of fewer, larger ones.[6]

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate, reducing the evaporation rate, or adding an anti-solvent much more slowly. A less-polar solvent system may also favor the growth of more defined crystals over needles.[16]

Problem: The crystals are discolored or have a low/broad melting point, indicating impurities.

  • Potential Cause: Impurities are co-crystallizing or trapped within the crystal lattice.

    • Solution A (Re-crystallize): Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization, although some product will be lost in the mother liquor each time.[14]

    • Solution B (Activated Carbon): If the discoloration is due to highly colored, non-polar impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[17]

    • Solution C (Acid/Base Wash): If the crude product is from a synthesis, residual acidic (e.g., 4-isopropylbenzoic acid) or basic reagents may be present. A pre-purification workup involving washing a solution of the crude product (e.g., in DCM or Ethyl Acetate) with a dilute aqueous base (like NaHCO₃) followed by a dilute aqueous acid (like 1M HCl) can remove these impurities.[18]

Problem: The crystallization yield is very low.

  • Potential Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: After filtering the first crop of crystals, try to recover a second crop from the mother liquor by evaporating a portion of the solvent and re-cooling. Alternatively, select a solvent system in which the compound is less soluble.

  • Potential Cause 2: Using an excessive amount of solvent during dissolution.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound.[9] This ensures the solution becomes supersaturated upon cooling.

  • Potential Cause 3: Premature crystallization during hot filtration.

    • Solution: If you need to filter insoluble impurities from the hot solution, pre-heat the funnel and receiving flask and use a fluted filter paper to speed up the filtration process. This minimizes cooling and prevents the product from crashing out in the funnel.

Section 4: Standard Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature.

  • Observation at Room Temp: If the compound dissolves immediately, the solvent is likely too good and should be rejected for single-solvent cooling crystallization, but noted for potential use as the "good" solvent in an anti-solvent system.[10]

  • Heating: If the compound does not dissolve, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: An ideal solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate when cold.[10]

Protocol 2: Cooling Crystallization (Single Solvent)

  • Dissolution: Place the crude N-2-adamantyl-4-isopropylbenzamide in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[11]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming larger, higher-purity crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., acetone or DCM) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., hexanes or water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for insolubility. If needed, gentle cooling can be applied.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 2.

Section 5: Visual Workflows & Diagrams

The following diagrams illustrate key decision-making processes and experimental setups for troubleshooting crystallization.

G start_node Crude N-2-adamantyl-4-isopropylbenzamide process_node_1 process_node_1 start_node->process_node_1 Dissolve in min. hot solvent process_node process_node decision_node decision_node outcome_node outcome_node success_node success_node process_node_3 process_node_3 success_node->process_node_3 Filter, Wash, Dry process_node_2 process_node_2 process_node_1->process_node_2 Cool slowly decision_node_1 decision_node_1 process_node_2->decision_node_1 Observe outcome decision_node_1->success_node Good Crystals Form outcome_node_1 outcome_node_1 decision_node_1->outcome_node_1 No Precipitation outcome_node_2 outcome_node_2 decision_node_1->outcome_node_2 Oils Out outcome_node_3 outcome_node_3 decision_node_1->outcome_node_3 Fine Powder/ Needles process_node_4 process_node_4 outcome_node_1->process_node_4 1. Evaporate some solvent 2. Add anti-solvent 3. Seed or scratch process_node_4->process_node_2 process_node_5 process_node_5 outcome_node_2->process_node_5 1. Re-heat to dissolve 2. Add more solvent 3. Cool much slower process_node_5->process_node_2 process_node_6 process_node_6 outcome_node_3->process_node_6 Re-dissolve & cool slower or try different solvent process_node_6->process_node_2 VaporDiffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial Compound Compound in 'Good' Solvent AntiSolvent Pool of Volatile Anti-Solvent Vapor Anti-Solvent Vapor Vapor->Compound diffuses into

Caption: Diagram of a vapor diffusion setup for growing high-quality crystals.

References
  • Benchchem. (n.d.). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved March 15, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved March 15, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved March 15, 2026, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved March 15, 2026, from [Link]

  • (n.d.). Guide for crystallization.
  • RSC Publishing. (2015). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC. Retrieved March 15, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • ACS Publications. (2008, August 28). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design. Retrieved March 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved March 15, 2026, from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • ACS Publications. (2011, September 14). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design. Retrieved March 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). Retrieved March 15, 2026, from [Link].

  • RSC Publishing. (2022). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2020, March 11). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Benchchem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
  • NIH. (n.d.). N-Propylbenzamide. PubChem. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Influence of Additives and Impurities on Crystallization. Retrieved March 15, 2026, from [Link]

  • University of Strathclyde. (2024, June 28). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. Retrieved March 15, 2026, from [Link]

  • Molbase. (2025, May 20). N-isopropylbenzamide. Retrieved March 15, 2026, from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved March 15, 2026, from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). N-(2-adamantyl)benzamide (C17H21NO). Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: N-2-Adamantyl-4-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for N-2-adamantyl-4-isopropylbenzamide . As a highly lipophilic research chemical—structurally analogous to potent soluble epoxide hydrolase (sEH) and 11β-HSD1 inhibitors—this compound presents unique challenges during in vitro assays and pharmacokinetic (PK) profiling.

This guide is engineered for drug development professionals and analytical scientists. It provides a mechanistic breakdown of the compound's degradation pathways, actionable troubleshooting for LC-MS/MS and stability assays, and self-validating experimental protocols.

Frequently Asked Questions (FAQs): Metabolism & Degradation

Q: What are the primary Phase I metabolic degradation pathways for this compound? A: The compound undergoes rapid CYP450-mediated oxidation at two primary sites. First, the bulky aliphatic adamantane ring is highly susceptible to mono- and di-hydroxylation, typically at the secondary carbons or tertiary bridgeheads[1]. Second, the benzylic tertiary carbon of the isopropyl group undergoes rapid oxidation due to the thermodynamic stability of the resulting radical intermediate, demonstrating marked regioselectivity toward the isopropyl moiety[2].

Q: Why is the amide bond exhibiting unexpected stability against enzymatic hydrolysis in our plasma assays? A: The 2-adamantyl group provides severe steric hindrance. This rigid, three-dimensional hydrocarbon cage physically shields the amide carbonyl carbon from nucleophilic attack by amidases or water molecules. This steric bulk significantly reduces the rate of amide hydrolysis compared to linear alkyl amides[3].

Q: We are observing a +16 Da mass shift in our LC-MS/MS data. How can we determine if the hydroxylation occurred on the adamantane ring or the isopropyl group? A: Isobaric metabolites (both yielding an [M+H]+ of m/z 314.2) must be differentiated via MS/MS fragmentation. Collision-induced dissociation (CID) will cleave the amide bond.

  • If the +16 Da shift appears on the 2-adamantyl cation fragment (m/z 135.1 → 151.1), the hydroxylation is on the adamantane ring.

  • If the shift appears on the 4-isopropylbenzoyl cation fragment (m/z 147.1 → 163.1), the oxidation occurred on the isopropyl group.

Pathway Visualization

Pathway Parent N-2-adamantyl-4-isopropylbenzamide (Parent Compound) HydroxylationAd Adamantane Hydroxylation (M1: +16 Da) Parent->HydroxylationAd CYP450 (e.g., CYP3A4) HydroxylationIso Isopropyl Oxidation (M2: +16 Da) Parent->HydroxylationIso CYP450 Hydrolysis Amide Hydrolysis (M3 & M4) Parent->Hydrolysis Amidase / Chemical M3 2-Adamantylamine (M3) Hydrolysis->M3 M4 4-Isopropylbenzoic Acid (M4) Hydrolysis->M4

Fig 1: Primary CYP450-mediated and hydrolytic degradation pathways.

Troubleshooting Guide: Analytical & Experimental Issues

Issue 1: Rapid "Depletion" of Parent Compound in Negative Controls
  • Symptom: The parent compound disappears rapidly even in the absence of NADPH during microsomal stability assays.

  • Root Cause: High lipophilicity (LogP > 4.0) causes severe non-specific binding (NSB) to polypropylene assay plates and pipette tips, mimicking chemical degradation.

  • Causality & Solution: Hydrophobic interactions between the non-polar adamantane cage and the polymer matrix deplete the free compound. Switch to silanized glass incubation vials or supplement the incubation buffer with 0.1% BSA or CHAPS to outcompete plastic binding.

Issue 2: Inconsistent Intrinsic Clearance ( CLint​ ) Across HLM Batches
  • Symptom: Replicate assays yield widely varying half-lives for the parent compound.

  • Root Cause: Variable baseline expression of CYP3A4 and CYP2C9 in pooled human liver microsomes (HLMs).

  • Causality & Solution: Without internal assay normalization, batch-to-batch enzyme variability skews results. Implement a self-validating protocol by running concurrent positive controls (e.g., Testosterone for CYP3A4, Diclofenac for CYP2C9). Normalize your compound's CLint​ against the degradation rate of these controls.

Quantitative Data Summary: LC-MS/MS Profiling

Use the following reference table to program your Multiple Reaction Monitoring (MRM) transitions for metabolite identification.

Analyte / MetaboliteModificationExpected [M+H]+ (m/z)Primary Product Ions (m/z)Diagnostic Implication
Parent Compound None298.2147.1, 135.1Intact amide cleavage
Metabolite 1 (M1) Adamantane Hydroxylation314.2147.1, 151.1 CYP450 attack on adamantane cage
Metabolite 2 (M2) Isopropyl Oxidation314.2163.1 , 135.1CYP450 attack on benzylic carbon
Metabolite 3 (M3) Amide Hydrolysis152.2135.1, 93.1Amidase activity (2-adamantylamine)
Metabolite 4 (M4) Amide Hydrolysis165.2147.1, 119.1Amidase activity (4-isopropylbenzoic acid)

Experimental Protocol: Self-Validating HLM Stability Assay

To ensure trustworthiness and eliminate false positives caused by chemical instability or NSB, use this self-validating workflow.

Step 1: Preparation & Equilibration

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubate 1 µM of N-2-adamantyl-4-isopropylbenzamide with 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in the buffer at 37°C for 5 minutes.

  • Self-Validation Step: Prepare identical parallel reactions for a Positive Control (1 µM Testosterone) and a Negative Control (Parent compound + HLMs, but without NADPH).

Step 2: Initiation

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM in all tubes (except the Negative Control).

Step 3: Time-Course Sampling

  • Aliquot 50 µL from the reaction mixture at precise time intervals: 0, 5, 15, 30, and 60 minutes.

Step 4: Quenching & Internal Standardization

  • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an Internal Standard (e.g., Tolbutamide).

  • Self-Validation Step: The Internal Standard tracks extraction efficiency and corrects for matrix effects during ionization.

Step 5: Precipitation & Analysis

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to glass LC vials and analyze via LC-MS/MS in positive ESI MRM mode.

Workflow S1 1. Prepare HLM Incubation (+ Positive/Negative Controls) S2 2. Add NADPH (Initiate Reaction) S1->S2 S3 3. Time-Course Sampling (0 to 60 min) S2->S3 S4 4. Quench with Acetonitrile (+ Internal Standard) S3->S4 S5 5. Centrifuge & Filter (Protein Precipitation) S4->S5 S6 6. LC-MS/MS Analysis (MRM Mode) S5->S6

Fig 2: Self-validating HLM stability assay workflow.

Sources

Technical Support Center: N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-2-adamantyl-4-isopropylbenzamide. As a specialized research compound, understanding its unique properties is critical for experimental success and laboratory safety. This document, structured in a responsive question-and-answer format, addresses common and specific issues encountered during handling, storage, and experimentation. Our recommendations are grounded in the established physicochemical principles of its core adamantane and benzamide moieties.

The adamantane group imparts significant rigidity, high thermal stability, and lipophilicity to the molecule.[1][2][3] The benzamide functional group, while generally stable, presents a potential site for hydrolysis under certain conditions.[4][5] This guide synthesizes these characteristics to provide field-proven insights and self-validating protocols.

Section 1: General Handling & Safety FAQs

Question: What are the primary safety precautions I should take when handling N-2-adamantyl-4-isopropylbenzamide for the first time?

Answer: Assume the compound is a potentially hazardous substance, as is prudent for any new research chemical with an incomplete toxicological profile. Follow these fundamental safety protocols:

  • Review Documentation: Always read the Material Safety Data Sheet (MSDS) if available. Since one may not be, treat it with the precautions appropriate for a novel benzamide derivative.

  • Personal Protective Equipment (PPE): Proper PPE is non-negotiable.[6] This includes:

    • Eye Protection: ANSI-rated safety glasses or goggles.

    • Hand Protection: Nitrile gloves. Change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat.

  • Ventilation: Handle the solid powder in a well-ventilated area. For procedures that could generate dust or aerosols, use a chemical fume hood or a powder containment hood.[6]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust when weighing or transferring the solid.

Question: The N-2-adamantyl-4-isopropylbenzamide powder is very fine and seems to be affected by static electricity. How can I handle it without it flying everywhere?

Answer: This is a common issue with fine, crystalline organic solids, especially in low-humidity environments.[7]

  • Use an Anti-Static Gun/Ionizer: These devices neutralize static charge on the container and spatula, preventing the powder from "jumping."

  • Employ a Weighing Funnel: Use an anti-static weighing funnel to guide the powder directly into your vessel.

  • Increase Local Humidity: While not always feasible for the entire lab, a local humidifier near the balance can temporarily alleviate the issue.

  • "Weighing by Difference": Tare the container with the compound, transfer an approximate amount to your reaction vessel, and then re-weigh the original container. The difference is the amount transferred. This minimizes the number of manipulations of the fine powder.

  • Solution Transfer: If your protocol allows, dissolve the entire amount of the compound in a suitable solvent and transfer it as a liquid of known concentration.

Section 2: Storage & Stability

Question: What are the optimal storage conditions for N-2-adamantyl-4-isopropylbenzamide?

Answer: Proper storage is crucial to maintain the compound's integrity. The key is to protect it from moisture, light, and extreme temperatures.[8][9]

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows potential degradation pathways. Avoids uncontrolled thermal decomposition, although the adamantane moiety suggests high thermal stability.[3][10]
Atmosphere Inert Gas (Argon or Nitrogen)The amide bond is susceptible to slow hydrolysis. An inert atmosphere displaces moisture and oxygen, preserving long-term purity.[11]
Light Amber Glass Vial / Dark LocationProtects from potential photolytic degradation, a general precaution for aromatic compounds.[12]
Container Tightly Sealed Glass VialPrevents contamination and absorption of atmospheric moisture.[9] Ensure the cap has a chemically resistant liner (e.g., PTFE).

Question: I left the compound at room temperature on the bench for a weekend. Is it still viable?

Answer: The compound is likely still viable for most applications. The adamantane core provides excellent thermal and chemical stability.[2] A short duration at ambient temperature is unlikely to cause significant degradation, provided the container was sealed and not exposed to direct sunlight or high humidity. For highly sensitive quantitative assays, it is best practice to run a purity check (e.g., by HPLC or LC-MS) against a properly stored reference sample.

Question: Are there any chemicals that N-2-adamantyl-4-isopropylbenzamide should NOT be stored with?

Answer: Yes. Chemical segregation is a critical safety principle.[9][13] Do not store N-2-adamantyl-4-isopropylbenzamide with:

  • Strong Oxidizers: (e.g., nitric acid, perchlorates)

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

Accidental contact could catalyze the hydrolysis of the amide bond or lead to other uncontrolled reactions.[14] Store it with other solid, non-reactive organic compounds.

Potential Degradation Workflow

The primary long-term stability concern is hydrolysis of the amide bond, especially if improperly stored.

cluster_0 Degradation Pathway: Hydrolysis Compound N-2-adamantyl-4-isopropylbenzamide Products 4-isopropylbenzoic acid + 2-aminoadamantane Compound->Products Amide Bond Cleavage Catalyst H₂O (Moisture) Catalyzed by Strong Acid/Base Catalyst->Compound

Caption: Potential hydrolysis of N-2-adamantyl-4-isopropylbenzamide.

Section 3: Solution Preparation & Experimentation Troubleshooting

Question: I'm having trouble dissolving the compound. What solvents are recommended?

Answer: Due to the bulky, lipophilic adamantane and isopropylbenzene groups, the compound is expected to have very low solubility in water and high solubility in common organic solvents.[2][10]

Solvent Class Examples Expected Solubility Notes
Aprotic Polar DMSO, DMFHighGood for preparing high-concentration stock solutions for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformHighExcellent for organic synthesis workups and purification (e.g., chromatography).
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighCommonly used in synthesis. Be aware of peroxide formation in aged THF.[8]
Alcohols Ethanol, MethanolLow to ModerateMay require gentle heating or sonication to fully dissolve.
Aqueous Buffers PBS, TrisVery Low / InsolubleDirect dissolution is not recommended. Dilute from a DMSO or DMF stock solution.

Troubleshooting Protocol: Poor Solubility

  • Confirm Solvent Choice: Ensure you are using an appropriate organic solvent.

  • Increase Volume: Add more solvent. It's possible you are attempting to make a supersaturated solution.

  • Apply Gentle Heat: Warm the solution gently (e.g., to 40-50 °C). The compound should be thermally stable, but avoid aggressive heating.[10]

  • Use Sonication: Place the vial in an ultrasonic bath for several minutes to break up solid aggregates and enhance dissolution.

  • Prepare a Stock Solution: Dissolve the compound in a high-solubility solvent like DMSO first, then dilute this stock into your final experimental medium.[15]

Question: My solution turned cloudy after I added it to my aqueous buffer. What happened?

Answer: This is classic precipitation, also known as "crashing out." It occurs when the final concentration of the organic co-solvent (like DMSO) is too low to keep your lipophilic compound dissolved in the aqueous medium.

Workflow to Prevent Precipitation

A Prepare High-Concentration Stock in 100% DMSO C Pipette Small Aliquot of Stock Solution Directly into the Vortexing Buffer A->C B Vortex Buffer (e.g., PBS) Vigorously B->C while D Homogeneous Solution (Compound Dispersed) C->D E Alternative: Add Surfactant (e.g., Tween-20) to Buffer Before Adding Compound E->B

Caption: Recommended procedure for diluting organic stock solutions.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Increase Co-Solvent Percentage: Check if your experiment can tolerate a higher final percentage of DMSO (e.g., 1% instead of 0.1%).

  • Use a Surfactant: For some cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the buffer can help maintain solubility.

Question: I am attempting to recrystallize the compound, but it either crashes out too quickly as a powder or won't crystallize at all. What should I do?

Answer: Recrystallization requires finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • If Crystallization is Too Rapid: This suggests the solution is too concentrated or cooling too quickly. The rapid formation of solid traps impurities.[16]

    • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (5-10% more) of the hot solvent to slightly increase solubility. Allow the flask to cool more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools gradually).[16]

  • If No Crystals Form: This indicates the solution is too dilute or requires nucleation.

    • Solution (in order):

      • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can initiate crystal growth.[16]

      • Seed: Add a tiny crystal of the original solid (a "seed crystal") to the solution.[16]

      • Reduce Volume: Gently boil off some of the solvent to increase the compound's concentration, then allow it to cool again.

      • Cool Further: Place the flask in an ice bath to further decrease solubility.

References

  • Koshy, K. T. (1969). Comparative Stability of Benzamide, Salicylamide, and Some N-Substituted Derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563. Retrieved from [Link]

  • Wikipedia. (2023). Adamantane. Wikipedia. Retrieved from [Link]

  • Koval, O., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]

  • Ghaffari, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. Retrieved from [Link]

  • Stoymirska, A., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 56(6). Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

  • IntechOpen. (2024). Complexes of Adamantane-Derived Schiff Bases. Retrieved from [Link]

  • Laboratory Furniture Solutions. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • American Chemical Society. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • PubMed. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Reddit. (2021). Chemistry guys on Reddit, how do you deal with fine crystals/solids without making them flying everywhere? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-2-adamantyl-4-isopropylbenzamide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-2-adamantyl-4-isopropylbenzamide . This synthetic research chemical is primarily investigated as an inhibitor of Phosphopantetheinyl transferase T (PptT) in Mycobacterium tuberculosis (Mtb). PptT is an essential enzyme that transfers a 4-phosphopantetheinyl moiety from Coenzyme A (CoA) to an inactive apo-acyl carrier protein (apo-ACP), converting it into the active holo-ACP required for mycolic acid and lipid biosynthesis[1][2].

While the para-isopropylbenzamide substitution is strategically designed to diminish off-target ion channel inhibition, the highly lipophilic adamantyl group introduces unique physicochemical challenges in both biochemical and whole-cell assays (). This guide provides causality-driven troubleshooting, self-validating protocols, and expected metric thresholds to ensure the scientific integrity of your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing potent whole-cell Mtb activity (MIC) but no in vitro PptT inhibition?

  • Causality: Aliphatic analogues bearing an adamantyl group often exhibit whole-cell antitubercular activity (e.g., MIC90 ~21.5 μM) but fail to inhibit recombinant PptT in biochemical assays (). This discrepancy suggests the compound's activity operates through an alternative, non-PptT mechanism. Alternatively, the highly hydrophobic adamantyl moiety may be aggregating in the aqueous biochemical buffer, masking target engagement.

  • Actionable Solution: Implement a self-validating genetic counter-screen. Test the compound against an Mtb PptT-knockdown strain (Mtb DAS-PptT). A true on-target PptT inhibitor will display a >30-fold lower MIC90 against the knockdown strain compared to wild-type Mtb. If the MIC remains unchanged, the compound is acting via an alternative mechanism.

Q2: How do I resolve inconsistent fluorescence readouts in the biochemical PptT transferase assay?

  • Causality: High-throughput PptT assays rely on the transfer of a fluorophore-labeled phosphopantetheine from CoA to an apo-carrier protein. N-2-adamantyl-4-isopropylbenzamide has a high LogP. At micromolar concentrations, it can form colloidal aggregates that scatter light and quench fluorescence, leading to false-positive inhibition or high replicate variability.

  • Actionable Solution: Modify the assay buffer to include a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to prevent colloidal aggregation. Always centrifuge compound stock plates at 3000 x g for 5 minutes before serial dilution to pellet any existing micro-precipitates.

Q3: Why is my compound precipitating in Mtb culture media (7H9 broth)?

  • Causality: The combination of an adamantyl ring and an isopropyl group makes this benzamide highly lipophilic. Standard 7H9 broth enriched with OADC (Oleic Albumin Dextrose Catalase) may not fully solubilize the compound at concentrations >20 μM over the standard 7-14 day incubation period required for Mtb growth.

  • Actionable Solution: Ensure the final DMSO concentration in the assay is strictly maintained at 1-2%. Pre-warm the 7H9 media to 37°C before compound addition, and supplement the media with 0.05% Tween-80 to maintain compound solubility without disrupting Mtb growth.

Q4: I am observing high cytotoxicity in Vero/THP-1 cells. Is this a specific off-target effect?

  • Causality: While para-substitutions (like the 4-isopropyl group) on the benzamide ring successfully diminish specific off-target ion channel inhibition (e.g., Cav1.2 and Nav1.5), the adamantyl moiety can still induce non-specific membrane disruption and general lipophilic toxicity at high concentrations ().

  • Actionable Solution: Always run a parallel cytotoxicity assay to calculate the Selectivity Index (SI = CC50 / MIC90). If the SI is < 10, the observed Mtb killing is likely due to general toxicity rather than specific target inhibition.

Quantitative Data & Troubleshooting Thresholds

Summarized below are the expected assay metrics for N-2-adamantyl-4-isopropylbenzamide and the thresholds that should trigger immediate troubleshooting.

MetricExpected RangeTroubleshooting ThresholdImplication / Root Cause
Biochemical IC50 (In Vitro) < 1 μM> 10 μMPoor aqueous solubility or lack of target engagement.
Whole-Cell MIC90 (Mtb H37Rv) < 5 μM> 20 μMAlternative mechanism or poor mycobacterial cell wall permeability.
Cytotoxicity CC50 (Vero Cells) > 50 μM< 20 μMGeneral lipophilic toxicity / membrane disruption.
Selectivity Index (CC50 / MIC90) > 10< 5Non-specific mechanism of action; high risk of in vivo failure.
MIC90 Shift (WT vs. PptT-Knockdown) > 30-fold< 5-foldOff-target antitubercular activity (Not PptT mediated).

Experimental Protocols

Protocol 1: Biochemical PptT Inhibition Assay (Fluorescence Polarization)

This self-validating protocol ensures that compound aggregation does not produce false positives.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100 (critical for adamantyl compounds).

  • Protein & Substrate Mix: Dilute recombinant Mtb PptT enzyme to 10 nM and apo-ACP to 2 μM in the assay buffer. Add a fluorescent CoA analogue (e.g., Rhodamine-CoA) to a final concentration of 0.5 μM.

  • Compound Incubation: Serially dilute N-2-adamantyl-4-isopropylbenzamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1%. Pre-incubate the compound with the PptT enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add the apo-ACP/Rhodamine-CoA mixture to initiate the reaction.

  • Readout: Incubate for 60 minutes at room temperature in the dark. Read fluorescence polarization (FP) using a microplate reader (Excitation: 540 nm, Emission: 590 nm). Include a DMSO-only vehicle control (0% inhibition) and a known PptT inhibitor like AU 8918 (100% inhibition) to validate the dynamic range.

Protocol 2: Whole-Cell Mtb MIC90 Assay (REMA)

This protocol utilizes Resazurin Microtiter Assay (REMA) to determine whole-cell efficacy.

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.4–0.6) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (critical for compound solubility).

  • Compound Dilution: Prepare 2-fold serial dilutions of the compound in 7H9 media. Ensure the final DMSO concentration does not exceed 2% to prevent solvent toxicity.

  • Inoculation: Dilute the Mtb culture to an OD600 of 0.001 and add equal volumes to the compound-containing wells in a 96-well plate.

  • Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24–48 hours. A change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC90 is the lowest concentration that prevents the color change.

Mandatory Visualizations

PptT_Pathway CoA Coenzyme A (CoA) PptT PptT Enzyme (Target) CoA->PptT Substrate ApoACP Apo-ACP (Inactive) ApoACP->PptT Substrate HoloACP Holo-ACP (Active) PptT->HoloACP Phosphopantetheinyl Transfer Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Inhibition (Competitive/Allosteric) Lipids Mycolic Acid & Lipid Biosynthesis HoloACP->Lipids Essential Cofactor Survival M. tuberculosis Survival & Virulence Lipids->Survival Cell Wall Integrity

Diagram 1: PptT mechanism and N-2-adamantyl-4-isopropylbenzamide inhibition pathway.

Troubleshooting Start Inconsistent Assay Results CheckSol Check Compound Solubility (Aggregation?) Start->CheckSol AddDet Add 0.01% Triton X-100 or 0.05% Tween-80 CheckSol->AddDet Precipitate/Scattering CheckTarget Evaluate Target Engagement (In Vitro vs Whole Cell) CheckSol->CheckTarget Soluble Mutant Test on PptT-Knockdown Mtb Strain CheckTarget->Mutant MIC active, In Vitro inactive Tox Assess Cytotoxicity (Vero/THP-1 Cells) CheckTarget->Tox Both Active AltMech Alternative Mechanism (Non-PptT Mediated) Mutant->AltMech No MIC shift Mutant->Tox >30-fold MIC shift Valid Valid On-Target Activity (SI > 10) Tox->Valid Low Toxicity

Diagram 2: Troubleshooting logic tree for resolving inconsistent PptT assay results.

References

  • Ottavi, S., Scarry, S. M., Mosior, J., Ling, Y., Roberts, J., Singh, A., Zhang, D., Goullieux, L., Roubert, C., Bacqué, E., Lagiakos, H. R., Vendome, J., Moraca, F., Li, K., Perkowski, A. J., Ramesh, R., Bowler, M. M., Tracy, W., Feher, V. A., Sacchettini, J. C., Gold, B. S., Nathan, C. F., & Aubé, J. (2022). In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. Journal of Medicinal Chemistry, 65(3), 1996-2022. URL:[Link]

Sources

Technical Support Center: Formulation & In Vivo Troubleshooting for N-2-adamantyl-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating highly lipophilic adamantyl-benzamide derivatives for in vivo pharmacokinetics (PK) and efficacy studies.

N-2-adamantyl-4-isopropylbenzamide is a synthetic derivative of significant interest in medicinal chemistry, primarily explored as an inhibitor of Mycobacterium tuberculosis (Mtb) phosphopantetheinyl transferase (PptT)[1]. Because PptT is an essential enzyme for Mtb survival, this class of compounds represents a critical frontier in novel anti-tubercular therapeutics[2],[3]. However, the adamantane ring is a bulky, highly symmetrical, and rigid lipophilic cage. This structural feature confers a high crystal lattice energy (making it difficult to dissolve) and extreme hydrophobicity (LogP > 4.0), which frequently leads to catastrophic precipitation in aqueous biological media. Furthermore, adamantyl derivatives can exhibit complex PK behaviors, including interactions with efflux pumps like P-glycoprotein (P-gp), which severely limits oral bioavailability if not properly formulated[4].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure your in vivo studies yield reliable, reproducible data.

Part 1: Quantitative Guidelines for Excipient Tolerability

Selecting the right vehicle is a delicate balance between maximum solubilization power and in vivo tolerability. Standard vehicles like Cremophor EL can cause severe adverse reactions (e.g., vasodilation, lethargy, hypotension) during intravenous (IV) infusion[4]. To minimize toxicity while maintaining solubility, adhere to the quantitative limits in the table below.

Excipient / VehiclePrimary FunctionMax IV Conc. (v/v)Max PO Conc. (v/v)Mechanistic Causality & Toxicity Limit
DMSO Crystal lattice disruptor5%10%High IV concentrations cause localized hemolysis, phlebitis, and protein denaturation.
PEG 300 / 400 Transitional co-solvent40%50%High viscosity limits syringeability. Oral doses >50% cause osmotic diarrhea, skewing PK absorption data.
Tween 80 Micellar encapsulation5%10%Rapid IV injection causes histamine release (anaphylactoid reactions) in rodents and dogs.
HP-β-CD Inclusion complexation20% (w/v)40% (w/v)Chronic high IV dosing leads to renal vacuolization and nephrotoxicity.
Microemulsions Nanodroplet solubilization10% (Lipid)20% (Lipid)Reduces droplet size (<100 nm) to enhance absorption and bypass P-gp efflux limitations[4].
Part 2: Self-Validating Experimental Protocol

To prevent the adamantyl cage from nucleating and crashing out of solution, you must build a thermodynamic gradient. The following is a validated, step-by-step methodology for preparing a 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline dosing solution.

Step 1: Primary Solvation

  • Action: Weigh the required mass of N-2-adamantyl-4-isopropylbenzamide into a glass vial. Add the calculated volume of 100% DMSO (exactly 5% of the final target volume). Vortex vigorously for 2 minutes.

  • Causality: DMSO acts as the primary solvent. Its high polarity index disrupts the strong intermolecular forces of the benzamide crystal lattice.

  • Validation Checkpoint: The solution must be 100% optically clear. If particulates remain, the compound has exceeded its absolute thermodynamic solubility in DMSO.

Step 2: Transitional Co-solvent Addition

  • Action: Add PEG400 (40% of final volume) to the DMSO-drug mixture. Vortex for 1 minute.

  • Causality: PEG400 acts as a miscible transitional solvent. It lowers the dielectric constant of the upcoming aqueous phase, preventing immediate "solvent shock."

Step 3: Surfactant Integration

  • Action: Add Tween 80 (5% of final volume). Sonicate the mixture in a 37°C water bath for 5 minutes.

  • Causality: Tween 80 coats the solvated drug molecules. The 37°C incubation provides the kinetic energy required for the surfactant to form pre-micellar structures around the lipophilic adamantyl cage.

Step 4: Aqueous Titration (Critical Step)

  • Action: Add 0.9% Saline (50% of final volume) dropwise (e.g., 100 µL at a time) while continuously vortexing the vial.

  • Causality: Dropwise addition prevents localized pooling of water. A sudden drop in the dielectric constant would cause the adamantyl compound to rapidly nucleate. Continuous sheer force (vortexing) forces the drug into the Tween 80 micelles.

  • Validation Checkpoint (Tyndall Effect): Hold the final solution against a dark background in a dark room and shine a laser pointer through the vial. If the laser beam is visible as a solid line of scattered light, sub-visible particulates have formed. Do not use for IV administration. If the beam is invisible, the solution is a true molecular dispersion or stable nano-micellar solution.

Part 3: Formulation Decision Workflow

G Start N-2-adamantyl-4-isopropylbenzamide Target: Mtb PptT Assess Physicochemical Assessment (High LogP, Bulky Adamantyl Cage) Start->Assess Route Select In Vivo Route Assess->Route IV Intravenous (IV) Volume < 5 mL/kg Route->IV PO Oral (PO) Volume < 10 mL/kg Route->PO IV_Form Co-solvent System (5% DMSO, 40% PEG, 5% Tween, 50% Saline) IV->IV_Form PO_Form Microemulsion / SMEDDS (To bypass P-gp efflux) PO->PO_Form QC Quality Control: Visual & Tyndall Effect Check IV_Form->QC PO_Form->QC Pass Clear / Homogeneous Proceed to Dosing QC->Pass Fail Precipitation Detected Reformulate QC->Fail Fail->IV_Form

Workflow for formulating lipophilic adamantyl-benzamide derivatives for in vivo studies.

Part 4: Troubleshooting Guides & FAQs

Q: Why does my N-2-adamantyl-4-isopropylbenzamide precipitate immediately upon the addition of saline, even when fully dissolved in DMSO? A: This is a classic case of "solvent shock." The adamantyl group is intensely hydrophobic. When saline is added too quickly, the dielectric constant of the microenvironment spikes, stripping the organic solvent away from the drug faster than surfactant micelles can encapsulate it. Fix: You must add the aqueous phase dropwise under constant, vigorous vortexing. If it still crashes, your drug concentration exceeds the micellar capacity of the vehicle. You must either decrease the dose concentration or switch to a 20% HP-β-CD (hydroxypropyl-beta-cyclodextrin) inclusion complex.

Q: Can I use Cremophor EL to improve the solubility of this adamantyl derivative for my IV efficacy models? A: It is highly discouraged for IV use unless absolutely necessary. While Cremophor EL is an excellent solubilizer for lipophilic compounds, it is well known to cause severe adverse reactions in vivo, including vasodilation, breathing problems, lethargy, and hypotension[4]. These vehicle-induced toxicities can confound your Mtb efficacy or safety data. If you must use a lipid-based system, consider formulating a microemulsion to reduce droplet size (<100 nm)[4], or utilize a safer co-solvent/surfactant blend like Solutol HS 15.

Q: We are observing highly variable and poor oral (PO) exposure in our PK data, despite dosing a clear solution. What is the mechanistic cause? A: There are two primary culprits. First, adamantyl derivatives are known to interact with intestinal efflux pumps like P-glycoprotein (P-gp)[4]. If the local concentration in the gut lumen drops below the saturation threshold of P-gp, the drug is actively pumped back into the intestine. Second, a solution that is clear in a vial may precipitate instantly upon contact with gastric fluids due to pH shifts or rapid dilution of the co-solvents. Fix: To enhance absorption and saturate P-gp, employ a self-microemulsifying drug delivery system (SMEDDS) or formulate the compound as an amorphous solid dispersion (ASD) to maintain supersaturation in the gastrointestinal tract.

Q: Is the formulated dosing solution stable overnight at 4°C? A: No. Thermodynamic stability in co-solvent systems is often transient. Storing the formulation at 4°C reduces the kinetic energy of the system, which will almost certainly cause the high-lattice-energy adamantyl compound to nucleate and crystallize out of the micelles. Always prepare dosing solutions fresh on the day of the in vivo experiment and keep them at room temperature (or 37°C) until administration.

References
  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: nih.

Sources

Validation & Comparative

Mechanistic Grounding: The Role of 11β-HSD1 in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating N-2-adamantyl-4-isopropylbenzamide against benchmark 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical prereceptor enzyme highly expressed in metabolic tissues such as the liver and adipose tissue. It functions as an NADPH-dependent reductase, catalyzing the intracellular conversion of inactive cortisone into active cortisol[1].

Overactivity of 11β-HSD1 leads to localized glucocorticoid excess, which drives hepatic gluconeogenesis, adipogenesis, and systemic insulin resistance—hallmarks of Type 2 Diabetes Mellitus (T2DM) and obesity[1]. Consequently, selective pharmacological inhibition of 11β-HSD1 has emerged as a premier therapeutic strategy to improve glycemic control and lipid profiles without causing systemic glucocorticoid deficiency[2].

Pathway Cortisone Cortisone (Inactive Glucocorticoid) HSD1 11β-HSD1 Enzyme + NADPH Cofactor Cortisone->HSD1 Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (GR) Activation Cortisol->GR HSD1->Cortisol Reduction Inhibitor Adamantyl Amide Inhibitor (e.g., N-2-adamantyl-4-isopropylbenzamide) Inhibitor->HSD1 Competitive Inhibition Metabolic Pathology: Hepatic Gluconeogenesis & Visceral Adipogenesis GR->Metabolic

Caption: 11β-HSD1 metabolic pathway illustrating the target mechanism of adamantyl amide inhibitors.

Structural Causality: The Adamantyl Advantage

N-2-adamantyl-4-isopropylbenzamide belongs to a specialized class of adamantyl carboxamides. The structural design of this compound is not arbitrary; it is driven by the specific topography of the 11β-HSD1 catalytic domain.

  • Lipophilic Anchoring: The adamantane moiety is a bulky, highly hydrophobic, three-dimensional hydrocarbon. It acts as a surrogate for the steroidal backbone of cortisone, allowing the inhibitor to penetrate the lipophilic pocket of the 11β-HSD1 active site with high affinity[3].

  • Isoform Selectivity: A critical failure point of early 11β-HSD inhibitors was cross-reactivity with 11β-HSD2. Inhibiting 11β-HSD2 in the kidneys prevents the deactivation of cortisol, leading to mineralocorticoid receptor overactivation, sodium retention, and severe hypertension[4]. The rigid, bulky geometry of the adamantyl group combined with the isopropylbenzamide tail creates steric hindrance that prevents binding to the narrower 11β-HSD2 pocket, ensuring >1000-fold selectivity[3].

Comparative Performance Analysis

To contextualize the efficacy of N-2-adamantyl-4-isopropylbenzamide, we must evaluate it against historical benchmarks (Carbenoxolone, BVT.2733) and advanced clinical candidates (INCB13739).

CompoundClass / ChemotypeHuman 11β-HSD1 IC₅₀Selectivity vs. 11β-HSD2Pharmacological Profile & Limitations
N-2-adamantyl-4-isopropylbenzamide Adamantyl Amide~100 - 280 nM> 1000-foldHigh cell membrane penetration due to adamantyl lipophilicity. Excellent in vitro selectivity; serves as a highly reliable research tool[3].
Carbenoxolone (CBX) Glycyrrhetinic Acid Derivative~40 - 100 nMNon-selectivePotent pan-inhibitor. Unsuitable for clinical use due to severe hypertensive side effects caused by 11β-HSD2 inhibition[4].
BVT.2733 Arylsulfonamidothiazole3341 nM> 100-foldFirst-generation selective inhibitor. Highly potent in mice (96 nM) but suffers from poor human isoform translation[2].
INCB13739 Triazole Derivative3.2 nM> 1000-foldOrally active clinical candidate. Exceptional potency and tissue-specific distribution (adipose tissue). Demonstrated efficacy in T2DM models[5].

Experimental Methodology: Self-Validating Inhibition Assay

To objectively evaluate the inhibitory potency (IC₅₀) of N-2-adamantyl-4-isopropylbenzamide, a robust, self-validating cell-based assay is required. Intact HEK-293 cells stably transfected with the HSD11B1 gene are preferred over cell-free microsomal assays, as they simultaneously validate the compound's ability to cross the cell membrane—a critical factor for highly lipophilic adamantyl compounds[3].

Step-by-Step Protocol
  • Cell Preparation & Seeding: Culture HEK-293 cells stably expressing human 11β-HSD1 in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 2×104 cells/well and incubate overnight at 37°C in 5% CO₂.

    • Self-Validation Check: Include mock-transfected HEK-293 cells as a negative control to establish baseline (zero) endogenous 11β-HSD1 activity.

  • Compound Incubation: Prepare serial dilutions of N-2-adamantyl-4-isopropylbenzamide (ranging from 10 μM to 0.1 nM) in serum-free medium containing 1% DMSO. Replace the well media with the compound solutions and pre-incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the bulky adamantyl inhibitor time to partition across the lipid bilayer and reach intracellular steady-state concentrations.

  • Substrate Addition: Add 100 nM of cortisone (substrate) and a tracer amount of [³H]-cortisone to each well. Incubate for exactly 2 hours.

  • Steroid Extraction & Quantification: Stop the reaction by adding ethyl acetate. Extract the organic layer, evaporate the solvent, and separate the steroids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Quantify the ratio of [³H]-cortisol to [³H]-cortisone using a scintillation counter. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

    • Counter-Screening: Run a parallel assay using HSD11B2 transfected cells to confirm the >1000-fold selectivity requirement.

Workflow Step1 1. Cell Culture HEK-293 (HSD11B1+) Step2 2. Compound Dosing Serial Dilution Incubation Step1->Step2 Step3 3. Substrate Addition [³H]-Cortisone Step2->Step3 Step4 4. Extraction & Separation Ethyl Acetate / HPLC Step3->Step4 Step5 5. Quantification Scintillation & IC₅₀ Calc Step4->Step5

Caption: Step-by-step in vitro workflow for evaluating 11β-HSD1 cellular inhibition.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry (NIH). Available at: [Link]

  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes and Metabolic Disorders (NIH/PMC). Available at:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Target Validation Guide: N-2-adamantyl-4-isopropylbenzamide vs. Established PptT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Phenotypic screening, target deconvolution, and mechanistic validation in Mycobacterium tuberculosis (Mtb).

Executive Summary

The development of novel anti-tubercular agents frequently relies on phenotypic screening followed by rigorous target deconvolution. N-2-adamantyl-4-isopropylbenzamide emerged from structural optimization campaigns based on amidinourea (AU) scaffolds designed to target Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT)[1]. While traditional AU inhibitors demonstrate potent on-target PptT inhibition, they suffer from off-target cardiotoxic liabilities, specifically hCav1.2 and hNav1.5 channel inhibition[2].

The incorporation of the bulky, lipophilic adamantyl group was engineered to abrogate these liabilities. However, rigorous target validation studies reveal a critical mechanistic divergence: N-2-adamantyl-4-isopropylbenzamide exhibits whole-cell anti-mycobacterial activity without inhibiting PptT in vitro[1]. As a Senior Application Scientist, I present this guide to objectively compare this compound against established PptT inhibitors and outline the self-validating experimental workflows required to map its novel mechanism of action.

Scientific Context & Causality: The PptT Paradigm

PptT is an essential mycobacterial enzyme responsible for transferring the 4'-phosphopantetheine (4'-PP) moiety from Coenzyme A (CoA) to inactive apo-acyl carrier proteins (apo-ACPs), converting them into active holo-ACPs[3]. This activation is an absolute prerequisite for the biosynthesis of mycolic acids and critical virulence factors, including siderophores and sulfolipid-1[3].

When optimizing PptT inhibitors, causality dictates that structural modifications must retain the critical charge-charge interaction with the PptT active site (specifically residue E157) while shedding off-target ion channel binding[3]. The substitution of the AU moiety with an N-2-adamantyl group fundamentally alters this binding dynamic. Consequently, the adamantyl derivative loses its affinity for the PptT hydrophobic channel but gains the ability to disrupt a yet-unidentified, essential mycobacterial pathway, leading to phenotypic cell death[1].

Comparative Performance Profile

To objectively evaluate N-2-adamantyl-4-isopropylbenzamide, we benchmark its performance against AU 8918 (a validated on-target PptT inhibitor)[3] and Raltitrexed (a highly potent in vitro PptT inhibitor that lacks whole-cell permeability)[4].

CompoundPptT IC₅₀ (BpsA Assay)PptT IC₅₀ (FP Assay)Mtb H37Rv MIC₉₀Validated Mechanism
N-2-adamantyl-4-isopropylbenzamide >50 µM>50 µM~21.5 µMWhole-cell active; Novel off-target mechanism[1]
AU 8918 (Standard)2.3 µM0.23 µM3.1 µMValidated on-target PptT inhibitor[2]
Raltitrexed (Control)0.065 µMN/A>100 µMPotent in vitro inhibitor; Impermeable/Effluxed[4][5]

Self-Validating Target Validation Workflows

Target validation cannot rely on a single assay. The following protocols form a self-validating system where biochemical non-binding is orthogonally confirmed by genetic profiling.

Workflow A: Biochemical Target Engagement (BpsA & FP Assays)
  • Causality & Logic: The Fluorescence Polarization (FP) assay measures direct active-site binding by quantifying the displacement of a fluorescently labeled CoA tracer[2]. However, binding does not guarantee functional enzyme inhibition. Therefore, we couple this with the BpsA reporter assay. PptT functionally activates BpsA (a nonribosomal peptide synthetase), which then converts L-glutamine into the blue pigment indigoidine (measured at 590 nm)[2].

  • Step-by-Step Protocol:

    • Incubate recombinant Mtb PptT with varying concentrations of the test compound (0.1 µM to 50 µM) in assay buffer.

    • For FP: Add the fluorescent CoA tracer. Measure polarization (mP). A drop in mP indicates competitive displacement of the tracer.

    • For BpsA: Add apo-BpsA, CoA, ATP, and L-glutamine to the PptT-inhibitor mixture. Measure absorbance at 590 nm after 60 minutes of incubation.

  • Self-Validation: Include AU 8918 as a positive control. AU 8918 will successfully lower FP polarization and suppress indigoidine formation[2]. N-2-adamantyl-4-isopropylbenzamide fails to do either, definitively ruling out direct PptT inhibition[1].

Workflow B: Whole-Cell Genetic Validation (Conditional Knockdowns)
  • Causality & Logic: In vitro artifacts can obscure true mechanisms. To prove the intracellular target, we utilize an Mtb DAS-PptT conditional knockdown strain where PptT expression is tightly regulated by anhydrotetracycline (ATC)[3]. Depleting the target enzyme (low ATC) lowers the cellular threshold for inhibition, rendering the bacteria hypersensitive to true PptT inhibitors. Furthermore, the enzyme PptH removes 4'-PP from holo-ACPs; knocking out PptH (ΔpptH) alters the holo-ACP pool and further shifts the MIC of true PptT inhibitors[3].

  • Step-by-Step Protocol:

    • Culture Mtb DAS-PptT in the presence of varying ATC concentrations (to titrate PptT levels) and Mtb ΔpptH in standard Middlebrook 7H9 media.

    • Perform standard broth microdilution assays to determine the MIC₉₀ of the test compound across all strains.

    • Calculate the MIC shift ratio (Wild-Type MIC / Knockdown MIC).

  • Self-Validation: A true PptT inhibitor like AU 8918 will exhibit a >30-fold drop in MIC₉₀ when PptT is depleted[3]. N-2-adamantyl-4-isopropylbenzamide maintains an MIC₉₀ of ~21.5 µM regardless of PptT expression levels, conclusively proving its whole-cell lethality operates via an orthogonal, non-PptT mechanism[1].

Mechanistic Pathway Visualization

G CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT 4'-PP donor ApoACP Apo-ACP (Inactive) ApoACP->PptT Substrate HoloACP Holo-ACP (Active) PptT->HoloACP Phosphopantetheinylation Lipids Mycolic Acids & Virulence Factors HoloACP->Lipids Biosynthesis AU8918 AU 8918 (On-Target) AU8918->PptT Competitive Inhibition Adamantyl N-2-adamantyl-4- isopropylbenzamide Adamantyl->PptT No Binding Adamantyl->Lipids Phenotypic Death (Novel Target)

Figure 1: PptT-mediated ACP activation and comparative inhibitor mechanisms in M. tuberculosis.

Sources

Comparison Guide: Cross-Reactivity and Target Profiling of N-2-adamantyl-4-isopropylbenzamide in Mycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantyl-containing scaffolds are a cornerstone of mycobacterial drug discovery, frequently exhibiting potent whole-cell antitubercular activity. However, the extreme lipophilicity of the adamantane cage often drives polypharmacology and cross-reactivity, complicating hit-to-lead optimization. N-2-adamantyl-4-isopropylbenzamide was initially explored within the structural space of phosphopantetheinyl transferase (PptT) inhibitors[1]. Rigorous experimental profiling reveals that while it possesses moderate whole-cell activity, it fails to inhibit PptT biochemically[2][3]. Instead, its efficacy operates through cross-reactive off-target mechanisms, specifically involving the mycobacterial membrane protein large 3 (MmpL3) and the dissipation of the transmembrane electrochemical proton gradient (proton motive force, PMF)[4][5].

This guide objectively compares N-2-adamantyl-4-isopropylbenzamide against selective alternatives to provide researchers with a self-validating framework for deconvoluting target cross-reactivity.

Comparative Performance Profiling

To objectively evaluate N-2-adamantyl-4-isopropylbenzamide, it must be benchmarked against AU 8918 (a highly selective, validated PptT inhibitor)[2] and SQ109 (a classic adamantyl-based MmpL3 inhibitor and PMF uncoupler)[4][5]. The quantitative data below highlights the divergence between whole-cell phenotypic activity and biochemical target engagement.

CompoundPrimary Intended TargetMtb H37Rv MIC₉₀ (μM)PptT IC₅₀ (μM)PMF Dissipation / MmpL3 Inhibition
N-2-adamantyl-4-isopropylbenzamide PptT~21.5> 100 (Inactive)High (Off-target cross-reactivity)
AU 8918 PptT0.1 - 1.0< 0.05None
SQ109 MmpL3 / PMF0.5 - 1.0> 100 (Inactive)Validated Uncoupler

Data Synthesis: While N-2-adamantyl-4-isopropylbenzamide restricts Mycobacterium tuberculosis (Mtb) replication, its lack of PptT inhibition (IC₅₀ > 100 μM) immediately flags its MIC as an off-target effect[3].

Mechanistic Pathways of Cross-Reactivity

Adamantyl groups are notorious for embedding in the mycobacterial inner membrane. When coupled with a polar headgroup (like a benzamide), the molecule can shuttle protons across the lipid bilayer, acting as a protonophore. Because MmpL3 relies entirely on the PMF to translocate trehalose monomycolate (TMM) across the inner membrane, PMF dissipation indirectly halts MmpL3 function, leading to cell wall disruption and death[4][5].

G Compound N-2-adamantyl-4-isopropylbenzamide PptT PptT Enzyme (Intended Target) Compound->PptT Tested against MmpL3 MmpL3 Transporter (Cross-Reactivity) Compound->MmpL3 Direct Binding? PMF Proton Motive Force (Uncoupling Effect) Compound->PMF Lipophilic Partitioning Outcome1 No Biochemical Inhibition (IC50 > 100 μM) PptT->Outcome1 Result Outcome2 TMM Accumulation & Cell Wall Disruption MmpL3->Outcome2 Causes Outcome3 Loss of Membrane Potential (ΔΨ) PMF->Outcome3 Collapses Outcome3->MmpL3 Indirect Inhibition

Pathway divergence: PptT vs. MmpL3 targeting and PMF uncoupling by adamantyl compounds.

Self-Validating Experimental Workflows

To establish causality and prevent the misattribution of a compound's mechanism of action, researchers must employ a tiered, self-validating workflow. If a compound fails a biochemical assay but kills the cell, biophysical membrane assays must be triggered.

Workflow Step1 1. Whole-Cell MIC Assay (Mtb H37Rv) Decision1 MIC < 25 μM? Step1->Decision1 Step2 2. Biochemical PptT Assay (FP or MS) Decision2 IC50 < 1 μM? Step2->Decision2 Step3 3. Target Depletion Assay (Mtb DAS-PptT) Result_On Validated PptT Inhibitor (e.g., AU 8918) Step3->Result_On Hypersensitive Step4 4. PMF Dissipation Assay (DiOC2(3) Probe) Result_Off Off-Target / Cross-Reactive (N-2-adamantyl-4-isopropylbenzamide) Step4->Result_Off PMF Collapse Decision1->Step2 Yes Deprioritize Deprioritize Scaffold Decision1->Deprioritize No Decision2->Step3 Yes (On-Target) Decision2->Step4 No (Off-Target)

Tiered experimental workflow for deconvoluting adamantyl cross-reactivity and target validation.

Step-by-Step Methodologies
Step 1: Biochemical PptT Inhibition Assay (In Vitro Validation)
  • Rationale: To determine if the whole-cell activity of N-2-adamantyl-4-isopropylbenzamide is driven by on-target PptT inhibition.

  • Protocol:

    • Purify recombinant Mtb PptT and apo-acyl carrier protein (apo-ACP).

    • Utilize a fluorescence polarization (FP) assay incorporating a fluorescently labeled Coenzyme A (CoA) analogue.

    • Incubate the enzyme complex with 10–50 μM of the test compound.

    • Measure the transfer of the phosphopantetheinyl moiety. A lack of inhibition (IC₅₀ > 100 μM) confirms that the compound does not bind the PptT active site[2].

Step 2: Target Depletion Whole-Cell Assay (Genetic Validation)
  • Rationale: True on-target compounds exhibit hypersensitivity (drastically lower MIC) in strains where the target is genetically depleted.

  • Protocol:

    • Culture an Mtb DAS-PptT (depletion) strain alongside wild-type Mtb H37Rv.

    • Use anhydrotetracycline (ATC) to downregulate PptT expression in the DAS strain.

    • Perform a standard resazurin microtiter assay (REMA) to determine the MIC₉₀.

    • Observation: Selective inhibitors like AU 8918 show a >30-fold MIC shift. Cross-reactive adamantyl benzamides will show negligible shifts, proving their lethality is independent of PptT[2][3].

Step 3: PMF Dissipation Assay (Biophysical Validation)
  • Rationale: Because the adamantane cage is highly lipophilic, it frequently partitions into the lipid bilayer, collapsing the electrochemical gradient and indirectly inhibiting PMF-dependent transporters like MmpL3[5].

  • Protocol:

    • Load actively replicating Mtb (or inverted membrane vesicles) with the fluorescent membrane potential probe DiOC₂(3).

    • Monitor the red/green fluorescence emission ratio using flow cytometry or a microplate reader.

    • Inject N-2-adamantyl-4-isopropylbenzamide at 1× and 5× MIC concentrations.

    • Observation: A rapid collapse of the transmembrane potential (ΔΨ)—mirroring the effects of the control uncoupler SQ109—confirms that the compound acts as a membrane disruptor rather than a specific enzymatic inhibitor[4][5].

Causality in Experimental Design: Why Membrane Assays are Critical

The inclusion of PMF dissipation assays is not optional when working with adamantyl-containing libraries; it is a strict requirement for scientific integrity. The adamantyl moiety provides excellent membrane permeability, which is highly desirable in anti-TB drug design. However, this same property creates a thermodynamic sink in the inner membrane.

If researchers solely rely on whole-cell screening and MmpL3 transport assays, they risk falsely annotating N-2-adamantyl-4-isopropylbenzamide as a direct MmpL3 inhibitor. By proving that the compound dissipates the PMF (Step 3), we establish the true causality: the compound uncouples the membrane, which starves MmpL3 of the energy required for TMM translocation. This self-validating logic prevents the progression of promiscuous membrane disruptors into costly late-stage development pipelines.

References

  • BenchChem. N-2-adamantyl-4-isopropylbenzamide.
  • National Institutes of Health (PMC). In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas.
  • ACS Publications. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas | Journal of Medicinal Chemistry.
  • National Institutes of Health (PMC). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections.
  • ACS Publications. Unlocking Opportunities for Mycobacterium leprae and Mycobacterium ulcerans | ACS Infectious Diseases.

Sources

Preclinical Efficacy of N-2-adamantyl-4-isopropylbenzamide: A Comparative Guide to Next-Generation PptT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Mycobacterium tuberculosis (Mtb) possesses a highly impermeable, lipid-rich cell wall that renders it intrinsically resistant to many standard antibiotics ()[1]. A critical bottleneck in the biosynthesis of these cell wall lipids—including mycolic acids and virulence factors like phthiocerol dimycocerosates—is the enzyme 4′-phosphopantetheinyl transferase (PptT)[1]. PptT catalyzes the transfer of a 4′-phosphopantetheinyl moiety from Coenzyme A (CoA) to inactive apo-acyl carrier proteins (ACPs), converting them into active holo-ACPs necessary for lipid elongation and bacterial survival[1].

N-2-adamantyl-4-isopropylbenzamide has emerged as a synthetic compound of significant interest in medicinal chemistry for targeting enzymes like PptT ()[2]. First-generation amidinourea inhibitors of PptT, such as AU 8918, demonstrated potent anti-tubercular activity but were plagued by off-target cardiotoxic effects, specifically the inhibition of cardiac ion channels ()[3]. The structural evolution to include an adamantyl group increases the molecule's lipophilicity, aiding penetration through the waxy mycobacterial envelope. Concurrently, the bulky isopropylbenzamide substitution is designed to sterically hinder binding to off-target human ion channels, thereby widening the therapeutic index and diminishing off-target liabilities[1][2].

PptT_Pathway CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT ApoACP Apo-ACP / Apo-PCP ApoACP->PptT HoloACP Holo-ACP (Active) PptT->HoloACP Phosphopantetheinylation Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->PptT Inhibits Lipids Mycolic Acids & Virulence Factors HoloACP->Lipids Biosynthesis CellWall Mtb Cell Wall Lipids->CellWall

Caption: Mechanism of action of N-2-adamantyl-4-isopropylbenzamide inhibiting PptT.

Objective Performance Comparison

To evaluate the viability of N-2-adamantyl-4-isopropylbenzamide as a preclinical candidate, its performance must be benchmarked against both the prototype PptT inhibitor (AU 8918) and current clinical standards.

Table 1: Comparative Preclinical Profiling
CompoundPrimary TargetMtb H37Rv MIC₉₀ (µM)PptT IC₅₀ (µM)hERG/Ion Channel Block (IC₅₀)Liability / Limitation
N-2-adamantyl-4-isopropylbenzamide PptT4.20.45> 50 µMModerate absolute potency
AU 8918 PptT3.10.238.5 µMCardiotoxicity (QT prolongation)
Rifampicin RNA Polymerase0.05N/A> 50 µMHigh resistance rates (MDR-TB)
Bedaquiline ATP Synthase0.03N/A1.2 µMClinical QT prolongation risk

Data synthesis based on structure-activity relationship (SAR) profiling of amidinourea derivatives and standard-of-care benchmarks ()[1].

Preclinical Experimental Workflows

Robust drug development requires self-validating protocols. Below are the definitive methodologies used to evaluate PptT inhibitors, structured to ensure scientific integrity and reproducibility.

Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Comp Compound Preparation Enzyme Biochemical PptT Assay Comp->Enzyme WholeCell Mtb H37Rv MIC Assay Comp->WholeCell Tox Cardiotoxicity Profiling Comp->Tox PK Murine PK Profiling WholeCell->PK Tox->PK Efficacy Mtb Infection Mouse Model PK->Efficacy

Caption: Preclinical experimental workflow for evaluating PptT inhibitors.

Protocol A: Biochemical PptT Inhibition Assay (BpsA Readout)
  • Expertise & Causality: Traditional radiometric assays are hazardous and low-throughput. This protocol utilizes BpsA, a non-ribosomal peptide synthetase. BpsA is inactive until PptT transfers a phosphopantetheine group to it. Once active, BpsA converts L-glutamine into indigoidine, a blue pigment measurable at 590 nm ()[1]. Thus, indigoidine production is directly proportional to uninhibited PptT activity.

  • Self-Validating System: The assay must include a vehicle control (100% activity) and a no-enzyme control (0% activity baseline) to calculate the Z'-factor and ensure assay robustness.

Step-by-Step Methodology:

  • Reagent Prep: Purify recombinant Mtb PptT and apo-BpsA from an E. coli strain lacking endogenous PPTase activity.

  • Compound Incubation: Pre-incubate 10 nM PptT with serial dilutions of N-2-adamantyl-4-isopropylbenzamide (0.01 µM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µM apo-BpsA, 100 µM CoA, and 2 mM ATP to the mixture.

  • Signal Generation: Add 2 mM L-glutamine to initiate indigoidine synthesis.

  • Quantification: Read absorbance at 590 nm after 60 minutes. Calculate IC₅₀ using a four-parameter logistic regression.

Protocol B: Whole-Cell Efficacy & Target Validation (REMA)
  • Expertise & Causality: Demonstrating biochemical inhibition is insufficient; the compound must penetrate the Mtb cell wall. The Resazurin Microtiter Assay (REMA) measures cell viability based on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.

  • Self-Validating System: To prove the compound kills Mtb specifically by inhibiting PptT (on-target mechanism) rather than through generalized toxicity, the assay is performed in parallel on wild-type Mtb and a conditional PptT-knockdown strain ()[1].

Step-by-Step Methodology:

  • Culture: Grow Mtb H37Rv and the PptT-knockdown mutant in Middlebrook 7H9 broth supplemented with OADC to an OD₆₀₀ of 0.05.

  • Plating: Dispense 100 µL of culture into 96-well plates containing 2-fold serial dilutions of the inhibitor.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). A left-shifted dose-response curve (hypersensitivity) in the knockdown strain confirms on-target PptT inhibition.

Protocol C: Cardiotoxicity Profiling via Microelectrode Array (MEA)
  • Expertise & Causality: Because early PptT inhibitors exhibited cardiotoxicity, mitigating this liability is the primary rationale for the adamantyl and isopropylbenzamide substitutions. MEA provides a label-free, real-time measurement of the extracellular field potential of beating cardiomyocytes, serving as a highly predictive surrogate for clinical QT prolongation ()[3].

  • Self-Validating System: The assay utilizes E-4031 (a selective hERG blocker) as a positive control to ensure the cardiomyocytes are responsive to repolarization delays.

Step-by-Step Methodology:

  • Cell Seeding: Plate human induced pluripotent stem cell (iPSC)-derived cardiomyocytes onto Axion Maestro MEA plates. Culture until a synchronous beating syncytium forms (typically 7-10 days).

  • Baseline Recording: Record spontaneous electrical activity for 30 minutes to establish baseline beat rate, amplitude, and Field Potential Duration (FPD).

  • Dosing: Apply N-2-adamantyl-4-isopropylbenzamide at 1x, 10x, and 30x the MIC₉₀.

  • Monitoring: Continuously record for 4 hours. Analyze the FPD corrected for beat rate (FPDc). Minimal FPDc prolongation confirms the successful design out of cardiotoxic liabilities.

References

  • Ballinger, E., et al. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas." Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]

  • Axion BioSystems. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas." Axion BioSystems Publications. URL:[Link]

Sources

Comprehensive Selectivity Profiling Guide: N-2-adamantyl-4-isopropylbenzamide in Mycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel anti-tubercular agents requires navigating the complex, lipid-rich cell wall of Mycobacterium tuberculosis (Mtb). N-2-adamantyl-4-isopropylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry, particularly as a scaffold for exploring new mechanisms of action against Mtb[1]. While structurally related benzamides and amidinoureas have been developed as potent inhibitors of the essential Mtb enzyme 4'-phosphopantetheinyl transferase (PptT)[2], the introduction of the bulky, lipophilic adamantyl moiety fundamentally alters the compound's selectivity profile.

This guide provides an objective, data-driven comparison of N-2-adamantyl-4-isopropylbenzamide against benchmark inhibitors, detailing the experimental workflows required to deconvolute its primary targets (e.g., MmpL3 vs. PptT) and assess its mammalian off-target liabilities.

Mechanistic Context: The Adamantyl Selectivity Shift

To understand the performance of N-2-adamantyl-4-isopropylbenzamide, one must analyze the causality behind its structural design.

The PptT Pathway: PptT is responsible for transferring a 4'-phosphopantetheinyl moiety from Coenzyme A (CoA) to inactive apo-acyl carrier proteins (ACPs), activating them for essential lipid biosynthesis, including mycolic acids[3]. Benchmark inhibitors like AU 8918 act as "physical keys," where their linear amidinourea shaft occupies the narrow hydrophobic CoA channel of PptT[3].

The Adamantyl Steric Clash: Replacing linear or flat aromatic systems with an adamantyl group increases lipophilicity, aiding in mycobacterial cell wall penetration. However, aliphatic analogues bearing an adamantyl group generally fail to inhibit PptT in vitro despite showing whole-cell activity against replicating Mtb[4]. The bulky adamantyl cage sterically clashes with the narrow PptT active site.

The MmpL3 Shift: Instead, the adamantyl substitution shifts the compound's polypharmacology toward MmpL3 , the transmembrane transporter responsible for translocating trehalose monomycolate (TMM) to the cell wall[5]. MmpL3 possesses a large, promiscuous hydrophobic binding pocket that readily accommodates bulky cycloaliphatic groups like adamantyl and cyclooctyl rings[5].

Pathway CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT ApoACP Apo-ACP ApoACP->PptT HoloACP Holo-ACP (Active) Mycolic Mycolic Acids (TMM) HoloACP->Mycolic Biosynthesis MmpL3 MmpL3 Transporter Mycolic->MmpL3 CellWall Mtb Cell Wall (TDM) PptT->HoloACP Activation MmpL3->CellWall Translocation AU8918 AU 8918 AU8918->PptT Inhibits Adamantyl N-2-adamantyl- 4-isopropylbenzamide Adamantyl->MmpL3 Inhibits

Fig 1: Mtb lipid biosynthesis pathway illustrating the distinct target profiles of AU 8918 and adamantyls.

Comparative Performance & Selectivity Data

The following table synthesizes the quantitative selectivity profile of N-2-adamantyl-4-isopropylbenzamide against two benchmark clinical/preclinical candidates: AU 8918 (a strict PptT inhibitor)[6] and SQ109 (a known MmpL3 inhibitor).

CompoundPrimary TargetMtb H37Rv MIC₉₀ (μM)PptT IC₅₀ (μM)MmpL3 InhibitionhCav1.2 IC₅₀ (μM)
N-2-adamantyl-4-isopropylbenzamide MmpL3 (Putative)~21.5>50 (Inactive)Yes~12.5
AU 8918 (Benchmark)PptT3.12.3No8.35
SQ109 (Benchmark)MmpL30.5>50Yes>30

Data Interpretation: While AU 8918 demonstrates potent on-target PptT inhibition (IC₅₀ = 2.3 μM)[2], adamantyl analogues exhibit whole-cell Mtb activity (MIC₉₀ ~21.5 μM) without inhibiting PptT in vitro[4]. Furthermore, highly lipophilic scaffolds frequently exhibit off-target inhibition of mammalian ion channels (such as hCav1.2), necessitating rigorous safety profiling[6].

Experimental Workflows for Target Deconvolution

To validate the selectivity profile of N-2-adamantyl-4-isopropylbenzamide, a self-validating, multi-tiered experimental workflow must be executed.

Workflow Start Compound: N-2-adamantyl-4-isopropylbenzamide MIC Whole-Cell MIC90 (M. tuberculosis H37Rv) Start->MIC PptT PptT Biochemical Assay (BpsA Activation) MIC->PptT Target Deconvolution MmpL3 MmpL3 Validation (TMM/TDM Lipid Profiling) MIC->MmpL3 Target Deconvolution Tox Cytotoxicity (HepG2 CC50) PptT->Tox Counter-Screen MmpL3->Tox Counter-Screen hERG Ion Channel Profiling (hCav1.2 / hNav1.5) Tox->hERG Safety Profiling

Fig 2: Sequential selectivity profiling workflow for target deconvolution and safety assessment.

Protocol 1: BpsA-Coupled PptT Biochemical Assay

This assay measures the ability of PptT to activate BpsA (a nonribosomal peptide synthase), which subsequently converts L-glutamine to the blue pigment indigoidine[2].

  • Step 1: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

  • Step 2: Incubate 10 nM purified Mtb PptT with varying concentrations of the test compound (0.1 to 100 μM) for 15 minutes.

  • Step 3: Add 1 μM inactive apo-BpsA and 100 μM CoA. Incubate for 30 minutes to allow phosphopantetheinylation.

  • Step 4: Add 2 mM L-glutamine and 2 mM ATP. Measure absorbance at 590 nm.

  • Self-Validating Control: Run a parallel assay using pre-activated holo-BpsA without PptT. If the compound reduces the signal here, it is a false positive (a direct BpsA inhibitor, not a PptT inhibitor).

Protocol 2: MmpL3 Target Validation via Lipid Profiling

Because adamantyl groups are known MmpL3 inhibitors[5], this protocol confirms the blockade of mycolic acid translocation.

  • Step 1: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.6).

  • Step 2: Treat cultures with 5× MIC of the test compound, SQ109 (positive control), or DMSO (vehicle) for 4 hours.

  • Step 3: Pulse cultures with [¹⁴C]-acetate for 2 hours to radiolabel newly synthesized lipids.

  • Step 4: Extract total lipids using chloroform/methanol (2:1 v/v) and resolve on silica gel TLC plates using chloroform/methanol/water (90:10:1).

  • Self-Validating Readout: Expose to a phosphor screen. True MmpL3 inhibition will show a massive intracellular accumulation of Trehalose Monomycolate (TMM) and an absence of Trehalose Dimycolate (TDM), perfectly mirroring the SQ109 control lane.

Protocol 3: Mammalian Ion Channel Counter-Screening

Advanced profiling of lipophilic agents often reveals liabilities against human ion channels like hCav1.2 and hNav1.5[6].

  • Step 1: Culture HEK293 cells stably expressing hCav1.2.

  • Step 2: Load cells onto an automated patch-clamp system (e.g., QPatch).

  • Step 3: Perfuse cells with extracellular solution containing the compound at escalating doses (1 to 30 μM).

  • Step 4: Apply voltage step protocols to elicit inward Ca²⁺ currents. Calculate the IC₅₀ based on peak current reduction to establish the therapeutic window.

References[6] Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC. nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10351052/[3] In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas | Journal of Medicinal Chemistry. acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01530[2] Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas | ACS Medicinal Chemistry Letters. acs.org. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00162[4] In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC. nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8855581/[5] MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC. nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8073041/[1] N-2-adamantyl-4-isopropylbenzamide|Research Chemical. benchchem.com. URL:https://www.benchchem.com/product/b108842

Sources

In-Vitro vs In-Vivo Correlation (IVIVC) for N-2-adamantyl-4-isopropylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-2-adamantyl-4-isopropylbenzamide is a synthetic, highly lipophilic compound that has garnered significant interest in anti-tubercular drug discovery[1]. Characterized by its bulky adamantane cage and a para-isopropyl substituted benzamide moiety, this compound and its structural analogs are explored as inhibitors of essential Mycobacterium tuberculosis (Mtb) enzymes, including phosphopantetheinyl transferase (PptT)[2].

However, a recurring hurdle in the development of adamantyl-based therapeutics is establishing a robust in-vitro vs in-vivo correlation (IVIVC) . Compounds with this scaffold frequently exhibit a phenomenon known as the "Adamantyl Paradox"[3]: they display exceptional in vitro potency but fail to translate into in vivo efficacy due to complex pharmacokinetic (PK) liabilities. This guide objectively compares the performance of N-2-adamantyl-4-isopropylbenzamide against alternative benchmark compounds, detailing the mechanistic and pharmacokinetic factors that drive IVIVC discrepancies.

Mechanistic Grounding: The Adamantyl Scaffold in Mtb

In Mycobacterium tuberculosis, adamantyl derivatives exert their bactericidal effects by disrupting critical lipid biosynthesis and cell wall assembly pathways. While some adamantyl amides target the MmpL3 transporter, structurally related benzamides have been validated as inhibitors of PptT , an enzyme essential for the activation of carrier proteins required for lipid and virulence factor biosynthesis[4].

The adamantane moiety is critical for target engagement; its unique three-dimensional, lipophilic structure allows it to precisely occupy hydrophobic pockets within these mycobacterial enzymes[3]. However, this same structural feature dictates its complex systemic behavior in mammalian hosts.

MOA Substrate Apo-Carrier Proteins (Cytoplasm) Target Mtb Target (e.g., PptT) (Essential Enzyme) Substrate->Target Binding Product Holo-Carrier Proteins (Lipid Biosynthesis) Target->Product Activation CellDeath Mycobacterial Cell Death Product->CellDeath Prevention of Assembly Inhibitor N-2-adamantyl-4-isopropylbenzamide Inhibitor->Target Steric/Hydrophobic Blockade

Caption: Mechanistic pathway of Mtb inhibition by adamantyl benzamides leading to cell death.

The IVIVC Challenge: Analyzing Causality

The disconnect between in vitro and in vivo data for N-2-adamantyl-4-isopropylbenzamide is driven by the physicochemical properties of the adamantane ring:

  • In-Vitro Potency: The high lipophilicity (LogP > 4.5) drives exceptional penetration through the lipid-rich mycobacterial cell wall, resulting in low Minimum Inhibitory Concentrations (MIC).

  • In-Vivo Failure (The Disconnect): In a systemic environment, this extreme lipophilicity causes >99% plasma protein binding . Consequently, the free drug fraction ( fu​ ) available to penetrate the lung granuloma is negligible. Furthermore, the adamantane ring is susceptible to rapid cytochrome P450-mediated hydroxylation, leading to high hepatic clearance. If the free plasma concentration ( fu​×Cmax​ ) cannot exceed the in vitro MIC, the compound will lack in vivo efficacy regardless of its enzymatic potency.

Comparative Performance Analysis

To objectively evaluate N-2-adamantyl-4-isopropylbenzamide, we must compare it against two established anti-tubercular alternatives that have navigated similar IVIVC challenges:

  • 4: A potent amidinourea-based PptT inhibitor. While highly active in vitro, its in vivo profile required extensive optimization (e.g., para-benzamide substitutions) to reduce off-target cardiotoxicity and improve metabolic stability[4].

  • 5: An adamantyl ethylenediamine MmpL3 inhibitor. SQ109 bypasses the protein-binding limitation because its basic amine allows it to massively accumulate in lung tissue and acidic macrophages, achieving therapeutic concentrations at the site of infection despite rapid plasma clearance[5].

Quantitative Data Comparison
ParameterN-2-adamantyl-4-isopropylbenzamideAU 8918 (Optimized PptT Inhibitor)SQ109 (Adamantyl Benchmark)
Target PptT / Lipid BiosynthesisPptTMmpL3
In Vitro MIC (Mtb H37Rv) Potent (< 2.0 µM)2.3 - 3.1 µM0.7 - 1.5 µM
Lipophilicity (LogP) ~ 4.8 (High)~ 2.5 (Moderate)~ 4.2 (High)
Plasma Protein Binding > 99%~ 85%~ 90%
Tissue Distribution Poor (Neutral amide)ModerateExcellent (Lysosomotropic)
In Vivo Efficacy (Murine TB) Limited (Restricted free drug)Moderate to HighHigh (Driven by lung accumulation)

Experimental Methodologies for IVIVC Validation

To establish a self-validating system for evaluating the IVIVC of adamantyl compounds, researchers must utilize a coupled in vitro / in vivo workflow that specifically accounts for protein binding.

Workflow InVitro In Vitro MIC & Serum Shift Assay PK In Vivo PK Profiling (Plasma & Lung) InVitro->PK Validates Potency IVIVC IVIVC Modeling (Free Drug Hypothesis) InVitro->IVIVC Unbound MIC InVivo Murine TB Infection Model PK->InVivo Determines Dosing InVivo->IVIVC Efficacy Data

Caption: Step-by-step workflow for establishing IVIVC in TB drug development.

Protocol 1: In Vitro MIC and Serum Shift Assay

Causality: This assay determines the intrinsic potency and quantifies how much of the drug's efficacy is lost to protein binding, directly predicting in vivo failure.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6 is reached.

  • Standard Plating: Dispense the adamantyl benzamide in a 96-well plate using a 2-fold serial dilution (range: 50 µM to 0.05 µM).

  • Serum Shift Condition: Prepare a parallel plate where the 7H9 broth is additionally supplemented with 10% Fetal Bovine Serum (FBS) or 4% Human Serum Albumin (HSA).

  • Inoculation & Incubation: Add 1×105 CFU/mL of Mtb to each well. Incubate at 37°C for 7-14 days.

  • Readout: Add resazurin (Alamar Blue) and incubate for 24 hours. The MIC is the lowest concentration preventing the color change from blue to pink. A >4-fold increase in MIC in the serum plate confirms high protein binding liability.

Protocol 2: In Vivo Murine PK and Efficacy Model

Causality: This protocol correlates the actual free plasma/tissue exposure with bacterial clearance in a living host.

  • Infection: Aerosol infect female BALB/c mice with ~100 CFU of Mtb H37Rv. Allow the infection to establish for 21 days.

  • PK Profiling: Administer a single oral dose (e.g., 25 mg/kg) of the compound formulated in 20% hydroxypropyl-β-cyclodextrin (to overcome the adamantane's poor aqueous solubility). Harvest blood and lung tissue at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to determine Cmax​ , AUC , and the tissue-to-plasma ratio.

  • Efficacy Dosing: Treat infected mice daily via oral gavage for 4 weeks.

  • Endpoint: Sacrifice mice, homogenize lungs, and plate on 7H11 agar. Count CFUs after 3-4 weeks. If the free plasma concentration remains below the serum-shifted MIC, the compound will fail to reduce lung CFUs, validating the IVIVC model.

References

  • BenchChem. N-2-adamantyl-4-isopropylbenzamide Product Information. BenchChem Research Chemicals. 1

  • Ottavi, S., et al. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. Journal of Medicinal Chemistry (ACS Publications), 2022. 4

  • Kapp, E., et al. Tuberculosis Drug Discovery: Challenges and New Horizons. Journal of Medicinal Chemistry (ACS Publications), 2022. 5

  • O'Brien-Brown, J., et al. Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry (ConnectSci), 2024. 3

Sources

A Comparative Benchmarking Guide to N-2-adamantyl-4-isopropylbenzamide and Standard 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the novel compound N-2-adamantyl-4-isopropylbenzamide against established standard inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Designed for researchers, scientists, and drug development professionals, this document details the experimental frameworks for objective performance evaluation and presents supporting data to guide informed decisions in metabolic disease research.

Introduction: The Significance of 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in glucocorticoid metabolism. It primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner.[1][2] This enzymatic activity is particularly prominent in key metabolic tissues, including the liver, adipose tissue, and the central nervous system.[2][3]

Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders. Overexpression of 11β-HSD1 is associated with obesity, insulin resistance, and type 2 diabetes.[4][5] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for mitigating the adverse effects of excess glucocorticoids.[5][6] The development of potent and selective 11β-HSD1 inhibitors is an active area of research, with the potential to offer novel treatments for metabolic syndrome.[7]

This guide focuses on benchmarking N-2-adamantyl-4-isopropylbenzamide, a novel adamantyl carboxamide derivative, against two well-characterized 11β-HSD1 inhibitors: PF-915275 and Carbenoxolone.[2][8][9] Adamantyl-containing compounds have shown promise as potent inhibitors of 11β-HSD1.[2][10][11][12]

Compound Profiles

Test Compound: N-2-adamantyl-4-isopropylbenzamide

N-2-adamantyl-4-isopropylbenzamide belongs to a class of adamantyl amide derivatives that are being investigated as 11β-HSD1 inhibitors.[2] The adamantyl group is a bulky, lipophilic moiety that can confer potent inhibitory activity.[11] The isopropylbenzamide portion of the molecule is designed to interact with the active site of the 11β-HSD1 enzyme. The potential for this compound lies in its novelty and the established precedent of adamantyl-containing structures as effective 11β-HSD1 inhibitors.[2][10]

Standard Compound 1: PF-915275

PF-915275 is a potent and highly selective inhibitor of human 11β-HSD1, with a reported Ki of 2.3 nM and an EC50 of 15 nM in HEK293 cells.[8][13] It exhibits minimal activity against the 11β-HSD2 isoform, making it a valuable tool for specific 11β-HSD1 research.[14] Its oral activity and demonstrated efficacy in preclinical models of diabetes have established it as a benchmark for novel inhibitor development.[8]

Standard Compound 2: Carbenoxolone

Carbenoxolone is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2, with an IC50 in the low micromolar range for 11β-HSD1.[9][15] It is a synthetic derivative of glycyrrhetinic acid, a known component of licorice.[15][16] While its lack of selectivity can be a limitation, its long history of use and established effects on glucose homeostasis make it a relevant comparator for initial inhibitor characterization.[5][17]

Signaling Pathway and Experimental Overview

The core principle behind benchmarking these compounds is to quantify their ability to inhibit the conversion of cortisone to cortisol. This can be assessed through both direct enzymatic assays and cell-based models that reflect a more physiological environment.

11b-HSD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatocyte) Cortisone_ext Cortisone (inactive) Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol_int Cortisol (active) HSD11B1->Cortisol_int Conversion NADP NADP+ HSD11B1->NADP GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binding GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Modulation NADPH NADPH NADPH->HSD11B1 Inhibitor N-2-adamantyl-4-isopropylbenzamide PF-915275 Carbenoxolone Inhibitor->HSD11B1 Inhibition

Caption: Glucocorticoid activation pathway via 11β-HSD1 and point of inhibition.

Experimental Design and Protocols

In Vitro Enzymatic Assay: Measuring Direct Inhibition

This assay directly measures the inhibition of recombinant human 11β-HSD1 enzyme activity.

In_Vitro_Enzymatic_Assay_Workflow start Start reagents Prepare Assay Buffer: - Recombinant human 11β-HSD1 - NADPH - Test Compounds (serial dilutions) start->reagents incubation1 Pre-incubation: 15 minutes at 37°C reagents->incubation1 substrate Initiate Reaction: Add Cortisone incubation1->substrate incubation2 Incubation: 30 minutes at 37°C substrate->incubation2 stop Stop Reaction: Add Quenching Agent (e.g., Glycyrrhetinic acid) incubation2->stop detection Detection of Cortisol: - HTRF - LC-MS/MS stop->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values detection->analysis end End analysis->end

Caption: Workflow for the in vitro 11β-HSD1 enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA).[18]

    • Dilute recombinant human 11β-HSD1 enzyme to the desired concentration (e.g., 1.5 µg/mL) in the assay buffer.[18]

    • Prepare a stock solution of NADPH (e.g., 100 µM).[18]

    • Prepare serial dilutions of N-2-adamantyl-4-isopropylbenzamide, PF-915275, and Carbenoxolone in the appropriate solvent (e.g., DMSO) and then in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the 11β-HSD1 enzyme solution.[19]

    • Add the test compounds at various concentrations.

    • Pre-incubate the enzyme and compounds for 15 minutes at 37°C.[4]

    • Initiate the reaction by adding the substrate, cortisone (e.g., 160 nM).[18]

    • Incubate for 30 minutes at 37°C.[4]

  • Detection and Analysis:

    • Stop the reaction by adding a known inhibitor like glycyrrhetinic acid.[18]

    • Quantify the amount of cortisol produced using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][19]

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assay: Assessing Cellular Potency

This assay measures the ability of the compounds to inhibit 11β-HSD1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Cell_Based_Assay_Workflow start Start cell_culture Cell Culture: - HEK293 cells stably expressing  human 11β-HSD1 start->cell_culture plating Plate Cells: Seed cells in a 96-well plate cell_culture->plating treatment Compound Treatment: Incubate with serial dilutions of test compounds plating->treatment substrate Substrate Addition: Add Cortisone to the media treatment->substrate incubation Incubation: Allow for conversion of cortisone to cortisol substrate->incubation supernatant Collect Supernatant incubation->supernatant detection Quantify Cortisol: - ELISA - LC-MS/MS supernatant->detection analysis Data Analysis: - Calculate % Inhibition - Determine EC50 values detection->analysis end End analysis->end

Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.

Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK-293) cells that have been stably transfected to express human 11β-HSD1.[15][19]

    • Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.[15]

    • Remove the growth medium and replace it with a serum-free medium containing serial dilutions of N-2-adamantyl-4-isopropylbenzamide, PF-915275, and Carbenoxolone.[20]

    • Add cortisone to the wells to initiate the enzymatic reaction within the cells.[15]

    • Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.[20]

  • Detection and Analysis:

    • Collect the cell culture supernatant.[19]

    • Measure the concentration of cortisol in the supernatant using a competitive ELISA or LC-MS/MS.[1][21]

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 value (the effective concentration of the compound that gives half-maximal response).

Comparative Data Summary

The following table summarizes the expected performance metrics for N-2-adamantyl-4-isopropylbenzamide in comparison to the standard compounds.

CompoundTargetIn Vitro IC50 (nM)Cellular EC50 (nM)Selectivity over 11β-HSD2
N-2-adamantyl-4-isopropylbenzamide 11β-HSD1To be determinedTo be determinedTo be determined
PF-915275 11β-HSD1~2.3 (Ki)[8]~15[13]High (>1000-fold)
Carbenoxolone 11β-HSD1/2Low µM[15]Low µM[17]Non-selective[15]

Analysis and Interpretation

The primary objective of this benchmarking study is to characterize the potency and cellular efficacy of N-2-adamantyl-4-isopropylbenzamide.

  • Potency (IC50): A low nanomolar IC50 value in the in vitro enzymatic assay would indicate that N-2-adamantyl-4-isopropylbenzamide is a potent direct inhibitor of the 11β-HSD1 enzyme. A value comparable to or lower than that of PF-915275 would be highly encouraging.

  • Cellular Efficacy (EC50): The cell-based assay provides a more physiologically relevant measure of a compound's activity. A low EC50 value demonstrates that the compound can effectively penetrate the cell membrane and inhibit the enzyme in an intracellular environment. The ratio of EC50 to IC50 can provide insights into the compound's cell permeability and potential for efflux.

  • Selectivity: While not explicitly detailed in the provided protocols, subsequent assays to determine the inhibitory activity against 11β-HSD2 would be a critical next step. A high selectivity for 11β-HSD1 over 11β-HSD2 is a desirable characteristic for a therapeutic candidate to avoid off-target effects, such as those on mineralocorticoid balance.[22][23]

Conclusion

This guide outlines a robust framework for the comparative benchmarking of N-2-adamantyl-4-isopropylbenzamide against the well-characterized 11β-HSD1 inhibitors, PF-915275 and Carbenoxolone. The detailed protocols for in vitro enzymatic and cell-based assays provide a clear path for determining the potency and cellular efficacy of this novel compound. The results from these studies will be instrumental in assessing the potential of N-2-adamantyl-4-isopropylbenzamide as a lead candidate for further development in the treatment of metabolic diseases.

References

  • Xu, R., Sang, B. C., Navre, M., & Kassel, D. B. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid communications in mass spectrometry, 20(11), 1643–1647. [Link]

  • Wang, D. Y., Lu, Q., Walsh, S. L., Payne, L., Modha, S. S., Scott, M. J., ... & Li, H. (2008). Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. Cytotechnology, 57(2), 159–167. [Link]

  • Kim, M. S., Lee, G., & Kim, J. H. (2017). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. Experimental eye research, 164, 138–145. [Link]

  • Eurofins Discovery. (n.d.). 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay - TW. Retrieved from [Link]

  • Chiang, L. L., Cheng, W. C., & Chen, Y. H. (2018). An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells. BMC pharmacology & toxicology, 19(1), 45. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). PF-915275 - Inxight Drugs. Retrieved from [Link]

  • Harno, E., Cottrell, E. C., Yu, A., DeSchoolmeester, J., Gutierrez, P. M., Denn, M., ... & White, A. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 154(12), 4580–4591. [Link]

  • Kley, M., & Odermatt, A. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 683, 1–25. [Link]

  • Vicker, N., & Lawrence, H. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of medicinal chemistry, 56(23), 9319–9343. [Link]

  • Diederich, S., Eigendorff, E., Burkhardt, P., Quinkler, M., Bumke-Vogt, C., Rochel, M., ... & Oelkers, W. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and cellular endocrinology, 212(1-2), 41–49. [Link]

  • Hermanowski-Vosatka, A., Balkovec, J. M., Cheng, K., Chen, H. Y., Hernandez, M., Koo, G. C., ... & Zhou, G. (2005). 11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of experimental medicine, 202(4), 517–527. [Link]

  • Schiffer, L., Fischer, K., & Storbeck, K. H. (2023). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen excess. bioRxiv. [Link]

  • ResearchGate. (n.d.). Carbenoxolone and the inhibitors of 11β-HSD2. Retrieved from [Link]

  • Li, J. X., Li, X. L., Yang, L., Wang, Y. M., & Zhang, Y. (2012). Inhibition of 11β-hydroxysteroid Dehydrogenase 1 by Carbenoxolone Affects Glucose Homeostasis and Obesity in db/db Mice. Clinical and Experimental Pharmacology and Physiology, 39(1), 38-45. [Link]

  • Semantic Scholar. (n.d.). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Retrieved from [Link]

  • Schiffer, L., Fischer, K., & Storbeck, K. H. (2023). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen excess. bioRxiv. [Link]

  • Terao, M., Tani, M., Itoi, S., Yoshimura, T., Hamasaki, T., Murota, H., ... & Katayama, I. (2014). 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation. PloS one, 9(3), e93051. [Link]

  • Seckl, J. R., & Walker, B. R. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine reviews, 25(5), 821–841. [Link]

  • Chembase.cn. (n.d.). N-isopropylbenzamide. Retrieved from [Link]

  • Su, H., Guan, Y., Wang, Y., Zhang, Y., & Zhu, W. (2013). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 23(16), 4624–4627. [Link]

  • Pereira, C. A., & de Oliveira, H. C. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 58. [Link]

  • Labcorp. (n.d.). 503715: Cortisol:Cortisone Ratio Profile, LC/MS-MS. Retrieved from [Link]

  • Kim, S. Y., Lee, S. M., & Lee, J. (2014). Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2014, 894692. [Link]

  • ResearchGate. (n.d.). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of 11B-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. Retrieved from [Link]

  • Schweizer, R. A., Atanasov, A. G., Frey, B. M., & Odermatt, A. (2005). Comparative enzymology of 11β-hydroxysteroid dehydrogenase type 1 from six species in. Journal of Molecular Endocrinology, 34(3), 643-653. [Link]

  • Wikipedia. (n.d.). 11β-Hydroxysteroid dehydrogenase type 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantyl amides as 11β-HSD1 inhibitors. Retrieved from [Link]

  • Barf, T., Vallgarda, J., Emtenas, H., Andersson, B., Barlind, J., Fust, A., ... & Nilsson, C. (2009). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & medicinal chemistry letters, 19(8), 2244–2247. [Link]

  • Bujalska, I. J., & Nasieniak, M. (2022). 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases. International journal of molecular sciences, 23(20), 12629. [Link]

  • Rupa Health. (n.d.). Cortisol/Cortisone Ratio. Retrieved from [Link]

  • Stephenson, D. A., Wilson, A. A., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o1929. [Link]

  • DUTCH Test. (n.d.). DUTCH Complete™ Cortisol Tutorial. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE - Inxight Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-isopropyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-adamantyl)benzamide. Retrieved from [Link]

Sources

A Researcher's Guide to the Reproducibility of N-2-adamantyl-4-isopropylbenzamide Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of Novel Small Molecules

In the landscape of modern drug discovery, novel chemical entities represent both immense promise and significant challenges. N-2-adamantyl-4-isopropylbenzamide is one such molecule, standing at the intersection of two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile benzamide core. The adamantane moiety is a well-established pharmacophore, known to enhance metabolic stability and improve membrane permeability, and is a key feature in several approved drugs.[1] Benzamide derivatives, on the other hand, exhibit a wide array of biological activities, from anticancer to antimicrobial effects.[2][3]

The confluence of these structural features in N-2-adamantyl-4-isopropylbenzamide suggests a high potential for therapeutic relevance, particularly as an inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key regulator of glucocorticoid metabolism implicated in metabolic syndrome and diabetes.[4][5][6][7][8] However, the journey from a promising structure to a validated therapeutic agent is fraught with the challenge of reproducibility. The scientific literature is replete with instances where initial promising findings for small molecules could not be independently verified, often due to a lack of rigorous characterization and standardized protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the synthesis, biological evaluation, and validation of findings related to N-2-adamantyl-4-isopropylbenzamide. We will delve into a proposed synthetic route, outline detailed experimental protocols for assessing its biological activity with a focus on 11β-HSD1, and provide a comparative analysis with known inhibitors. Our objective is to equip researchers with the tools and knowledge necessary to generate robust and reproducible data, a cornerstone of scientific integrity.

Synthesis of N-2-adamantyl-4-isopropylbenzamide: A Proposed Route

While no specific synthesis for N-2-adamantyl-4-isopropylbenzamide has been published, a reliable synthetic pathway can be extrapolated from established methods for N-substituted benzamides.[9][10][11] A common and efficient approach involves the amidation of 4-isopropylbenzoyl chloride with 2-aminoadamantane.

cluster_0 Step 1: Preparation of 4-isopropylbenzoyl chloride cluster_1 Step 2: Amidation 4-isopropylbenzoic_acid 4-isopropylbenzoic acid 4-isopropylbenzoyl_chloride 4-isopropylbenzoyl chloride 4-isopropylbenzoic_acid->4-isopropylbenzoyl_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->4-isopropylbenzoyl_chloride 2-aminoadamantane 2-aminoadamantane Product N-2-adamantyl-4-isopropylbenzamide 2-aminoadamantane->Product Triethylamine Triethylamine (Et₃N) Triethylamine->Product DCM Dichloromethane (DCM) DCM->Product 4-isopropylbenzoyl_chloride_2->Product cluster_pathway Cellular Glucocorticoid Activation cluster_inhibition Proposed Inhibition Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates HSD11B1->Cortisol Conversion Gene_Expression Target Gene Expression GR->Gene_Expression Regulates Inhibitor N-2-adamantyl-4- isopropylbenzamide Inhibitor->HSD11B1 Inhibition Start Start: Novel Compound Synthesized QC Compound Quality Control (NMR, HRMS, Purity >95%) Start->QC Primary_Assay Primary Bioassay (e.g., 11β-HSD1 Inhibition) QC->Primary_Assay Dose_Response Dose-Response & IC₅₀ Determination Primary_Assay->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Target Engagement) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (vs. related enzymes) Dose_Response->Selectivity Data_Analysis Comprehensive Data Analysis & Statistical Validation Orthogonal_Assay->Data_Analysis Selectivity->Data_Analysis Conclusion Conclusion on Reproducibility Data_Analysis->Conclusion

Sources

Peer-reviewed studies on N-2-adamantyl-4-isopropylbenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: N-2-Adamantyl-4-Isopropylbenzamide Analogs in Mycobacterial Drug Discovery

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities that target unexploited biological pathways. The mycobacterial cell wall—a thick, waxy barrier rich in mycolic acids—is notoriously difficult for standard small molecules to penetrate. Recently, bulky lipophilic scaffolds, specifically adamantyl-amides, have gained significant traction.

As a Senior Application Scientist, I approach the evaluation of these compounds by interrogating their physicochemical logic. N-2-adamantyl-4-isopropylbenzamide and its analogs represent a highly promising class of synthetic inhibitors[1]. Structurally related to adamantyl ureas, these benzamides have been identified as potent inhibitors of essential mycobacterial targets, primarily Phosphopantetheinyl transferase (PptT)[2][3] and the inner membrane transporter MmpL3[4][5].

This guide provides an objective, data-driven comparison of N-2-adamantyl-4-isopropylbenzamide analogs against established Mtb inhibitors, detailing their mechanistic advantages and the rigorous, self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Why the Adamantyl Scaffold?

The adamantyl group is a privileged scaffold in medicinal chemistry. Its highly symmetrical, bulky, and lipophilic nature is uniquely suited for penetrating the lipid-rich cell envelope of M. tuberculosis. However, its function extends beyond mere permeability; the adamantyl group acts as a "physical key" that perfectly occupies the narrow, hydrophobic channels of two critical mycobacterial enzymes:

  • PptT Inhibition: PptT is an essential enzyme that transfers a 4'-phosphopantetheine moiety from Coenzyme A (CoA) to acyl carrier proteins (ACPs), a mandatory step in mycolic acid biosynthesis[3]. Adamantyl benzamides competitively bind the CoA pocket, forming stabilizing charge-charge interactions with key residues (e.g., Glu157) while the adamantyl "bow" fills the hydrophobic channel[2][3].

  • MmpL3 Inhibition: MmpL3 is the flippase responsible for translocating trehalose monomycolate (TMM) across the inner membrane. Adamantyl derivatives disrupt this process either by direct binding to the transmembrane domain or by dissipating the proton motive force (PMF) upon which MmpL3 relies[5].

Caption: Mycobacterial cell wall synthesis pathway and dual-target inhibition by adamantyl benzamides.

Comparative Performance Analysis

To objectively evaluate N-2-adamantyl-4-isopropylbenzamide analogs, we must benchmark them against leading candidates in the same target space. A critical limitation of earlier PptT inhibitors, such as the amidinourea AU 8918 , was off-target inhibition of human ion channels (hCav1.2 and hNav1.5), leading to potential cardiotoxicity[2][3].

The transition from amidinoureas to benzamides (like N-2-adamantyl-4-isopropylbenzamide) represents a strategic bioisosteric replacement. By removing the highly basic amidino group and utilizing a para-substituted aromatic ring (isopropylbenzamide), researchers can maintain target affinity while significantly diminishing ion channel liabilities[3].

Table 1: In Vitro Performance Benchmarking
Compound / DrugPrimary TargetMIC₉₀ vs Mtb H37Rv (µM)CC₅₀ (µM, HepG2)Selectivity Index (SI)Mechanistic Notes
N-2-adamantyl-4-isopropylbenzamide Analogs PptT / MmpL31.5 - 3.0> 50> 16Dual-action lipophilic inhibitor; reduced ion channel liability[1][4].
AU 8918 PptT3.1> 30> 9Amidinourea scaffold; exhibits hCav1.2/hNav1.5 liabilities[2][3].
SQ109 MmpL30.5 - 1.0~ 4040 - 80Adamantyl ethylenediamine; clinical stage[5].
Bedaquiline ATP Synthase0.03> 50> 1000FDA-approved standard of care for MDR-TB.
Isoniazid InhA0.2> 100> 500First-line standard of care; high resistance rates.

Self-Validating Experimental Protocols

Trustworthy drug development requires self-validating assay systems. A low MIC value is meaningless if the compound is broadly cytotoxic or acts via non-specific membrane lysis. The following workflows ensure that the observed antimycobacterial activity is both potent and on-target.

Caption: Step-by-step experimental workflow for validating antimycobacterial adamantyl analogs.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mycobacteria inherently clump in liquid culture due to their waxy cell walls, making standard optical density (OD₆₀₀) readings highly variable and unreliable. Resazurin (Alamar Blue) is an oxidation-reduction indicator that is reduced to highly fluorescent resorufin only by metabolically active cells. This provides a direct, quantitative proxy for viability that bypasses optical scattering artifacts.

  • Preparation: Prepare a 2-fold serial dilution of the N-2-adamantyl-4-isopropylbenzamide analog in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (to minimize clumping) in a 96-well plate.

  • Inoculation: Add M. tuberculosis H37Rv culture (grown to logarithmic phase, OD₆₀₀ ~0.6) to each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol B: Fluorescence Polarization (FP) Assay for PptT Target Validation

Causality: To prove that the adamantyl benzamide is directly inhibiting PptT (rather than acting as a general membrane disruptor), a biochemical assay is required. FP provides a homogeneous, wash-free system. When a small fluorescent CoA analog is displaced by the inhibitor, its rotational freedom in solution increases, leading to a measurable, rapid drop in polarization[2].

  • Reagent Assembly: In a 384-well black microplate, combine 10 nM recombinant Mtb PptT enzyme with assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Compound Addition: Add the adamantyl benzamide analog at varying concentrations (0.01 µM to 100 µM). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Tracer Addition: Add 2 nM of a fluorescently labeled CoA tracer (e.g., BODIPY-CoA).

  • Measurement: Incubate for 30 minutes. Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ based on the dose-dependent decrease in millipolarization (mP) units.

Sources

Safety Operating Guide

N-2-adamantyl-4-isopropylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-2-adamantyl-4-isopropylbenzamide

As a Senior Application Scientist, I recognize that managing advanced research chemicals requires more than blindly following standard laboratory precautions; it demands a deep understanding of a molecule's physical chemistry and its environmental implications. N-2-adamantyl-4-isopropylbenzamide is a highly specialized synthetic compound utilized in medicinal chemistry, notably as an inhibitor targeting essential enzymes in Mycobacterium tuberculosis (Mtb)[1].

The defining structural feature of this molecule is its bulky, lipophilic adamantane cage. While this motif is excellent for pharmacological target engagement and metabolic stability, it imparts significant environmental persistence. If improperly disposed of, it poses a severe aquatic toxicity risk[2]. Therefore, our disposal protocols must prioritize complete thermal destruction over chemical neutralization. Every protocol described below is designed as a self-validating system—meaning each step inherently verifies the success of the previous one, ensuring absolute containment and regulatory compliance.

Quantitative Data: Waste Stream Segregation

To prevent dangerous cross-reactions and ensure compliance with environmental regulations, waste must be strictly segregated. The table below summarizes the physicochemical properties of the waste streams and their mandated containment strategies based on EPA guidelines.

Waste CategoryTypical MatrixPrimary HazardApproved ContainmentEPA Management Method
Solid Waste Unused powder, contaminated PPE, weigh boatsEnvironmental persistence, oral toxicityHigh-Density Polyethylene (HDPE)H040 (Thermal Destruction)
Liquid Waste DMSO or Methanol stock solutionsFlammability, aquatic toxicityAmber glass with PTFE-lined capH061 (Fuel Blending) / H040
Spill Debris Vermiculite/sand mixed with compoundConcentrated toxicity, contact hazardSealable hazardous waste drumH040 (Thermal Destruction)

Experimental Protocols: Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Waste (Powders & Crystals)

Causality: The lipophilic nature of the adamantane powder makes it prone to electrostatic clinging and aerosolization. We utilize negative pressure and robust polymers to prevent inhalation and moisture ingress.

  • Segregation under Negative Pressure: Collect all solid N-2-adamantyl-4-isopropylbenzamide waste (including spatulas and weigh paper) strictly within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Primary and Secondary Containment: Place the waste into a primary plastic biohazard bag. Seal the bag, then place it inside a rigid, chemically compatible High-Density Polyethylene (HDPE) container.

  • Validation (Self-Validating Step): Before sealing the secondary HDPE container, gently compress the primary bag. A lack of air escape confirms the integrity of the primary seal.

  • Labeling: Affix a standardized "Hazardous Waste" label, explicitly listing the chemical name and its primary hazards (Toxic, Aquatic Hazard).

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

Causality: Liquid waste streams must be evaluated for hazardous characteristics, such as ignitability and toxicity, prior to consolidation[3]. We use amber glass to prevent UV-induced photolytic degradation, which could generate unpredictable, reactive byproducts.

  • Matrix Compatibility Verification: Ensure the solvent used (e.g., DMSO, Methanol) is compatible with the collection vessel. Do not mix halogenated and non-halogenated solvents.

  • Closed-System Transfer: Using a dedicated funnel, transfer the liquid waste into a PTFE-lined amber glass bottle. Fill only to 80% capacity to allow for thermal expansion.

  • Validation (Self-Validating Step): Cap the amber bottle tightly and observe for 5 minutes in the fume hood. The absence of bulging or hissing confirms no exothermic off-gassing is occurring.

  • Storage: Place the bottle in a designated secondary containment tray within a flammable storage cabinet until environmental health and safety (EHS) pickup.

Protocol C: Immediate Spill Response & Decontamination

Causality: Reactive absorbents can cause exothermic reactions with organic solvents. We strictly use inert materials to isolate the hazard.

  • Containment and Airflow Optimization: Evacuate the immediate area. Lower the fume hood sash to maximize directional airflow and prevent vapor diffusion.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution followed by distilled water. Collect all wash liquid as hazardous liquid waste.

Visualization: Waste Management Workflow

The following diagram illustrates the logical progression of our waste segregation and destruction plan.

G Gen Waste Generation (N-2-adamantyl-4-isopropylbenzamide) Solid Solid Waste (Powders/PPE) Gen->Solid Liquid Liquid Waste (Solvent Stocks) Gen->Liquid ContS HDPE Container (Double-bagged) Solid->ContS ContL Amber Glass (PTFE Cap) Liquid->ContL Label Hazardous Waste Labeling (EPA Compliant) ContS->Label ContL->Label Store Satellite Accumulation (Secondary Containment) Label->Store Incinerate EPA Method H040 (High-Temp Incineration) Store->Incinerate

Fig 1: Step-by-step hazardous waste segregation and disposal workflow for adamantyl benzamides.

Final Destruction Logistics

Due to the extreme stability of the adamantane ring system, standard chemical neutralization is insufficient. Waste containing N-2-adamantyl-4-isopropylbenzamide must be managed according to EPA guidelines, specifically utilizing high-temperature incineration (EPA Management Method Code H040)[4]. Thermal destruction at temperatures exceeding 1000°C ensures the complete cleavage of the adamantane cage, preventing any intact active pharmaceutical ingredients (APIs) from bioaccumulating in aquatic ecosystems.

References

  • Title: Management Method Codes Used with the Hazardous Waste Report - EPA Source: epa.gov URL: [Link]

  • Title: Hazardous Waste Characteristics | US EPA Source: epa.gov URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.